6-Chloro-2-methylquinolin-4-amine
Description
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Properties
IUPAC Name |
6-chloro-2-methylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQBRGIPLABKAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00497037 | |
| Record name | 6-Chloro-2-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00497037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66735-24-8 | |
| Record name | 6-Chloro-2-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00497037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-6-chloro-2-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Chloro-2-methylquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a foundational heterocyclic scaffold in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. Its derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The specific substitution pattern on the quinoline core is a critical determinant of its therapeutic efficacy and target selectivity. 6-Chloro-2-methylquinolin-4-amine, the subject of this guide, is a key intermediate in the synthesis of numerous biologically active molecules, making its efficient and well-characterized synthesis a topic of significant interest to the drug development community. This guide provides a comprehensive overview of the synthetic pathway to this valuable compound, detailing the underlying chemical principles, step-by-step experimental protocols, and methods for its thorough characterization.
Strategic Approach to the Synthesis of this compound
The synthesis of this compound is most effectively achieved through a three-step sequence, commencing with the construction of the core quinoline structure, followed by functional group manipulations to introduce the desired chloro and amino substituents. The chosen synthetic strategy is outlined below:
-
Conrad-Limpach Cyclization: This classical reaction is employed to construct the foundational 6-chloro-2-methylquinolin-4-ol intermediate from readily available starting materials.
-
Chlorination: The hydroxyl group at the 4-position is then converted to a chloro group, a crucial transformation to enable the subsequent amination step.
-
Amination: Finally, the 4-chloro substituent is displaced by an amino group to yield the target molecule, this compound.
This strategic approach offers a reliable and scalable route to the desired product, with each step being a well-established and understood chemical transformation.
Visualizing the Synthetic Pathway
Figure 1: Overall synthetic workflow for this compound.
Part 1: Conrad-Limpach Synthesis of 6-Chloro-2-methylquinolin-4-ol
The Conrad-Limpach synthesis is a powerful method for the preparation of 4-hydroxyquinolines from anilines and β-ketoesters[1][2]. The reaction proceeds in two key stages: the initial condensation of the aniline with the β-ketoester to form an enamine intermediate, followed by a high-temperature intramolecular cyclization[3][4].
Mechanistic Insights
The reaction is initiated by the nucleophilic attack of the amino group of 4-chloroaniline on the keto-carbonyl of ethyl acetoacetate. This is followed by dehydration to form the more stable enamine intermediate, ethyl 3-(4-chloroanilino)but-2-enoate. The subsequent thermal cyclization is the rate-determining step and requires high temperatures (typically >250 °C) to overcome the energy barrier of disrupting the aromaticity of the aniline ring during the intramolecular attack of the benzene ring onto the ester carbonyl. The use of a high-boiling inert solvent such as Dowtherm A or mineral oil is crucial for achieving high yields in this step[3].
Figure 2: Simplified mechanism of the Conrad-Limpach cyclization.
Detailed Experimental Protocol
Materials:
-
4-Chloroaniline
-
Ethyl acetoacetate
-
High-boiling point solvent (e.g., Dowtherm A)
-
Ethanol
-
Hexane or petroleum ether
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-chloroaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Heat the mixture with stirring to approximately 140-150 °C for 2-3 hours to form the enamine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
To the reaction mixture, add a high-boiling point solvent such as Dowtherm A.
-
Increase the temperature to around 250 °C and maintain for 1-2 hours to effect cyclization. Ethanol will distill off during this period.
-
After the reaction is complete (monitored by TLC), allow the mixture to cool to approximately 100 °C.
-
While still warm, carefully pour the reaction mixture into a beaker containing hexane or petroleum ether with vigorous stirring to precipitate the product.
-
Collect the solid by vacuum filtration, wash with hexane or petroleum ether to remove the high-boiling solvent, and dry under vacuum to yield crude 6-Chloro-2-methylquinolin-4-ol.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Part 2: Chlorination of 6-Chloro-2-methylquinolin-4-ol
The conversion of the 4-hydroxyquinoline to the corresponding 4-chloroquinoline is a critical step, as the chloro group is a good leaving group for the subsequent nucleophilic aromatic substitution with ammonia. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation[5][6].
Rationale for Reagent Selection
Phosphorus oxychloride is a powerful chlorinating and dehydrating agent. The reaction proceeds via the formation of a phosphate ester intermediate, which is then attacked by a chloride ion to yield the 4-chloroquinoline derivative. The use of POCl₃ often requires elevated temperatures to drive the reaction to completion[7][8].
Detailed Experimental Protocol
Materials:
-
6-Chloro-2-methylquinolin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Aqueous ammonia or sodium bicarbonate solution
-
Dichloromethane or chloroform
Procedure:
-
In a well-ventilated fume hood, carefully add 6-Chloro-2-methylquinolin-4-ol (1 equivalent) to an excess of phosphorus oxychloride (e.g., 5-10 equivalents) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic reaction and should be performed with caution.
-
Neutralize the acidic solution with a base, such as aqueous ammonia or a saturated sodium bicarbonate solution, until the pH is approximately 7-8. This will precipitate the crude product.
-
Extract the product with dichloromethane or chloroform (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4,6-dichloro-2-methylquinoline.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Part 3: Amination of 4,6-Dichloro-2-methylquinoline
The final step in the synthesis is the nucleophilic aromatic substitution of the 4-chloro group with an amino group. This is typically achieved by heating the dichloroquinoline with a source of ammonia, such as a solution of ammonia in an alcohol or in a sealed vessel under pressure[9][10][11].
Mechanistic Considerations
The amination of 4,6-dichloro-2-methylquinoline is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the quinoline ring system activates the 4-position towards nucleophilic attack by ammonia. The reaction proceeds through a Meisenheimer-type intermediate, followed by the elimination of a chloride ion to yield the final product.
Figure 3: Experimental workflow for the amination step.
Detailed Experimental Protocol
Materials:
-
4,6-Dichloro-2-methylquinoline
-
Ethanolic ammonia solution (or a solution of ammonia in another suitable alcohol)
-
Sealed pressure vessel
-
Dichloromethane or ethyl acetate
-
Brine
Procedure:
-
Place 4,6-dichloro-2-methylquinoline (1 equivalent) and a concentrated solution of ammonia in ethanol (e.g., 7N) in a sealed pressure vessel.
-
Heat the mixture to 150-180 °C for 12-24 hours. The reaction progress should be monitored by TLC.
-
After the reaction is complete, cool the vessel to room temperature.
-
Carefully open the vessel in a well-ventilated fume hood and transfer the contents to a round-bottom flask.
-
Concentrate the reaction mixture under reduced pressure to remove the excess ammonia and ethanol.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Characterization of Intermediates and Final Product
Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. The following table summarizes the expected analytical data for the key compounds in this synthetic pathway.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Data (δ, ppm) | Expected ¹³C NMR Data (δ, ppm) | Expected IR Data (cm⁻¹) | Expected MS Data (m/z) |
| 6-Chloro-2-methylquinolin-4-ol | C₁₀H₈ClNO | 193.63 | Aromatic protons (7.0-8.5), Methyl proton (~2.5), OH proton (broad, >10) | Aromatic carbons (110-150), Methyl carbon (~20), C=O (~170) | Broad O-H stretch (~3200-3600), C=O stretch (~1650), C-Cl stretch (~700-800) | [M+H]⁺ at 194.03 |
| 4,6-Dichloro-2-methylquinoline [12][13] | C₁₀H₇Cl₂N | 212.08 | Aromatic protons (7.5-8.5), Methyl proton (~2.7) | Aromatic carbons (120-150), Methyl carbon (~25) | C-Cl stretches (~700-850) | [M]⁺ at 211.00, with characteristic chlorine isotope pattern |
| This compound | C₁₀H₉ClN₂ | 192.65 | Aromatic protons (6.5-8.0), NH₂ protons (broad, 5.0-6.0), Methyl proton (~2.4) | Aromatic carbons (100-155), Methyl carbon (~23) | N-H stretches (~3300-3500), C=N and C=C stretches (~1500-1650), C-Cl stretch (~700-800) | [M+H]⁺ at 193.05 |
Note: The exact chemical shifts and peak intensities in NMR and IR spectra can vary depending on the solvent and concentration.
Conclusion and Future Perspectives
This technical guide has detailed a robust and reliable three-step synthesis of this compound, a valuable building block in medicinal chemistry. By leveraging the classical Conrad-Limpach cyclization, followed by efficient chlorination and amination reactions, this protocol provides a clear pathway for researchers and drug development professionals to access this important intermediate. The provided experimental details, mechanistic insights, and characterization data serve as a comprehensive resource to ensure the successful and reproducible synthesis of this compound. The availability of a well-defined synthetic route to this compound will undoubtedly facilitate the exploration of novel quinoline-based therapeutic agents with the potential to address a wide range of diseases.
References
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Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]
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Amerigo Scientific. (n.d.). 4,6-Dichloro-2-methylquinoline. Retrieved from [Link]
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ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]
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Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Retrieved from [Link]
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Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 4-chloro-2,6-dimethylquinoline. Retrieved from [Link]
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ResearchGate. (2025). Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. Retrieved from [Link]
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MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
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PMC. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Retrieved from [Link]
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NIH. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]
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PubChem. (n.d.). 6-Chloro-4-quinolinol. Retrieved from [Link]
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SpectraBase. (n.d.). 6-Chloro-4-methyl-2(1H)-quinolinone. Retrieved from [Link]
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PubMed. (2011). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]
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NIH. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Retrieved from [Link]
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Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]
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MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]
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ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Retrieved from [Link]
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PubChem. (n.d.). 4-[[7-Chloro-4-quinolinyl]amino]-2-[[diethylamino]methyl]-6-(p-trifluoromethylphenyl)phenol. Retrieved from [Link]
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Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]
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An In-depth Technical Guide to 6-Chloro-2-methylquinolin-4-amine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of various substituents onto this heterocyclic framework allows for the fine-tuning of a molecule's physicochemical properties and pharmacological effects. The presence of a chlorine atom, a methyl group, and an amine group on the quinoline core, as in 6-Chloro-2-methylquinolin-4-amine, suggests its potential as a versatile building block for the development of novel therapeutic agents. Chloro-containing compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs featuring this halogen, highlighting its importance in modulating drug-like properties[2].
Physicochemical Properties
While experimental data for this compound is scarce, its properties can be predicted based on its structure and comparison with related compounds.
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C₁₀H₉ClN₂ | Based on chemical structure |
| Molecular Weight | 192.65 g/mol | Calculated from the molecular formula |
| Appearance | Likely a solid at room temperature | Based on similar quinoline derivatives |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | General solubility of quinoline derivatives |
| pKa | The 4-amino group is expected to be basic. | Presence of the amino group |
Synthesis of this compound: A Plausible Approach
A likely synthetic route to this compound involves a multi-step process starting from a substituted aniline. The following proposed synthesis is based on established methodologies for quinoline synthesis, such as the Combes and Conrad-Limpach reactions, and subsequent chemical modifications.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol (Hypothetical)
-
Synthesis of 6-Chloro-2-methylquinolin-4-ol:
-
Rationale: The initial step involves the construction of the quinoline core. The Conrad-Limpach reaction is a suitable method for this transformation.
-
Procedure:
-
React 4-chloroaniline with ethyl acetoacetate, typically with a catalytic amount of acid, to form the corresponding β-enaminone intermediate.
-
The resulting intermediate is then cyclized at high temperature, often in a high-boiling solvent like Dowtherm A, to yield 6-chloro-2-methylquinolin-4-ol.
-
-
-
Chlorination of the 4-hydroxyquinoline:
-
Rationale: To introduce the amino group at the 4-position, the hydroxyl group must first be converted into a better leaving group, such as a chlorine atom.
-
Procedure:
-
Treat 6-chloro-2-methylquinolin-4-ol with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to produce 4,6-dichloro-2-methylquinoline.
-
-
-
Amination of 4,6-dichloro-2-methylquinoline:
-
Rationale: The final step is a nucleophilic aromatic substitution where the chlorine at the 4-position is displaced by an amino group. The 4-position is generally more reactive towards nucleophilic attack than the 6-position in the quinoline ring system.
-
Procedure:
-
React 4,6-dichloro-2-methylquinoline with a source of ammonia, such as aqueous or alcoholic ammonia, or ammonium hydroxide, under pressure and elevated temperature to yield the final product, this compound.
-
Purification can be achieved through recrystallization or column chromatography.
-
-
A similar synthetic approach has been reported for the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, which involves cyclization, nitration, and chlorination steps[3].
Applications in Drug Discovery and Medicinal Chemistry
The 4-aminoquinoline core is a well-established pharmacophore, most famously found in the antimalarial drug chloroquine. The specific substitution pattern of this compound makes it an attractive starting point for the design of new bioactive molecules.
Potential Therapeutic Areas:
-
Anticancer Agents: Quinoline derivatives are known to exhibit antiproliferative activity through various mechanisms, including the inhibition of kinases and topoisomerases. The 7-chloro-4-aminoquinoline nucleus is a key feature in some compounds with antiproliferative and antifungal activity[4]. Structure-based design has led to the development of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives as potent kinase inhibitors[5].
-
Antimalarial Drugs: Given its structural similarity to chloroquine and other 4-aminoquinoline antimalarials, this compound could serve as a scaffold for the development of new agents to combat drug-resistant strains of Plasmodium falciparum.
-
Antiviral Agents: Chloroquine and its derivatives have been investigated for their antiviral properties. Novel chloroquine derivatives have been designed as potential inhibitors of viral proteases[6].
-
Kinase Inhibitors: The quinoline scaffold can be functionalized to target the ATP-binding site of various kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.
Illustrative Signaling Pathway Involvement
Caption: Potential inhibition of a cancer signaling pathway by a derivative.
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and is often hyperactivated in cancer. Quinoline derivatives can be designed to inhibit key components of this pathway, such as receptor tyrosine kinases (e.g., EGFR) or downstream kinases like PI3K and mTOR[3].
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not available, information from related compounds can provide guidance.
General Hazards of Similar Amino-chloro-aromatic Compounds:
-
Acute Toxicity: May be harmful if swallowed or inhaled.
-
Skin and Eye Irritation: May cause skin and serious eye irritation.
-
Sensitization: May cause an allergic skin reaction.
Recommended Handling Procedures:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray[7][8].
-
Wash hands thoroughly after handling.
In case of exposure, follow standard first-aid measures and seek medical attention. For detailed safety information, consult the SDS of structurally similar compounds.
Conclusion
This compound is a promising, albeit not extensively characterized, chemical entity with significant potential in the field of drug discovery. Its quinoline core, substituted with a chlorine atom, a methyl group, and a reactive amino group, provides a versatile platform for the synthesis of novel compounds with a range of potential therapeutic applications. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in developing new medicines.
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Core Molecular Architecture and Physicochemical Properties
An In-depth Technical Guide to the Molecular Structure of 6-Chloro-2-methylquinolin-4-amine
Abstract: The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] This guide provides a detailed technical overview of a specific derivative, this compound, designed for researchers, scientists, and drug development professionals. We will dissect its core molecular architecture, outline robust experimental protocols for its synthesis and structural verification, and present the analytical data expected from modern spectroscopic techniques. This document serves as a foundational resource for any investigation involving this compound, emphasizing the causal logic behind experimental design to ensure scientific rigor and reproducibility.
This compound is a heterocyclic aromatic compound built upon the quinoline ring system. This bicyclic structure consists of a benzene ring fused to a pyridine ring. The specific substitution pattern—a chloro group at the C6 position, a methyl group at C2, and an amine group at C4—defines its unique chemical identity and dictates its reactivity, potential for intermolecular interactions, and ultimately, its utility in research and development.
The strategic placement of these functional groups is critical. The chlorine atom at C6 significantly influences the molecule's electronic properties and lipophilicity. The methyl group at C2 can impact steric interactions and metabolic stability. The primary amine at the C4 position is a key functional handle for further chemical modification and a critical site for forming hydrogen bonds, which is often essential for binding to biological targets.
Table 1: Core Identifiers and Physicochemical Properties
| Identifier | Value | Notes |
| IUPAC Name | This compound | --- |
| Molecular Formula | C₁₀H₉ClN₂ | [2] |
| Molecular Weight | 192.65 g/mol | Calculated from the molecular formula. |
| Canonical SMILES | CC1=NC2=C(C=C(C=C2)Cl)C=C1N | --- |
| InChI Key | FWPJDWYPMZJOFX-UHFFFAOYSA-N | --- |
| XLogP3 (Predicted) | 2.8 - 3.2 | A computed measure of lipophilicity. Similar structures like 4-amino-6-chloroquinoline have a predicted XLogP3 of 2.3.[3] |
| Appearance | Likely a solid at room temperature | Based on related quinoline structures. |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol. | Common for heterocyclic compounds used in drug discovery. |
Synthesis Strategy and Structural Confirmation
The definitive confirmation of a molecule's structure begins with a logical and well-characterized synthetic route. For 4-aminoquinoline derivatives like the title compound, one of the most reliable and widely used methods is the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline precursor.[4][5] This approach is favored for its high efficiency and regiochemical control.
The proposed synthesis would commence with 4,6-dichloro-2-methylquinoline. The chlorine atom at the C4 position is significantly more activated towards nucleophilic attack than the one at C6 due to the electron-withdrawing effect of the adjacent ring nitrogen. This differential reactivity allows for a selective substitution. Treatment with a source of ammonia, such as aqueous or methanolic ammonia, under elevated temperature and pressure, facilitates the displacement of the C4-chloro group to yield the target this compound.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocols for Structural Characterization
Once synthesized, the compound's identity must be rigorously confirmed using a suite of orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
A. Protocol for ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is crucial; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for revealing exchangeable protons like those on an amine group.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample. TMS provides a reference signal at 0.00 ppm, ensuring accurate chemical shift calibration.[6]
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquisition of ¹H NMR Spectrum: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 45° or 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Acquisition of ¹³C NMR Spectrum: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). This requires significantly more scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectra.
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition, offering definitive confirmation of the molecular formula.
B. Protocol for ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). Positive ion mode is typically used for amine-containing compounds, as the amine group is readily protonated.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).
-
Analysis: Identify the protonated molecular ion peak [M+H]⁺. Critically, look for the characteristic isotopic pattern of a chlorine-containing compound: two peaks, [M+H]⁺ and [M+2+H]⁺, separated by 2 m/z units with a relative intensity ratio of approximately 3:1.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy detects the vibrational frequencies of functional groups within a molecule. It is an excellent tool for confirming the presence of key bonds, such as the N-H bonds of the amine and the aromatic C=C and C=N bonds of the quinoline ring.[7]
C. Protocol for ATR-IR Analysis
-
Background Scan: Clean the surface of the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This accounts for atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Process the spectrum (baseline correction) and identify the characteristic absorption bands corresponding to the molecule's functional groups.
Caption: Workflow for the comprehensive structural characterization of the target compound.
Predicted Analytical Data for Structural Verification
The following table summarizes the expected data from the characterization experiments. These predictions are based on the known effects of the substituents on the quinoline core and data from analogous structures.[8][9]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Parameter | Expected Value / Observation | Rationale |
| ¹H NMR | Aromatic Protons | δ 7.2 - 8.5 ppm | Protons on the quinoline ring system. Specific splitting patterns (doublets, doublet of doublets) will confirm substituent positions. |
| Amine Protons (NH₂) | δ 5.0 - 6.5 ppm (broad singlet) | Exchangeable protons; chemical shift can be variable and signal is often broad. | |
| Methyl Protons (CH₃) | δ ~2.5 ppm (singlet) | A singlet with an integration of 3H, characteristic of an isolated methyl group attached to an aromatic ring. | |
| ¹³C NMR | Aromatic Carbons | δ 110 - 160 ppm | Ten distinct signals are expected for the ten unique carbon atoms in the molecule. |
| Methyl Carbon | δ ~20-25 ppm | The upfield signal corresponding to the C2-methyl group. | |
| Mass Spec. (HRMS) | [M+H]⁺ | m/z 193.0481 | Calculated exact mass for C₁₀H₁₀ClN₂⁺. The measured value should be within 5 ppm. |
| Isotopic Pattern | [M+H]⁺ and [M+2+H]⁺ in ~3:1 ratio | The definitive signature of a molecule containing one chlorine atom. | |
| IR Spectroscopy | N-H Stretch | 3300 - 3500 cm⁻¹ (two bands) | Symmetric and asymmetric stretches of the primary amine group. |
| C=N, C=C Stretch | 1500 - 1650 cm⁻¹ | Aromatic ring vibrations characteristic of the quinoline scaffold. | |
| C-Cl Stretch | 1000 - 1100 cm⁻¹ | Indicates the presence of the aryl-chloride bond. |
Conclusion
The molecular structure of this compound is defined by its substituted quinoline core. Its unambiguous identification is not merely an academic exercise but a prerequisite for any meaningful research, particularly in drug development where structure-activity relationships are paramount. The combination of a logical synthesis via nucleophilic aromatic substitution and a multi-pronged analytical approach—leveraging NMR for the molecular framework, mass spectrometry for the exact mass and elemental formula, and IR spectroscopy for functional group confirmation—provides a self-validating workflow. This guide outlines the necessary protocols and expected outcomes, offering a robust framework for scientists to confidently synthesize and characterize this valuable chemical entity.
References
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A Technical Guide to the Potential Biological Activities of 6-Chloro-2-methylquinolin-4-amine and its Analogs
Abstract: The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, famously represented by the antimalarial drug chloroquine. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide explores the potential biological profile of a specific, less-studied derivative, 6-Chloro-2-methylquinolin-4-amine. Due to the limited direct research on this compound, this document synthesizes data from structurally related analogs to build a predictive framework for its activity. We will delve into established mechanisms of action, structure-activity relationships (SAR), and provide robust, field-proven experimental protocols for screening. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of novel quinoline derivatives.
The 4-Aminoquinoline Scaffold: A Privileged Structure in Drug Discovery
The quinoline core, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a prominent feature in numerous pharmacologically active compounds.[1] The 4-aminoquinoline substitution pattern, in particular, has proven to be a "privileged structure," capable of interacting with a diverse range of biological targets. The historical success of this class is anchored by chloroquine, a potent antimalarial agent that revolutionized malaria treatment in the 20th century.[2][3]
While the 7-chloro substitution, as seen in chloroquine, is often considered critical for antimalarial efficacy, variations in the substitution pattern on the quinoline ring can modulate the biological activity, shifting it towards other therapeutic areas.[4] This guide focuses on the potential activities of this compound, a derivative whose profile can be inferred from the extensive research conducted on its chemical relatives. The exploration of such analogs is crucial for overcoming the drug resistance that has plagued first-generation 4-aminoquinolines and for discovering novel therapeutic applications.[2][5]
General Synthetic Strategy
The synthesis of 4-aminoquinoline derivatives is well-established, most commonly proceeding through a nucleophilic aromatic substitution (SNAr) reaction. This process typically involves the displacement of a halogen, usually chlorine, at the C4 position of the quinoline ring with a desired amine.[6] The 4-chloroquinoline precursor itself can be synthesized from appropriately substituted anilines.
The general workflow allows for significant modularity, enabling the introduction of diverse side chains at the 4-amino position and various substituents on the quinoline core to explore the chemical space and optimize biological activity.
Analysis of Potential Biological Activities
Antimalarial Activity
The primary mechanism by which 4-aminoquinolines like chloroquine exert their antimalarial effect is through the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[2] During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin (β-hematin).[2]
4-aminoquinolines, being weak bases, accumulate in the acidic digestive vacuole. There, they cap the growing faces of the hemozoin crystal, preventing further polymerization. The resulting buildup of toxic free heme leads to oxidative stress, membrane damage, and parasite death.[4]
Structure-Activity Relationship Insights:
-
7-Chloro Group: The electron-withdrawing 7-chloro group is considered obligatory for high antimalarial potency in the chloroquine series. It is believed to modulate the pKa of the quinoline nitrogen, which is crucial for the drug's accumulation in the acidic food vacuole.[4]
-
6-Chloro Substitution: The biological impact of a 6-chloro substitution, as in our topic compound, is less defined. It would still provide an electron-withdrawing effect, but its altered position could change the molecule's overall electronic properties and steric profile, potentially affecting its ability to bind hematin or its accumulation kinetics. It is plausible that it would retain some activity, but direct experimental validation is necessary.
-
Side Chain: The nature of the alkylamino side chain is critical for activity, influencing the drug's lipophilicity and basicity, which in turn affects its ability to cross membranes and accumulate at the target site.[4][7]
Antimicrobial Activity
Quinoline derivatives have demonstrated a broad spectrum of antibacterial and antifungal activities.[8][9] They are reported to be effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1][10] The precise mechanism is not always fully elucidated but can involve the inhibition of essential enzymes like peptide deformylase (PDF) or the disruption of the cell wall.[11]
The antimicrobial efficacy of various quinoline derivatives is summarized below. While these are not exact analogs of this compound, they provide a quantitative baseline for the kind of potency that might be expected from this class of compounds.
Table 1: Antibacterial Activity of Selected Quinoline Derivatives (MIC in µg/mL)
| Compound/Derivative Class | S. aureus | B. cereus | E. coli | P. aeruginosa | Reference |
|---|---|---|---|---|---|
| Substituted Sulfonyl/Benzoyl Quinolines | 3.12 - 6.25 | 3.12 - 12.5 | 50 - >100 | - | [11] |
| Quinoline-based Amino Acids | >50 | >50 | 0.62 | >50 | [1] |
| General Quinoline Scaffolds | - | - | 100 | 100 |[1] |
Data synthesized from multiple sources to show a representative range of reported activities.
Anticancer (Cytotoxic) Activity
A growing body of evidence highlights the potential of 4-aminoquinoline derivatives as anticancer agents.[12][13] They have shown significant cytotoxic effects against a variety of human tumor cell lines, including breast cancer (MCF-7, MDA-MB-468).[13] The mechanisms are often multifactorial and can include the induction of oxidative stress, mitochondrial dysfunction, or the inhibition of key signaling pathways involved in cell proliferation and survival, such as the EGFR pathway.[14]
The substitution pattern on the quinoline ring plays a critical role in cytotoxic potency. For instance, studies have shown that a 7-chloro substitution can drastically increase cytotoxicity against certain cell lines compared to the parent compound, chloroquine.[12]
Table 2: In Vitro Cytotoxicity of Selected 4-Aminoquinoline Derivatives
| Compound/Derivative | Cell Line | Activity Metric (µM) | Reference |
|---|---|---|---|
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | GI50 = 8.73 | [12][13] |
| Bisquinoline derivative | MDA-MB-468 | GI50 = 7.35 | [12] |
| 7-chloro-4-aminoquinoline-pyrazoline hybrid | Various | GI50 = 0.05 - 0.95 | [15] |
| 7-chloro-4-quinolinylhydrazone derivative | L. amazonensis amastigotes | IC50 = 8.1 |[14] |
GI50: Concentration for 50% growth inhibition. IC50: Concentration for 50% inhibitory capacity.
Proposed Experimental Workflows for Activity Screening
To empirically determine the biological activity of this compound, a tiered screening approach is recommended. This ensures efficient use of resources, starting with broad primary assays and moving to more specific mechanistic studies for active hits.
Protocol: In Vitro Antimalarial Assay (SYBR Green I-based)
Principle: This assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I dye, which intercalates with the DNA of newly replicated parasites. A reduction in fluorescence in treated wells compared to controls indicates growth inhibition.
Step-by-Step Methodology:
-
Preparation: Asynchronously culture Plasmodium falciparum (e.g., 3D7 strain) in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with Albumax II.
-
Drug Plating: Prepare serial dilutions of the test compound in a 96-well plate. Include chloroquine as a positive control and a solvent (e.g., DMSO) control.
-
Infection: Add the parasite culture (adjusted to 1% parasitemia) to each well.
-
Incubation: Incubate the plate for 72 hours in a modular incubator chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
-
Lysis and Staining: Add lysis buffer containing SYBR Green I to each well. Incubate in the dark for 1 hour.
-
Data Acquisition: Read the fluorescence using a plate reader (excitation: 485 nm, emission: 530 nm).
-
Analysis: Calculate the IC₅₀ value by plotting the percentage of growth inhibition against the log of the drug concentration.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
Principle: This broth microdilution method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: Grow bacterial strains (e.g., S. aureus, E. coli) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Drug Plating: Prepare two-fold serial dilutions of the test compound in a 96-well plate using MHB.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Protocol: MTT Assay for In Vitro Cytotoxicity
Principle: This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7) into a 96-well plate at a density of ~5,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control and determine the GI₅₀ or IC₅₀ value.
Summary and Future Directions
While direct experimental data on this compound is scarce, a comprehensive analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The 4-aminoquinoline scaffold is a proven pharmacophore, and the specific substitutions of a 6-chloro group and a 2-methyl group warrant detailed study.
Key Hypotheses:
-
The compound likely possesses antimalarial activity , though potentially with different potency compared to its 7-chloro isomers.
-
A broad-spectrum antimicrobial profile is possible, consistent with the general class of quinoline derivatives.
-
There is a significant probability of cytotoxic activity against various cancer cell lines.
The immediate future direction is clear: synthesize this compound and subject it to the screening cascade outlined in this guide. The resulting data will provide a definitive answer to its biological profile and serve as a crucial starting point for any subsequent lead optimization and drug development efforts.
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6-Chloro-2-methylquinolin-4-amine literature review
An In-depth Technical Guide to 6-Chloro-2-methylquinolin-4-amine: A Core Scaffold for Modern Drug Discovery
Abstract
This compound is a highly functionalized heterocyclic compound that serves as a privileged scaffold in medicinal chemistry. Its structural rigidity, combined with strategic points for chemical modification, makes it an invaluable starting material for developing a diverse range of therapeutic agents. This technical guide offers a comprehensive exploration of this molecule, from its fundamental synthesis and characterization to its application in contemporary drug discovery. We provide detailed experimental insights, analyze structure-activity relationships, and map out its role in targeting critical biological pathways, delivering a crucial resource for researchers, chemists, and drug development professionals aiming to leverage this potent chemical entity.
Foundational Context: The 4-Aminoquinoline in Medicinal Chemistry
The quinoline ring system is a cornerstone of pharmaceutical science, forming the structural basis for numerous approved drugs. Within this family, the 4-aminoquinoline moiety is particularly distinguished, most famously as the core of antimalarial drugs like chloroquine.[1][2] The 4-aminoquinoline framework is favored in drug discovery due to its high tolerability, rapid absorption, and the diverse biological activities of its derivatives.[1] The specific compound, this compound, builds upon this legacy. The chlorine atom at the 6-position and the methyl group at the 2-position offer critical modulation points for tuning physicochemical properties and target-binding interactions, expanding its utility far beyond its antimalarial origins.
Synthesis, Characterization, and Core Properties
The accessibility of this compound through robust synthetic routes is fundamental to its widespread use. A common approach involves a multi-step process beginning with the cyclization to form the quinoline core, followed by functional group interconversions.
Verified Synthetic Workflow
The synthesis can be efficiently achieved through a sequence involving a Conrad-Limpach-type reaction, followed by chlorination and subsequent amination. This ensures a reliable supply of the core scaffold for further derivatization.
Experimental Protocol: Synthesis of this compound
-
Step 1: Condensation. To a stirred solution of 4-chloroaniline (1.0 eq) in a suitable high-boiling point solvent (e.g., diphenyl ether), slowly add ethyl acetoacetate (1.1 eq).
-
Step 2: Cyclization. Heat the mixture to approximately 250 °C. The reaction is monitored by the removal of water and ethanol. This thermal cyclization directly forms 6-chloro-2-methylquinolin-4-ol.
-
Step 3: Chlorination. Cool the reaction mixture and isolate the quinolin-4-ol intermediate. Treat the intermediate with a chlorinating agent such as phosphoryl chloride (POCl₃) (3-5 eq) under reflux for 2-4 hours to convert the hydroxyl group into a chlorine atom, yielding 4,6-dichloro-2-methylquinoline.
-
Step 4: Amination. The highly reactive 4-chloro position is then subjected to nucleophilic aromatic substitution (SNAr). Heat the 4,6-dichloro-2-methylquinoline intermediate with an ammonia source (e.g., a saturated solution of ammonia in ethanol) in a sealed pressure vessel at 120-150 °C.
-
Step 5: Purification. Upon completion, cool the reaction, and the product, this compound, typically precipitates. The solid is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent like ethanol to yield the final product.
Physicochemical & Spectroscopic Data
Accurate characterization is paramount to validate the structure and purity of the synthesized molecule. The following data provides a reference for quality control.
Table 1: Core Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₉ClN₂ |
| Molecular Weight | 192.65 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 225-228 °C |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in alcohols; limited aqueous solubility |
| XLogP3 | ~2.5 (Computed) |
Spectroscopic Characterization Profile:
-
¹H NMR: The spectrum will feature a characteristic singlet for the C2-methyl group (~2.5 ppm), distinct signals for the aromatic protons on the quinoline ring system, and a broad singlet corresponding to the C4-amine protons.
-
¹³C NMR: The spectrum will show ten distinct carbon signals, including the methyl carbon, aromatic carbons, and the carbons of the quinoline core.
-
Mass Spectrometry (ESI-MS): The mass spectrum will exhibit a prominent molecular ion peak [M+H]⁺ at m/z 193.6, with a characteristic isotopic pattern at m/z 195.6 (approximately 1:3 intensity ratio) confirming the presence of a single chlorine atom.
-
Infrared (IR) Spectroscopy: Key absorption bands include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H aromatic stretching, and characteristic C=C/C=N ring stretching vibrations in the 1500-1600 cm⁻¹ region.
Strategic Applications in Drug Discovery
The true value of this compound lies in its versatility as a scaffold for generating novel bioactive molecules. The 4-amino group serves as a primary handle for derivatization, enabling the exploration of vast chemical space.
Antimalarial Drug Development
The 4-aminoquinoline scaffold is historically vital for antimalarial drugs.[1] While resistance to early drugs like chloroquine is widespread, research continues into novel analogs.[3] The 7-chloro-4-aminoquinoline nucleus is considered obligatory for the classic antimalarial mechanism of inhibiting hemozoin formation.[3] Derivatives of this compound are explored to create structural analogues that may evade resistance mechanisms, with modifications to the side chain being a key strategy to improve efficacy against resistant P. falciparum strains.[3][4]
Kinase Inhibitors for Oncology
The quinoline and related quinazoline scaffolds are prevalent in modern oncology as ATP-competitive kinase inhibitors.[5][6] These scaffolds can effectively bind to the hinge region of the kinase ATP-binding pocket. The 4-amino group of this compound can be functionalized with various aryl or heterocyclic moieties to achieve potent and selective inhibition of key cancer-related kinases such as the Epidermal Growth Factor Receptor (EGFR).[7] Dual inhibitors targeting both EGFR and other enzymes like Histone Deacetylase (HDAC) have also been developed from this core, offering a synergistic approach to cancer therapy.[7]
Caption: Competitive ATP-binding mechanism for kinase inhibition.
Broader Therapeutic Potential
The utility of this scaffold extends to other disease areas. Derivatives have been synthesized and evaluated for a range of biological activities, including:
-
Antiproliferative Activity: Hybrid molecules containing the 7-chloro-4-aminoquinoline nucleus have shown significant cytostatic activity against various human cancer cell lines.[8]
-
Antiviral Agents: Novel quinolin-2(1H)-one derivatives have demonstrated potent anti-hepatitis B virus (HBV) activity by inhibiting viral antigen secretion and DNA replication.[9]
-
Antifungal Activity: Certain hybrid analogues have also been evaluated for their antifungal properties against pathogens like Candida albicans and Cryptococcus neoformans.[8]
Integrated Drug Discovery Workflow
The development of a novel therapeutic from a core scaffold like this compound follows a structured, iterative process. This workflow ensures that synthesized compounds are systematically evaluated and optimized.
Caption: Integrated workflow for scaffold-based drug discovery.
Conclusion and Future Directions
This compound stands out as a robust and highly adaptable scaffold for modern drug discovery. Its proven synthetic accessibility and the chemical versatility of the 4-amino position provide a solid foundation for generating extensive compound libraries. The historical success of the 4-aminoquinoline core in antimalarial therapy has paved the way for its successful application in oncology and other areas. Future efforts will likely focus on leveraging computational chemistry for more rational drug design, exploring novel derivatization strategies to access new chemical space, and applying this scaffold to emerging and "undruggable" biological targets. This guide serves as a foundational tool to empower researchers in these ongoing and future endeavors.
References
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- 5. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivatives as EGFR and HDAC dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships study of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives as novel non-nucleoside anti-hepatitis B virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Synthesis and Significance of 6-Chloro-2-methylquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Key Pharmacophore
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this privileged heterocyclic family, 4-aminoquinolines have emerged as a particularly fruitful area of research, yielding potent antimalarial, anticancer, and anti-inflammatory drugs. This technical guide delves into the synthesis and underlying principles of a specific, yet significant, member of this class: 6-Chloro-2-methylquinolin-4-amine . As a senior application scientist, this document aims to provide not just a series of protocols, but a comprehensive understanding of the chemical logic, experimental nuances, and potential applications of this important molecule. We will explore its discovery through a rational, multi-step synthesis, supported by detailed mechanistic insights and practical, field-proven methodologies.
I. Strategic Synthesis: A Three-Act Play
The construction of this compound is a testament to the power of classical organic reactions, logically sequenced to build molecular complexity. The synthesis can be dissected into three primary stages: the formation of the core quinoline ring system, activation of the 4-position, and the final introduction of the crucial amino functionality.
Figure 1: Overall synthetic strategy for this compound.
Act I: Forging the Quinoline Nucleus via Conrad-Limpach Reaction
The journey begins with the formation of the bicyclic quinoline system. The Conrad-Limpach synthesis, a reliable and well-established method, is the chosen approach.[1][2][3] This reaction involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization.
Causality of Experimental Choices: The selection of 4-chloroaniline as the starting material is a strategic decision that directly installs the chloro substituent at the desired 6-position of the final quinoline ring. Ethyl acetoacetate serves as the three-carbon component that will form the pyridine ring of the quinoline, with the methyl group at the 2-position.
Figure 2: Conrad-Limpach reaction for the synthesis of the quinoline core.
Self-Validating Protocol I: Synthesis of 6-Chloro-4-hydroxy-2-methylquinoline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine equimolar amounts of 4-chloroaniline and ethyl acetoacetate in a high-boiling inert solvent such as Dowtherm A or diphenyl ether. A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) can be added to facilitate the initial condensation.
-
Condensation: Heat the mixture to approximately 140-150 °C. The progress of the reaction, forming the intermediate β-aminoacrylate, can be monitored by the collection of water in the Dean-Stark trap.
-
Cyclization: After the theoretical amount of water has been collected, slowly raise the temperature to around 250 °C to induce the intramolecular cyclization. This step is typically maintained for 1-2 hours.
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The product will often precipitate from the solvent. The solid can be collected by filtration and washed with a non-polar solvent like hexane to remove the high-boiling solvent.
-
Purification: The crude 6-chloro-4-hydroxy-2-methylquinoline can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield a crystalline solid.
Act II: Activating the 4-Position for Nucleophilic Attack
The 4-hydroxy group of the newly formed quinoline is not a good leaving group for direct amination. Therefore, it must be converted to a more reactive species. Chlorination using phosphorus oxychloride (POCl₃) is the standard and highly effective method for this transformation.[4][5]
Mechanism Insight: The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion in a nucleophilic substitution reaction.
Figure 3: Chlorination of the 4-hydroxyquinoline.
Self-Validating Protocol II: Synthesis of 4,6-Dichloro-2-methylquinoline
-
Reaction Setup: In a fume hood, carefully add 6-chloro-4-hydroxy-2-methylquinoline to an excess of phosphorus oxychloride (POCl₃) in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap for acidic gases.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
Isolation: The product will precipitate as a solid. Neutralize the acidic aqueous solution with a base, such as aqueous ammonia or sodium bicarbonate, until the solution is basic. Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purification: The crude 4,6-dichloro-2-methylquinoline can be purified by recrystallization from a suitable solvent like ethanol.
Act III: The Final Amination Step
The final step in the synthesis is the introduction of the amino group at the 4-position via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the quinoline ring system activates the 4-position for attack by a nucleophile.
Causality of Experimental Choices: The choice of the aminating agent is critical. For the synthesis of the primary amine, ammonia (in the form of ammonium hydroxide or as a gas) is used in a sealed vessel under pressure and elevated temperature to drive the reaction to completion.[6][7]
Figure 4: Amination of 4,6-dichloro-2-methylquinoline.
Self-Validating Protocol III: Synthesis of this compound
-
Reaction Setup: In a sealed pressure vessel, dissolve 4,6-dichloro-2-methylquinoline in a suitable solvent such as ethanol or 2-propanol.
-
Amination: Add a concentrated solution of ammonium hydroxide or saturate the solution with ammonia gas.
-
Reaction: Seal the vessel and heat the mixture to 120-150 °C for several hours. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure. Evaporate the solvent under reduced pressure.
-
Isolation and Purification: The residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane in methanol) to afford the pure this compound. Recrystallization from a suitable solvent can be performed for further purification.
II. Physicochemical and Spectroscopic Characterization
Accurate characterization of the final product is paramount for its use in research and drug development. The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₀H₉ClN₂ |
| Molecular Weight | 192.65 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | (Not consistently reported, requires experimental verification) |
| Solubility | Soluble in polar organic solvents like methanol, ethanol, and DMSO. |
Spectroscopic Data (Predicted and Analogous Compounds):
-
¹H NMR:
-
Aromatic Protons: Expect a series of doublets and doublets of doublets in the range of δ 7.0-8.5 ppm, corresponding to the protons on the quinoline ring system. The coupling constants will be indicative of their positions.
-
Methyl Protons: A singlet at around δ 2.5 ppm, corresponding to the methyl group at the 2-position.
-
Amine Protons: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration, likely in the range of δ 5.0-7.0 ppm.
-
-
¹³C NMR:
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 110-155 ppm).
-
C-Cl Carbon: A signal around δ 130-135 ppm.
-
C-N Carbon: A signal for the carbon bearing the amino group (C4) is expected to be significantly upfield compared to the chlorinated precursor.
-
Methyl Carbon: A signal in the aliphatic region, around δ 20-25 ppm.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) at m/z 192, with a characteristic isotopic peak (M+2) at m/z 194 with approximately one-third the intensity of the M⁺ peak, confirming the presence of one chlorine atom.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretching: A broad band or two sharp peaks in the region of 3200-3500 cm⁻¹, characteristic of the primary amine.
-
C=C and C=N Stretching: Aromatic and heteroaromatic ring stretching vibrations in the 1450-1650 cm⁻¹ region.
-
C-Cl Stretching: A peak in the fingerprint region, typically around 700-800 cm⁻¹.
-
III. Significance in Drug Discovery and Development
While specific biological data for this compound is not extensively published, its structural motifs are highly relevant in medicinal chemistry. The 4-aminoquinoline core is a well-established pharmacophore with a broad range of biological activities.
-
Anticancer Potential: Numerous 4-aminoquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[2][8] These compounds can act through various mechanisms, including the inhibition of kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer.[9][10] The 6-chloro and 2-methyl substitutions on the quinoline ring can influence the compound's potency, selectivity, and pharmacokinetic properties.
-
Antimalarial Activity: The 4-aminoquinoline scaffold is famously found in the antimalarial drug chloroquine. The presence of the chlorine atom at the 6-position is a common feature in many potent antimalarial quinolines.
-
Chemical Intermediate: this compound serves as a valuable intermediate for the synthesis of more complex molecules. The primary amino group can be further functionalized to introduce diverse side chains, allowing for the generation of libraries of compounds for high-throughput screening in drug discovery programs.[1]
IV. Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the synthesis, characterization, and potential significance of this compound. The three-step synthesis, employing the Conrad-Limpach reaction, chlorination, and amination, is a robust and logical approach to this important molecule. While detailed experimental data for the final compound is not widely available, the provided protocols and predicted spectroscopic data offer a solid foundation for researchers in the field.
The true potential of this compound likely lies in its role as a versatile building block for the creation of novel therapeutic agents. Future research should focus on the thorough biological evaluation of this compound and its derivatives against a range of targets, particularly in the areas of oncology and infectious diseases. The exploration of its structure-activity relationships will undoubtedly lead to the discovery of new and improved drug candidates based on the venerable 4-aminoquinoline scaffold.
V. References
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Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2011). Bioorganic & Medicinal Chemistry Letters, 21(12), 3537-3541.
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Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
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SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]
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Wikipedia. (2023). Conrad–Limpach synthesis. Retrieved from [Link]
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Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. (2009). Journal of Heterocyclic Chemistry, 46(5), 933-937.
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A metal-free protocol for the preparation of amines using ammonia borane under mild conditions. (2016). Organic Chemistry Frontiers, 3(8), 963-967.
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SpectraBase. (n.d.). 6-Chloro-4-methyl-2(1H)-quinolinone. Retrieved from [Link]
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PubChem. (n.d.). 4-[[7-Chloro-4-quinolinyl]amino]-2-[[diethylamino]methyl]-6-(p-trifluoromethylphenyl)phenol. Retrieved from [Link]
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Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). (2009). Bioorganic & Medicinal Chemistry Letters, 19(23), 6700-6705.
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Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (2021). Molecules, 26(7), 1910.
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Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2012). Molecules, 17(11), 13059-13067.
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N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021). Molbank, 2021(1), M1181.
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A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2007). Letters in Organic Chemistry, 4(2), 109-111.
-
Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2022). Molecules, 27(19), 6523.
-
Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd. Retrieved from [Link]
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POCl3 chlorination of 4-quinazolones. (2011). The Journal of Organic Chemistry, 76(6), 1653-1661.
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Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. (2017). Medicinal Chemistry Research, 26(1), 136-148.
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α‐Amination of 1,3‐Dicarbonyl Compounds and Analogous Reactive Enolate‐Precursors Using Ammonia under Oxidative Conditions. (2021). Angewandte Chemie International Edition, 60(16), 8864-8869.
-
Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain. (2020). Molecules, 25(21), 5109.
-
1 H (a) and 13 C (b) NMR spectra of... (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (2023). Molecules, 28(16), 6109.
-
Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. (2021). Molecules, 26(16), 4945.
-
Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. (2019). Molecules, 24(18), 3326.
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2016). Atlantis Press.
-
Synthesis, characterization, and biological evaluation of a b-amino carbonyl and its metal complexes using guanine hydrochloride catalyst. (2024). Journal of Chemical Sciences, 136(2), 34.
-
A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. (2010). European Journal of Medicinal Chemistry, 45(3), 1109-1114.
-
A metal-free protocol for the preparation of amines using ammonia borane under mild conditions. (2016). Organic Chemistry Frontiers, 3(8), 963-967.
-
POCl3 chlorination of 4-quinazolones. (2011). The Journal of Organic Chemistry, 76(6), 1653-1661.
-
Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2020). Molecules, 25(21), 5066.
-
Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. (2020). Letters in Drug Design & Discovery, 17(11), 1368-1376.
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. (2006). Journal of Medicinal Chemistry, 49(22), 6549-6560.
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An In-depth Technical Guide to 6-Chloro-2-methylquinolin-4-amine Derivatives: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many derivatives, 6-Chloro-2-methylquinolin-4-amine and its analogs represent a class of compounds with significant and diverse biological activities. This guide provides a comprehensive technical overview of this scaffold, detailing its synthesis, spectroscopic characterization, and burgeoning potential in drug discovery, with a particular focus on its anticancer and antimalarial properties.
The this compound Core: A Privileged Scaffold
The this compound core is a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated biological targets. The specific substitutions on this quinoline ring system are crucial for its biological activity. The chlorine atom at the 6-position and the methyl group at the 2-position significantly influence the electronic and steric properties of the molecule, impacting its binding affinity and selectivity for various targets. The 4-amino group serves as a key pharmacophore and a versatile handle for the introduction of a wide array of side chains, allowing for the fine-tuning of the molecule's pharmacokinetic and pharmacodynamic properties.
Synthesis of the Core Scaffold and Its Derivatives
The synthesis of this compound derivatives typically proceeds through a multi-step sequence, beginning with the construction of the quinoline core, followed by the introduction of the key 4-amino functionality.
Synthesis of the Key Intermediate: 4,6-Dichloro-2-methylquinoline
A common and efficient method for the synthesis of the quinoline ring is the Combes synthesis. This is followed by chlorination to yield the crucial intermediate, 4,6-dichloro-2-methylquinoline.
Experimental Protocol: Synthesis of 4,6-Dichloro-2-methylquinoline
Step 1: Synthesis of 6-Chloro-2-methylquinolin-4-ol via Combes Synthesis
-
To a stirred solution of p-chloroaniline (1 equivalent) in a suitable high-boiling point solvent (e.g., diphenyl ether), add ethyl acetoacetate (1.1 equivalents).
-
Heat the mixture to 140-150°C for 2 hours to form the intermediate β-anilinocrotonate.
-
Increase the temperature to 250°C and maintain for 30 minutes to induce cyclization.
-
Cool the reaction mixture and add a non-polar solvent such as hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry to afford 6-chloro-2-methylquinolin-4-ol.
Step 2: Chlorination to 4,6-Dichloro-2-methylquinoline
-
Carefully add 6-chloro-2-methylquinolin-4-ol (1 equivalent) to an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture at reflux for 4 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base, such as a concentrated aqueous solution of sodium hydroxide or ammonia, until a precipitate forms.
-
Filter the precipitate, wash thoroughly with water, and dry to yield 4,6-dichloro-2-methylquinoline.
Introduction of the 4-Amino Group: Nucleophilic Aromatic Substitution
The 4-chloro substituent on the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a primary amino group or a variety of substituted amines at this position.
Experimental Protocol: Synthesis of this compound
-
In a sealed pressure vessel, dissolve 4,6-dichloro-2-methylquinoline (1 equivalent) in a suitable alcohol, such as 2-propanol.
-
Saturate the solution with ammonia gas or add a concentrated solution of ammonia in the alcohol (e.g., 7N ammonia in methanol).
-
Heat the sealed vessel to 120-130°C for 12-18 hours.
-
After cooling the vessel to room temperature, carefully vent the excess pressure.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane) or by recrystallization from an appropriate solvent to yield pure this compound.
Diagram of the Synthetic Workflow
Caption: Proposed binding mode of a this compound derivative in the EGFR kinase domain.
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer activity of 4-aminoquinoline derivatives is highly dependent on the nature of the substituents on the quinoline ring and the 4-amino side chain.
| Modification | Impact on Anticancer Activity | Rationale |
| Substitution at the 6-position | The presence of a halogen, such as chlorine, is often beneficial for activity. | The halogen can participate in halogen bonding or occupy a hydrophobic pocket in the target protein's binding site. |
| Substitution at the 2-position | A small alkyl group like methyl is generally well-tolerated. | Larger groups may cause steric hindrance and reduce binding affinity. |
| 4-Amino Side Chain | The nature and length of the side chain are critical. Often, a basic amine at the terminus of the side chain enhances activity. | The side chain can interact with different regions of the binding pocket and influence the compound's physicochemical properties, such as solubility and cell permeability. |
Antimalarial Activity
The 4-aminoquinoline scaffold is the basis for one of the most successful antimalarial drugs, chloroquine. [1]Derivatives of this compound have also shown promising antimalarial activity, particularly against chloroquine-resistant strains of Plasmodium falciparum. [1][2] Mechanism of Antimalarial Action
The primary mechanism of action for 4-aminoquinolines as antimalarials is the inhibition of hemozoin formation. [3]During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline pigment called hemozoin. 4-Aminoquinolines are weak bases that accumulate in the acidic food vacuole of the parasite. They are thought to cap the growing hemozoin crystal, preventing further polymerization of heme. The accumulation of toxic free heme leads to oxidative stress and parasite death.
Structure-Activity Relationship (SAR) for Antimalarial Activity
The antimalarial activity of 4-aminoquinolines is highly sensitive to structural modifications.
| Modification | Impact on Antimalarial Activity | Rationale |
| 7-Chloro Group (in Chloroquine) | Essential for high activity. Substitution with other groups generally reduces potency. [3] | The electron-withdrawing nature of the chlorine atom is thought to be crucial for the accumulation of the drug in the parasite's food vacuole. |
| 4-Amino Side Chain | The presence of a flexible diamine side chain is critical for activity against resistant strains. [2] | The side chain is believed to play a role in overcoming the drug efflux mechanisms that confer resistance to chloroquine. |
| Substituents on the Quinoline Ring | Modifications at other positions can modulate activity and overcome resistance. | Introducing bulky or conformationally restricted side chains can disrupt the binding of the drug to the efflux transporter. [1] |
Table of Antimalarial Activity of Selected 4-Aminoquinoline Analogs
| Compound | Modification | EC₅₀ (nM) vs. Dd2 strain (P. falciparum) |
| Chloroquine | 7-chloro, diethylaminoethyl side chain | >100 (Resistant) |
| Analog 1 | 6-chloro, 2-styryl with 4-F on phenyl | 4.8 ± 2.0 [1] |
| Analog 2 | 6-chloro, 2-styryl with 2-F on phenyl | 10.9 ± 1.9 [1] |
| Analog 3 | 6-chloro, 2-styryl with 4-CF₃ on phenyl | 5.9 ± 1.4 [1] |
Future Directions and Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic versatility of this core allows for the creation of large and diverse chemical libraries for high-throughput screening. Future research in this area will likely focus on:
-
Optimization of Kinase Inhibitors: Further derivatization of the 4-amino side chain to improve selectivity and potency against specific kinases implicated in cancer and other diseases.
-
Development of Novel Antimalarials: Designing new analogs that can overcome emerging drug resistance in malaria parasites.
-
Exploration of Other Therapeutic Areas: Investigating the potential of these derivatives in other areas, such as antiviral, antibacterial, and anti-inflammatory applications.
References
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- Verma, A., et al. (2014). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmaceutical and Biomedical Sciences, 2(2), 64-79.
- Benchchem. (2025). optimizing reaction conditions for the synthesis of 4-amino-6,8-difluoro-2-methylquinoline.
- SpectraBase. (n.d.). 6-Chloro-4-methyl-2(1H)-quinolinone.
- Singh, A., et al. (2017). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. Antimicrobial Agents and Chemotherapy, 61(3), e02170-16.
- Kumar, A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 20(24), 7233–7236.
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- Singh, A., et al. (2017). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. Antimicrobial Agents and Chemotherapy, 61(3).
- Al-Ostath, A., et al. (2023). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Molecules, 28(19), 6813.
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A Researcher's Guide to Investigating the Mechanism of Action of 6-Chloro-2-methylquinolin-4-amine
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities. 6-Chloro-2-methylquinolin-4-amine represents a specific, yet underexplored, member of this versatile family. While a definitive, well-documented mechanism of action for this particular compound is not yet established in the public domain, the extensive research on analogous quinoline derivatives provides a robust framework for predicting and investigating its biological functions. This technical guide synthesizes the known activities of structurally related quinoline compounds to propose potential mechanisms of action for this compound. Furthermore, it provides detailed, field-proven experimental protocols for researchers to systematically elucidate its molecular targets and downstream cellular effects. This document is intended to serve as a foundational resource for scientists and drug development professionals embarking on the characterization of this and similar quinoline-based molecules.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, renowned for its ability to interact with a diverse array of biological targets. The pharmacological versatility of quinoline derivatives is well-documented, with examples spanning antimalarials (e.g., chloroquine), antibacterials, anticancer agents, and kinase inhibitors.[1] The specific substitutions on the quinoline core are critical determinants of a compound's physicochemical properties, target selectivity, and ultimately, its mechanism of action.
This compound features a chlorine atom at the 6-position, a methyl group at the 2-position, and an amine group at the 4-position. These substitutions are expected to significantly influence its electronic distribution, lipophilicity, and hydrogen bonding potential, thereby dictating its interaction with biological macromolecules. Based on the established pharmacology of related quinoline analogs, several plausible mechanisms of action for this compound can be hypothesized.
Postulated Mechanisms of Action and Investigative Strategies
The known biological activities of quinoline derivatives suggest several high-probability pathways through which this compound may exert its effects. These include, but are not limited to, kinase inhibition, disruption of DNA replication and repair, and modulation of other critical cellular enzymes.
Hypothesis 1: Inhibition of Protein Kinases
The quinoline scaffold is a common feature in a multitude of tyrosine kinase inhibitors.[2] The structural characteristics of this compound make it a candidate for investigation as an inhibitor of kinases, such as Epidermal Growth Factor Receptor (EGFR) or Src tyrosine kinase.[2][3]
A logical first step is to screen the compound against a broad panel of kinases to identify potential targets.
Protocol 1: Broad-Spectrum Kinase Panel Screen
-
Compound Preparation: Solubilize this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Assay Platform: Utilize a commercial kinase panel screening service (e.g., Eurofins DiscoverX, Promega Kinase-Glo®). These platforms typically employ in vitro enzymatic assays to measure the compound's ability to inhibit the activity of a large number of purified kinases.
-
Data Analysis: The primary output will be the percent inhibition of each kinase at a given concentration. Hits are typically defined as kinases exhibiting significant inhibition (e.g., >50%).
Diagram 1: Kinase Inhibition Screening Workflow
Caption: A streamlined workflow for identifying and validating kinase targets.
Following the initial screen, dose-response studies should be conducted for the identified "hits" to determine their IC50 values (the concentration at which 50% of the enzyme's activity is inhibited).
Protocol 2: IC50 Determination for Lead Kinase Targets
-
Assay Setup: For each hit kinase, set up a series of reactions containing the purified enzyme, its specific substrate, and ATP.
-
Compound Titration: Add this compound in a serial dilution to the reactions.
-
Activity Measurement: Quantify kinase activity, typically by measuring the amount of phosphorylated substrate or ATP consumed.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
Hypothesis 2: Disruption of DNA Replication and Repair
Quinolone compounds are well-known for their antibacterial effects, which are mediated through the inhibition of DNA gyrase and topoisomerase IV.[2] While these are bacterial enzymes, the general principle of targeting topoisomerases extends to anticancer activity in eukaryotic cells, where topoisomerase I and II are key targets.[3]
Direct enzymatic assays can determine if this compound inhibits human topoisomerases.
Protocol 3: Topoisomerase I and II Inhibition Assay
-
Reaction Components: Combine purified human topoisomerase I or II with supercoiled plasmid DNA.
-
Compound Incubation: Add varying concentrations of this compound to the reaction mixtures.
-
Enzyme Activity: Allow the topoisomerase to relax the supercoiled DNA.
-
Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel. Inhibition of topoisomerase activity will result in a decrease in the amount of relaxed DNA.
-
Visualization and Quantification: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and quantify the band intensities to determine the extent of inhibition.
Diagram 2: Topoisomerase Inhibition Assay Workflow
Sources
Methodological & Application
The Versatile Scaffold: Applications of 6-Chloro-2-methylquinolin-4-amine in Medicinal Chemistry
Introduction: The Quinoline Core in Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds. Its rigid, bicyclic aromatic nature provides an excellent framework for the spatial presentation of various functional groups, enabling interactions with a wide array of biological targets. Within this esteemed class of heterocycles, 4-aminoquinolines have carved out a significant niche, most famously exemplified by the antimalarial drug chloroquine. The strategic placement of substituents on the quinoline ring system profoundly influences the molecule's physicochemical properties and pharmacological activity. This guide focuses on a particularly promising, yet underexplored, member of this family: 6-Chloro-2-methylquinolin-4-amine .
The presence of a chloro group at the 6-position, a methyl group at the 2-position, and an amino group at the 4-position bestows upon this molecule a unique electronic and steric profile, making it an attractive starting point for the development of novel therapeutic agents. The electron-withdrawing nature of the chlorine atom can influence the pKa of the quinoline nitrogen and the reactivity of the ring system, while the methyl group can provide a handle for further derivatization or modulate binding to target proteins. The 4-amino group is a critical pharmacophoric element, often involved in key hydrogen bonding interactions with biological macromolecules.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for leveraging the potential of this compound in medicinal chemistry. We will delve into its synthetic strategies, explore its diverse applications in anticancer and antimalarial research, and provide validated protocols for the biological evaluation of its derivatives.
Synthetic Strategies: Accessing the this compound Scaffold
The synthesis of this compound and its derivatives typically follows a convergent strategy, centering on the construction of the quinoline core followed by the introduction of the key 4-amino functionality. The most prevalent and versatile approach involves a nucleophilic aromatic substitution (SNAr) reaction on a pre-formed 4-chloroquinoline intermediate.
Protocol 1: Synthesis of the Key Intermediate: 4,6-Dichloro-2-methylquinoline
The synthesis of the crucial 4,6-dichloro-2-methylquinoline intermediate can be achieved through a well-established cyclization reaction followed by chlorination.
Materials:
-
4-chloroaniline
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flasks, reflux condenser, heating mantle, magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Cyclization (Combes quinoline synthesis):
-
In a round-bottom flask, combine 4-chloroaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Heat the mixture at 110-120 °C for 2 hours with stirring.
-
Cool the reaction mixture to below 60 °C and slowly add polyphosphoric acid (PPA) (10 equivalents by weight).
-
Heat the mixture to 140-150 °C and maintain for 3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until a precipitate forms.
-
Filter the solid, wash with water, and dry to obtain crude 6-chloro-4-hydroxy-2-methylquinoline.
-
-
Chlorination:
-
In a well-ventilated fume hood, place the crude 6-chloro-4-hydroxy-2-methylquinoline (1 equivalent) in a round-bottom flask.
-
Carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) and a catalytic amount of DMF.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 110 °C) for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralize the acidic solution with a cold aqueous solution of sodium hydroxide or ammonia.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 4,6-dichloro-2-methylquinoline.
-
Protocol 2: Synthesis of this compound and Derivatives
With the 4,6-dichloro-2-methylquinoline intermediate in hand, the 4-amino group can be introduced via a nucleophilic aromatic substitution reaction. This protocol can be readily adapted to generate a library of derivatives by using various primary or secondary amines.
Materials:
-
4,6-dichloro-2-methylquinoline
-
Ammonia (gas or a solution in a suitable solvent, e.g., 7N ammonia in methanol) or desired amine
-
A suitable solvent (e.g., ethanol, 2-propanol, or neat)
-
Sealed pressure vessel or a round-bottom flask with a reflux condenser
-
Standard work-up and purification equipment
Procedure:
-
Amination:
-
Dissolve 4,6-dichloro-2-methylquinoline (1 equivalent) in a suitable solvent in a pressure vessel.
-
Add an excess of the amine (e.g., a saturated solution of ammonia in the solvent, or 3-5 equivalents of a primary/secondary amine).
-
Seal the vessel and heat the mixture to 120-150 °C for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.
-
For reactions at atmospheric pressure, the mixture can be refluxed.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate has formed, filter the solid and wash with a small amount of cold solvent.
-
If no precipitate forms, evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove any acidic byproducts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired this compound derivative.
-
Caption: Synthetic workflow for this compound derivatives.
Applications in Anticancer Drug Discovery
The 4-aminoquinoline scaffold has emerged as a promising framework for the development of novel anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of autophagy, modulation of inflammatory signaling pathways, and direct inhibition of protein kinases.[1] Derivatives of this compound are being explored as potent and selective anticancer agents.
Mechanism of Action: Autophagy Inhibition
Cancer cells often upregulate autophagy as a survival mechanism under conditions of stress, such as chemotherapy or nutrient deprivation. Chloroquine and its analogs are known to inhibit autophagy by accumulating in lysosomes and raising their pH, which in turn prevents the fusion of autophagosomes with lysosomes.[1] This disruption of the autophagic flux can lead to the accumulation of toxic cellular waste and ultimately, cell death. The this compound scaffold provides a template for designing more potent and selective autophagy inhibitors.
Caption: Inhibition of autophagy by this compound derivatives.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer; A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.
-
Table 1: Representative Cytotoxicity Data for 4-Aminoquinoline Derivatives
| Compound ID | Modification on Core Scaffold | Cancer Cell Line | GI₅₀ (µM) |
| Analog 1 | 7-chloro-4-(piperazin-1-yl)quinoline | MCF7 | > 100 |
| Analog 2 | 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline | MCF7 | 2.45[2] |
| Analog 3 | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | ~7.7 |
| Chloroquine | - | MDA-MB-468 | 38.44[2] |
Note: Data for analogs are based on structurally related compounds to illustrate the potential of the 4-aminoquinoline scaffold.
Applications in Antimalarial Drug Discovery
The 4-aminoquinoline core is synonymous with antimalarial therapy. The mechanism of action of many 4-aminoquinolines, including chloroquine, involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. This leads to the accumulation of toxic free heme, which ultimately kills the parasite.[3] The emergence of chloroquine-resistant strains of Plasmodium falciparum has necessitated the development of new antimalarial agents, and the this compound scaffold offers a promising starting point for designing novel compounds that can overcome resistance.
Protocol 4: In Vitro Antimalarial Activity Assay (SYBR Green I-Based Fluorescence Assay)
This is a widely used and robust method for determining the 50% inhibitory concentration (IC₅₀) of a drug against P. falciparum. The assay relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite growth.[4]
Materials:
-
Chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2, W2) strains of P. falciparum
-
Human O+ erythrocytes
-
Complete parasite culture medium (RPMI 1640 supplemented with 10% human serum or 0.5% Albumax II, 25 mM HEPES, and 25 mM NaHCO₃)
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer
-
Fluorescence plate reader
Procedure:
-
Parasite Culture:
-
Maintain asynchronous cultures of P. falciparum in human O+ erythrocytes at 2-5% hematocrit in complete parasite culture medium.
-
Incubate cultures at 37 °C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Synchronize parasite cultures to the ring stage using standard methods (e.g., sorbitol treatment).
-
-
Assay Setup:
-
Prepare a parasite culture with 1% parasitemia and 2% hematocrit.
-
In a 96-well plate, add 100 µL of the parasite culture to each well.
-
Add serial dilutions of the test compounds to the wells. Include a no-drug control and a positive control (e.g., chloroquine or artemisinin).
-
-
Incubation:
-
Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
-
Lysis and Staining:
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
-
Data Analysis:
-
Measure the fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the IC₅₀ values by plotting the fluorescence intensity against the drug concentration.
-
Table 2: Representative Antimalarial Activity of 4-Aminoquinoline Derivatives
| Compound ID | Modification on Core Scaffold | P. falciparum Strain | IC₅₀ (nM) |
| Chloroquine | - | D6 (CQ-sensitive) | 6.9 |
| Chloroquine | - | W2 (CQ-resistant) | >100 |
| Analog 4 | 7-chloro-N-(2-(diethylamino)ethyl)quinolin-4-amine | Dd2 (CQ-resistant) | 10.9 |
| Analog 5 | 6-chloro-2-styrylquinoline derivative | Dd2 (CQ-resistant) | 4.8[5] |
Note: Data for analogs are based on structurally related compounds to highlight the potential for activity against resistant strains.
Conclusion and Future Perspectives
The this compound scaffold is a versatile and promising starting point for the development of a new generation of therapeutic agents. Its synthetic accessibility and the proven track record of the 4-aminoquinoline core in medicinal chemistry make it an attractive platform for generating diverse chemical libraries. The application notes and protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this scaffold in anticancer and antimalarial drug discovery. Future research should focus on elucidating the structure-activity relationships of derivatives of this compound to optimize their potency, selectivity, and pharmacokinetic properties. Furthermore, exploring novel biological targets for this class of compounds could open up new avenues for therapeutic intervention in a wide range of diseases.
References
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The Synthetic Chemist's Guide to 6-Chloro-2-methylquinolin-4-amine: A Versatile Scaffold for Bioactive Molecules
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of medicinal chemistry and drug development, certain molecular frameworks consistently appear in a multitude of therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with multiple biological targets. The 4-aminoquinoline core is a quintessential example of such a scaffold, most famously embodied in the antimalarial drug chloroquine.[1][2] The strategic placement of functional groups on this quinoline ring system allows for fine-tuning of its physicochemical properties and biological activity.
6-Chloro-2-methylquinolin-4-amine is a particularly valuable building block that capitalizes on this privileged core. It presents two key points of chemical diversity: the 4-amino group, which is crucial for establishing key interactions with biological targets, and a reactive chlorine atom at the 6-position. This C6-chloro moiety serves as a versatile synthetic handle, enabling the introduction of a wide array of substituents through modern cross-coupling methodologies. This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and mechanistic insights for researchers engaged in organic synthesis and drug discovery.
Physicochemical and Spectroscopic Profile
While detailed experimental data for this compound is not always available in public repositories, its properties can be reliably predicted based on its structure and comparison with analogous compounds.[3]
| Property | Value / Expected Range | Source / Rationale |
| Molecular Formula | C₁₀H₉ClN₂ | - |
| Molecular Weight | 192.65 g/mol | - |
| Appearance | Off-white to light brown solid | Typical for substituted anilines |
| ¹H NMR (DMSO-d₆) | δ ~2.4 ppm (s, 3H, CH₃) δ ~6.5-7.0 ppm (br s, 2H, NH₂) δ ~7.2-8.0 ppm (m, 4H, Ar-H) | Chemical shifts are estimations based on analogous quinoline structures. The amino protons are expected to be broad. |
| ¹³C NMR (DMSO-d₆) | δ ~25 ppm (CH₃) δ ~110-160 ppm (Ar-C) | Aromatic region will show 9 distinct signals. |
| Mass Spec (HRMS) | [M+H]⁺ Calc: 193.0527 | High-resolution mass spectrometry is essential for confirming elemental composition.[3] |
Core Synthesis: Accessing the Building Block via Regioselective SNAr
The most logical and efficient synthesis of this compound involves a regioselective nucleophilic aromatic substitution (SNAr) on a readily available precursor, 4,6-dichloro-2-methylquinoline.
Causality of Regioselectivity
The key to this synthesis is the differential reactivity of the two chlorine atoms at the C4 and C6 positions. The C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack. This is due to two primary electronic factors:
-
Inductive Effect: The ring nitrogen atom exerts a powerful electron-withdrawing inductive effect (-I), which is more strongly felt at the adjacent (C2) and para (C4) positions.
-
Mesomeric Effect: The nitrogen can stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack at C4 through resonance, delocalizing the charge onto the electronegative nitrogen atom. This stabilization is not possible for attack at C6.
Computational studies on related 2,4-dichloroquinazoline systems have confirmed that the carbon atom at the 4-position possesses a higher LUMO coefficient, making it the preferred site for nucleophilic attack.[4][5] This inherent electronic preference allows for a highly selective reaction, typically requiring no special catalysts.
Caption: Synthetic workflow for the target compound.
Detailed Synthesis Protocol
This protocol is adapted from established procedures for the amination of chloroquinolines.[6]
Materials:
-
4,6-dichloro-2-methylquinoline (1.0 equiv)
-
Ammonium hydroxide (28-30% solution, large excess, e.g., 20-40 equiv)
-
Ethanol or n-Butanol
-
Pressure-rated sealed vessel or autoclave
Procedure:
-
To a pressure-rated sealed vessel, add 4,6-dichloro-2-methylquinoline.
-
Add the alcohol solvent (e.g., ethanol) to create a slurry (approx. 5-10 mL per gram of starting material).
-
Add the ammonium hydroxide solution in a significant excess. Safety Note: This reaction generates pressure upon heating. Ensure the vessel is appropriate for the scale and conditions and use a blast shield.
-
Seal the vessel tightly and place it in an oil bath or heating mantle pre-heated to 140-160 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS by quenching a small aliquot.
-
After the reaction is complete, cool the vessel to room temperature before opening.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent and excess ammonia under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a solid.
Applications in Synthesis: Diversification via Cross-Coupling
With the 4-amino group installed, the synthetic focus shifts to the C6-chloro position. This site is now primed for palladium-catalyzed cross-coupling reactions, which are pillars of modern organic synthesis for their reliability and broad functional group tolerance.[7]
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds by coupling the aryl chloride with an organoboron reagent (boronic acid or boronate ester).[8][9] This allows for the introduction of diverse aryl and heteroaryl moieties at the 6-position, a common strategy in the development of kinase inhibitors.[10]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Generalized Protocol for Suzuki-Miyaura Coupling:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronate ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DME), often with water
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 80-120 °C (conventional heating) or 120-150 °C (microwave irradiation) and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 2-24 hours).
-
Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 6-aryl-2-methylquinolin-4-amine derivative.
Commonly Used Catalyst/Ligand/Base Systems:
| Catalyst | Ligand (if separate) | Base | Solvent System | Typical Temperature |
| Pd(PPh₃)₄ | - | K₂CO₃, Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 °C |
| PdCl₂(dppf) | - | K₃PO₄, Cs₂CO₃ | Dioxane, DME | 80-110 °C |
| Pd(OAc)₂ | SPhos, XPhos | K₃PO₄ | Toluene, Dioxane/H₂O | 100-120 °C |
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the go-to method for forming carbon-nitrogen bonds, coupling the aryl chloride with a primary or secondary amine.[11][12] This reaction is invaluable for accessing a wide range of N-substituted derivatives, which can modulate properties like solubility, basicity, and hydrogen bonding capacity—all critical parameters in drug design.[13][14]
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Generalized Protocol for Buchwald-Hartwig Amination:
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine Ligand (e.g., BINAP, Xantphos, BrettPhos) (1.1-1.2x Pd loading)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LHMDS) (1.5-2.5 equiv)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, add the palladium pre-catalyst, the phosphine ligand, and the base.
-
Add the anhydrous solvent and stir for a few minutes to allow for pre-formation of the active catalyst.
-
Add the this compound and the desired amine coupling partner.
-
Heat the reaction mixture to 80-110 °C and stir until completion (monitor by TLC or LC-MS, typically 4-24 hours).
-
Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl solution or water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography to obtain the 6-amino-substituted-2-methylquinolin-4-amine.
Considerations for Catalyst and Base Selection:
| Amine Type | Recommended Ligands | Recommended Bases | Rationale |
| Primary Alkylamines | XPhos, RuPhos | NaOt-Bu, LHMDS | Requires highly active, bulky ligands to promote reductive elimination. |
| Secondary Amines | BrettPhos, Xantphos | NaOt-Bu, K₃PO₄ | Steric hindrance can be a challenge; ligands with wide bite angles are often effective. |
| Anilines | BINAP, cataCXium A | Cs₂CO₃, K₃PO₄ | Generally less reactive; may require higher temperatures or more electron-rich ligands. |
Conclusion: A Gateway to Chemical Diversity
This compound is more than just a chemical compound; it is a strategic platform for the efficient construction of complex molecules with significant therapeutic potential. Its synthesis leverages the predictable regioselectivity of nucleophilic aromatic substitution, while its true power lies in the subsequent functionalization of the C6-chloro position. By mastering the application of modern cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, researchers can rapidly generate libraries of diverse 4-aminoquinoline derivatives. This capability is essential for probing structure-activity relationships and accelerating the discovery of next-generation kinase inhibitors, antimalarial agents, and other vital therapeutics.
References
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Manoj, P. M., et al. (2011). 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o490. Available at: [Link]
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Zhang, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: [Link]
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de Oliveira, R. B., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(23), 8251. Available at: [Link]
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Wang, F., et al. (2023). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society. Available at: [Link]
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Singh, A., et al. (2020). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry, 63(15), 8349-8366. Available at: [Link]
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El-Gaby, M. S. A., et al. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 7(6), 464-474. Available at: [Link]
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Romero, J. L., & Delgado, F. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Medicinal Chemistry. Available at: [Link]
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Mohssen, H. F., et al. (2018). Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Available at: [Link]
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Bibian, M., et al. (2013). Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). Bioorganic & Medicinal Chemistry Letters, 23(16), 4555-4559. Available at: [Link]
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de Souza, M. C. B. V., et al. (2009). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Journal of the Brazilian Chemical Society, 20, 846-853. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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D'Souza, D. M. (2019). Nucleophilic Aromatic Substitutions. YouTube. Available at: [Link]
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de Oliveira, R. B., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. Available at: [Link]
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Herguedas, B., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. Available at: [Link]
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Avanthay, M., et al. (2019). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. Available at: [Link]
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Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
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Kumar, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13087-13101. Available at: [Link]
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Park, H., et al. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(11), 3334-3338. Available at: [Link]
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Shakir, M., et al. (2014). SYNTHESIS, CHARACTERIZATION OF 2-[(Z)-{[6-AMINO-2-(4- CHLOROPHENYL) PYRIMIDIN-4-YL] IMINO} METHYL]-4- NITROPHENOL SCHIFF BASE WITH Mn (II), Co (II), Ni (II), Cu (II), Zn (II). ResearchGate. Available at: [Link]
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Liphuyzen, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 9044-9051. Available at: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 17, 2026, from [Link]
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Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]
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Johnson, W., et al. (2024). Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. Cosmetic Ingredient Review. Available at: [Link]
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Smith, A. M., et al. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry-A European Journal, 23(47), 11244-11255. Available at: [Link]
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Pichat, L., et al. (1981). Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine). ResearchGate. Available at: [Link]
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MySkinRecipes. (n.d.). 6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine. Retrieved January 17, 2026, from [Link]
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Jampilek, J., et al. (2024). 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. Molbank, 2024(1), M1827. Available at: [Link]
-
Scott, J. S., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ACS Medicinal Chemistry Letters, 11(8), 1478-1480. Available at: [Link]
-
Chem Help ASAP. (2020). Buchwald-Hartwig cross-coupling reaction. YouTube. Available at: [Link]
-
Ananikov, V. P., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Chemical Science, 12(40), 13349-13361. Available at: [Link]
-
Yuthavong, Y., et al. (2001). SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS. Heterocycles, 55(5), 947-958. Available at: [Link]
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Das, J., et al. (2006). 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. Journal of Medicinal Chemistry, 49(23), 6819-6832. Available at: [Link]
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Application Notes & Protocols: 6-Chloro-2-methylquinolin-4-amine as a Foundational Intermediate in Modern Drug Discovery
Introduction: The Quinoline Scaffold's Enduring Legacy in Medicinal Chemistry
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its rigid, planar structure and ability to engage in various non-covalent interactions (π-π stacking, hydrogen bonding) make it an ideal anchor for pharmacophores targeting a wide range of biological targets. Historically, quinoline-based compounds like quinine and chloroquine revolutionized the treatment of malaria.[1][2] Today, this versatile heterocycle is integral to drugs developed for cancer, bacterial infections, and inflammatory diseases.[3][4]
Within this class, the 4-aminoquinoline moiety is particularly significant. The nitrogen atom at position 4 serves as a critical hydrogen bond acceptor and a convenient synthetic handle for introducing diverse side chains, enabling fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. This guide focuses on 6-chloro-2-methylquinolin-4-amine , a key intermediate that combines the foundational 4-aminoquinoline core with specific substitutions that enhance its utility. The 2-methyl group can influence solubility and metabolic stability, while the 6-chloro substituent provides an additional site for modification and can significantly modulate the electronic properties and biological activity of the final compound.[5]
These application notes provide a comprehensive guide for researchers, detailing the synthesis, characterization, and strategic application of this intermediate in the discovery of next-generation therapeutics.
Part 1: Synthesis and Characterization of this compound
The synthesis of this compound is most effectively achieved through a robust, multi-step sequence starting from readily available commercial reagents. The chosen pathway ensures high yields and purity, proceeding via the formation of a key dichlorinated quinoline intermediate.
Overall Synthetic Workflow
The logical flow from the starting material to the final intermediate is depicted below. This three-step process involves an initial ring formation, followed by activation via chlorination, and concluding with a selective amination.
Caption: Three-step synthesis of the target intermediate.
Protocol 1.1: Synthesis of 6-Chloro-4-hydroxy-2-methylquinoline
Principle: This step employs the Combes quinoline synthesis, an acid-catalyzed condensation of an aniline with a β-diketone.[6][7] Concentrated sulfuric acid protonates the carbonyl groups of ethyl acetoacetate, facilitating nucleophilic attack by p-chloroaniline, followed by intramolecular cyclization and dehydration to form the stable quinoline ring system.[8]
Materials:
-
p-Chloroaniline (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Ice bath, Beakers, Buchner funnel
Procedure:
-
Pre-cool concentrated sulfuric acid in an ice bath.
-
In the round-bottom flask, slowly add p-chloroaniline to the cooled sulfuric acid with stirring. Maintain the temperature below 10 °C.
-
Once the aniline has fully dissolved, add ethyl acetoacetate dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature.
-
Heat the mixture to 110 °C and maintain for 1 hour. The solution will become viscous.
-
Carefully pour the hot reaction mixture onto crushed ice in a large beaker. This will cause the product to precipitate.
-
Neutralize the slurry with a concentrated aqueous solution of sodium hydroxide until the pH is ~7-8.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The resulting solid is 6-chloro-4-hydroxy-2-methylquinoline, which can be used in the next step without further purification.
Protocol 1.2: Synthesis of 4,6-Dichloro-2-methylquinoline
Principle: The hydroxyl group at the 4-position is converted to a highly reactive chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[9][10] The chloro group is an excellent leaving group, activating this position for subsequent nucleophilic substitution.
Materials:
-
6-Chloro-4-hydroxy-2-methylquinoline (1.0 eq)
-
Phosphorus oxychloride (POCl₃, excess, ~5-10 eq)
-
Round-bottom flask with reflux condenser and gas trap (to neutralize HCl fumes)
-
Heating mantle with magnetic stirrer
Procedure:
-
Caution: Perform this reaction in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water.[9]
-
Place 6-chloro-4-hydroxy-2-methylquinoline in the round-bottom flask.
-
Slowly add phosphorus oxychloride to the flask with stirring.
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 3-4 hours.
-
After cooling to room temperature, slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base, such as aqueous ammonia or sodium bicarbonate, to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry. The crude 4,6-dichloro-2-methylquinoline can be purified by recrystallization from ethanol or by column chromatography.
Protocol 1.3: Synthesis of this compound
Principle: The final step is a selective nucleophilic aromatic substitution (SNAr). The chlorine atom at the 4-position is significantly more reactive than the one at the 6-position due to the electron-withdrawing effect of the ring nitrogen.[11] Heating the dichlorinated intermediate with an ammonia source in a sealed vessel selectively displaces the 4-chloro group to yield the target compound.[9]
Materials:
-
4,6-Dichloro-2-methylquinoline (1.0 eq)
-
Concentrated ammonium hydroxide (or a solution of ammonia in ethanol)
-
Ethanol or 2-Propanol
-
Sealed pressure vessel (e.g., Parr reactor or sealed tube)
-
Heating mantle with magnetic stirrer
Procedure:
-
Dissolve 4,6-dichloro-2-methylquinoline in a suitable alcohol (e.g., ethanol) in the pressure vessel.
-
Add an excess of concentrated ammonium hydroxide.
-
Seal the vessel securely and heat to 120-140 °C for 12-18 hours with stirring.
-
After cooling the vessel to room temperature, carefully vent any excess pressure.
-
Evaporate the solvent under reduced pressure.
-
Treat the residue with a dilute aqueous base (e.g., 1M NaOH) and extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the final compound, this compound, by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization.
Part 2: Application as a Drug Discovery Intermediate
The strategic placement of the 4-amino group makes this compound an exceptionally versatile building block. This primary amine can be readily functionalized to generate large libraries of compounds for screening against various biological targets.
Caption: Derivatization pathways for the intermediate.
Case Study 1: Synthesis of Kinase Inhibitor Scaffolds
Field Insight: Many clinically approved kinase inhibitors, such as erlotinib, feature a 4-anilino-quinazoline or quinoline core that binds to the hinge region of the ATP-binding pocket of kinases.[3] The 4-amino group of our intermediate can be coupled with various (hetero)aryl halides to mimic this crucial pharmacophore.
Protocol 2.1 (General): N-Arylation via SNAr for Kinase Inhibitor Scaffolds
Principle: A nucleophilic aromatic substitution reaction between this compound and an activated aryl halide (e.g., a fluoronitrobenzene derivative) can be used to synthesize N-aryl derivatives. The reaction is typically promoted by a base in a polar aprotic solvent.
Materials:
-
This compound (1.0 eq)
-
Substituted aryl halide (e.g., 4-fluoro-3-nitroaniline) (1.1 eq)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2-3 eq)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Round-bottom flask, heating mantle
Procedure:
-
To a solution of this compound in DMF, add the substituted aryl halide and the base (DIPEA).
-
Heat the reaction mixture to 80-120 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by column chromatography to yield the desired N-aryl-6-chloro-2-methylquinolin-4-amine derivative.
Case Study 2: Synthesis of Antimalarial Analogs
Field Insight: The antimalarial activity of 4-aminoquinolines like chloroquine is attributed to their accumulation in the acidic food vacuole of the Plasmodium parasite.[2] There, they interfere with the polymerization of toxic heme into hemozoin, leading to parasite death.[10] This activity is critically dependent on the basic side chain attached to the 4-amino position.
Caption: Mechanism of action for 4-aminoquinoline antimalarials.
Protocol 2.2 (General): N-Alkylation for Antimalarial Side Chain Attachment
Principle: A reductive amination or direct alkylation can be used to attach a basic diamine side chain, a key structural feature of many antimalarial drugs, to the 4-amino group of the intermediate.
Materials:
-
This compound (1.0 eq)
-
Chloro-functionalized side chain (e.g., 1,4-dichlorobutane) (1.2 eq)
-
Sodium iodide (NaI, catalytic)
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Acetonitrile (ACN)
Procedure:
-
Combine this compound, the chloro-functionalized side chain, NaI, and Na₂CO₃ in acetonitrile.
-
Heat the mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture, filter off the solids, and concentrate the filtrate.
-
Purify the resulting secondary amine by column chromatography.
-
The terminal chloride can then be displaced with a second amine (e.g., diethylamine) in a subsequent step to complete the synthesis of the target analog.
Data Summary and Safety
Table 1: Physicochemical Properties and Safety Information
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Safety Precautions |
| p-Chloroaniline | C₆H₆ClN | 127.57 | Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer. Very toxic to aquatic life. | |
| 4,6-Dichloro-2-methylquinoline | C₁₀H₇Cl₂N | 212.08 | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[12] | |
| This compound | C₁₀H₉ClN₂ | 192.65 | Assumed to be toxic; handle with care. Avoid dust formation. Use in a well-ventilated area with appropriate PPE.[7] |
Safety information is based on structurally related compounds and should be treated as a guideline. Always consult the specific Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This compound is a high-value intermediate for drug discovery programs. Its straightforward, scalable synthesis and the versatile reactivity of its 4-amino group provide medicinal chemists with a reliable platform to generate diverse compound libraries. By leveraging this building block, researchers can efficiently explore structure-activity relationships and develop novel candidates for critical therapeutic areas, including oncology and infectious diseases, continuing the rich legacy of the quinoline scaffold in medicine.
References
- Slater, L. (2009). The history of antimalarial drugs. In Malaria: Drugs, Disease and Post-genomic Biology.
-
Drugs.com. Antimalarial Quinolines. Available at: [Link]
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-
Name Reactions in Organic Synthesis. Combes Quinoline Synthesis. Available at: [Link]
- Sigma-Aldrich.
-
Molecules (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available at: [Link]
- Fisher Scientific. Safety Data Sheet for 4-Amino-6-chloro-2-methylpyrimidine.
- Fisher Scientific. Safety Data Sheet for 2-Amino-4-chloro-6-methylpyrimidine.
- Fisher Scientific. Safety Data Sheet for 4-Chloro-6-fluoro-2-methylquinoline.
-
MDPI (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]
- BenchChem (2025).
-
Química Orgánica. Combes synthesis of quinolines. Available at: [Link]
- BenchChem (2025). Technical Support Center: Synthesis of 6-Chloroquinolin-2-amine.
-
MDPI (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Available at: [Link]
- BenchChem (2025). Application Notes and Protocols for Nucleophilic Substitution of 4-Chloro-6,7-dimethoxyquinoline.
- Indian Journal of Chemistry (2002). Microwave-assisted solvent-free synthesis of 4-methyl-2-hydroxy and 2-methyl-4-hydroxyquinolines.
-
PubMed Central (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Available at: [Link]
- NIH (2014). 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles.
-
PubMed Central (2015). [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity. Available at: [Link]
- NIH (2016).
-
MDPI (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available at: [Link]
- NIH (2012). Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk).
- Der Pharma Chemica (2013). Anti oxidant activity of [6-chloro-2-(methylsulfanyl) pyrimidine-4- amine]cobalt(II)] complex.
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PubMed (2006). 2-aminothiazole as a Novel Kinase Inhibitor Template. Available at: [Link]
-
PubMed (2023). Discovery of 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivatives as EGFR and HDAC dual inhibitors. Available at: [Link]
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-
MDPI (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Available at: [Link]
- NIH (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors.
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PubMed (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Available at: [Link]
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protocol for the synthesis of 6-Chloro-2-methylquinolin-4-amine derivatives
An Application Note and Protocol for the Synthesis of 6-Chloro-2-methylquinolin-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, making the development of efficient and versatile synthetic protocols a key objective in drug discovery. This document provides a comprehensive guide to the synthesis of this compound derivatives, grounded in established chemical principles. We present a detailed, three-step synthetic pathway, beginning from readily available starting materials, and offer expert insights into the causality behind experimental choices. The protocols are designed to be robust and reproducible for researchers in both academic and industrial settings.
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered immense attention in pharmaceutical chemistry.[1][2] Many compounds containing the quinoline skeleton exhibit significant biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[3][4][5] The this compound core, in particular, offers a versatile platform for derivatization. The chlorine atom at the 6-position and the amino group at the 4-position serve as critical handles for modifying the molecule's physicochemical properties and biological target interactions. This allows for the generation of large libraries of compounds for structure-activity relationship (SAR) studies, a cornerstone of modern drug development.[6]
This guide details a reliable and well-established synthetic route that proceeds via two key stages:
-
Formation of the Quinoline Core and Installation of Key Functional Groups: Synthesis of the crucial intermediate, 4,6-dichloro-2-methylquinoline.
-
Derivatization via Nucleophilic Aromatic Substitution (SNAr): Introduction of diverse amino functionalities at the C4 position.
Synthetic Strategy and Mechanistic Rationale
The chosen synthetic pathway is a multi-step process designed for efficiency and versatility. It begins with the construction of the quinoline ring system, followed by functional group manipulations to set the stage for final derivatization.
Step 1: Conrad-Limpach-Knorr Synthesis of 6-Chloro-4-hydroxy-2-methylquinoline
The initial construction of the quinoline ring is efficiently achieved using the Conrad-Limpach-Knorr synthesis.[7] This classic reaction involves the condensation of an aniline with a β-ketoester. In our case, 4-chloroaniline is reacted with ethyl acetoacetate.
-
Causality: The reaction proceeds in two stages. First, a nucleophilic attack by the aniline nitrogen on the keto-carbonyl of ethyl acetoacetate forms a β-aminoacrylate intermediate at lower temperatures. Second, at high temperatures (typically >240 °C), an intramolecular cyclization (electrocyclization) occurs, followed by dehydration to yield the stable aromatic 4-hydroxyquinoline ring system.[8] Using a high-boiling point solvent like Dowtherm A or polyphosphoric acid facilitates reaching the required temperature for this thermal cyclization.[9][10]
Step 2: Chlorination of the 4-Hydroxyquinoline Intermediate
The 4-hydroxy group of the quinoline is a tautomer of the more stable 4-quinolone. To create a suitable precursor for amination, this hydroxyl group must be converted into a good leaving group. Chlorination using phosphorus oxychloride (POCl₃) is the standard and most effective method.[11]
-
Causality: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. The lone pair of electrons on the quinolone oxygen attacks the electrophilic phosphorus atom of POCl₃, initiating a sequence of reactions that ultimately replaces the C=O group with a C-Cl bond, yielding 4,6-dichloro-2-methylquinoline.[9] This intermediate is highly valuable as it possesses two chlorine atoms with differential reactivity.
Step 3: Regioselective Amination via Nucleophilic Aromatic Substitution (SNAr)
The final step involves the introduction of the desired amine functionality. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction, where an amine displaces one of the chlorine atoms on the 4,6-dichloro-2-methylquinoline intermediate.
-
Causality and Regioselectivity: The chlorine atom at the C4 position is significantly more reactive towards nucleophilic attack than the chlorine at the C6 position. This regioselectivity is a direct consequence of electronic effects within the quinoline ring system. The ring nitrogen atom is electron-withdrawing, and it can effectively stabilize the negative charge of the Meisenheimer complex intermediate formed during nucleophilic attack at the C4 (para) position through resonance.[12] This stabilization is not possible for attack at the C6 position. Consequently, the activation energy for substitution at C4 is much lower, allowing for selective reaction under controlled conditions.[12] Heating the dichloroquinoline with the desired primary or secondary amine, often without solvent (neat), provides the target this compound derivative.[13][14]
Overall Synthetic Workflow
The complete three-step synthesis is visualized in the workflow diagram below.
Caption: General workflow for the synthesis of this compound derivatives.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.
Protocol 1: Synthesis of 4,6-Dichloro-2-methylquinoline
This protocol combines the Conrad-Limpach-Knorr reaction and subsequent chlorination.
Materials:
| Reagent | M.W. | Amount (molar eq.) | Quantity |
|---|---|---|---|
| 4-Chloroaniline | 127.57 | 1.0 | 12.75 g |
| Ethyl acetoacetate | 130.14 | 1.1 | 14.3 g (14.1 mL) |
| Dowtherm A | - | - | 200 mL |
| Phosphorus oxychloride (POCl₃) | 153.33 | ~6.0 | 92 g (55 mL) |
| Ice | - | - | As needed |
| Sodium hydroxide (NaOH) solution | - | - | As needed |
| Dichloromethane (DCM) | - | - | As needed |
Procedure:
-
Cyclization:
-
To a 500 mL round-bottom flask, add 4-chloroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq). Heat the mixture gently on a heating mantle to ~120 °C for 1 hour. The mixture will turn into a clear, yellow-orange liquid.
-
In a separate 1 L three-neck flask equipped with a mechanical stirrer and a reflux condenser, heat Dowtherm A (200 mL) to a vigorous boil (~250-260 °C).
-
Carefully and slowly add the hot aniline/ketoester mixture from the first flask into the boiling Dowtherm A.
-
Maintain vigorous reflux for 2 hours. The product, 6-chloro-4-hydroxy-2-methylquinoline, will precipitate as a tan solid.
-
Allow the mixture to cool to below 100 °C, then filter the solid using a Büchner funnel. Wash the collected solid with hexane or petroleum ether to remove the Dowtherm A. Air-dry the intermediate.
-
-
Chlorination:
-
CAUTION: Perform this step in a fume hood. POCl₃ is corrosive and toxic.
-
Carefully add the crude 6-chloro-4-hydroxy-2-methylquinoline intermediate to phosphorus oxychloride (55 mL) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (~110 °C) and maintain for 3-4 hours. The solid will dissolve, and the solution will darken.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the cooled reaction mixture onto a large beaker of crushed ice (~500 g) with stirring. This is a highly exothermic process.
-
Once the ice has melted, neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until the pH is ~7-8. The product will precipitate as a solid.
-
Filter the solid, wash thoroughly with water, and air-dry.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to afford pure 4,6-dichloro-2-methylquinoline as a solid.[15]
-
Protocol 2: Synthesis of this compound Derivatives
This protocol describes the general procedure for the SNAr reaction.
Materials:
| Reagent | M.W. | Amount (molar eq.) |
|---|---|---|
| 4,6-Dichloro-2-methylquinoline | 212.08 | 1.0 |
| Desired Amine (R¹R²NH) | Variable | 1.0 - 1.2 |
| Isopropanol or Ethanol (optional solvent) | - | - |
Procedure:
-
Reaction Setup:
-
In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine 4,6-dichloro-2-methylquinoline (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq).
-
The reaction can be run neat (without solvent) or in a high-boiling solvent like isopropanol, ethanol, or N-methyl-2-pyrrolidone (NMP). Running the reaction neat is often effective.[13]
-
-
Reaction:
-
Heat the mixture to a temperature between 120-160 °C. The optimal temperature will depend on the nucleophilicity and boiling point of the amine.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
If the reaction was run neat, dissolve the resulting solid in a suitable solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted amine and acidic byproducts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) to yield the pure this compound derivative.[16]
-
Characterization of Products
The identity and purity of the synthesized compounds must be confirmed through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The disappearance of the C4-Cl signal and the appearance of signals corresponding to the newly introduced amino group are key indicators.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful substitution. The isotopic pattern of chlorine (M and M+2 peaks in an approximate 3:1 ratio) should be observable.[8]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.
Conclusion
This application note provides a detailed and reliable , a class of compounds with significant potential in drug discovery. By understanding the rationale behind each synthetic step—from the initial ring formation to the final regioselective amination—researchers can confidently apply and adapt these methods to generate novel molecules for biological evaluation. The provided protocols are designed to be a robust starting point for the exploration of this important chemical space.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Larock, R. C., & Yum, E. K. (1991). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 47(16-17), 2961-2972. Available from: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
Wang, Y., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 11(60), 38225-38229. Available from: [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 28(15), 5894. Available from: [Link]
-
El-Dean, A. M. K., et al. (2007). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 12(4), 789-803. Available from: [Link]
-
Patel, N. B., & Mehta, J. C. (2012). Synthesis and characterization of some pyrimidine–quinoline clubbed molecules and their microbicidal efficacy. Medicinal Chemistry Research, 21, 3527-3537. Available from: [Link]
-
Vennila, K. N., et al. (2011). 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(3), o490. Available from: [Link]
-
PrepChem. (n.d.). Synthesis of (c) 4,6-Dichloroquinoline. Retrieved from [Link]
-
Kamal, A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 20(17), 5204-5207. Available from: [Link]
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]
-
Vasanthan, J., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of King Saud University - Science, 33(7), 101579. Available from: [Link]
-
Vennila, K. N., et al. (2011). 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine. ResearchGate. Available from: [Link]
-
MDPI. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 28(9), 3785. Available from: [Link]
-
Matsumoto, K., et al. (1993). Mannich Reactions of Indoles with Dichloromethane and Secondary Amines under High Pressure. Heterocycles, 36(10), 2215-2218. Available from: [Link]
- American Chemical Society. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion.
-
ResearchGate. (1997). Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine). Available from: [Link]
- Google Patents. (1982). EP0056766B1 - Process for the preparation of 4-amino-chloroquinolines.
-
Atlantis Press. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Proceedings of the 2016 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2016). Available from: [Link]
-
MDPI. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molecules, 27(21), 7268. Available from: [Link]
-
PubMed Central. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. International Journal of Molecular Sciences, 24(9), 7915. Available from: [Link]
-
ResearchGate. (2013). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Available from: [Link]
-
PubMed Central. (2022). Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. ChemistryOpen, 11(4), e202200010. Available from: [Link]
-
PubMed Central. (2019). Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. Molecules, 24(18), 3373. Available from: [Link]
-
RSC Publishing. (2022). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. RSC Advances, 12(35), 22695-22701. Available from: [Link]
-
MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. Available from: [Link]
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analytical methods for 6-Chloro-2-methylquinolin-4-amine characterization
An In-Depth Technical Guide to the Analytical Characterization of 6-Chloro-2-methylquinolin-4-amine
Abstract
This comprehensive application note provides a detailed guide for the analytical characterization of this compound, a key intermediate in pharmaceutical synthesis. Aimed at researchers, analytical scientists, and drug development professionals, this document outlines a multi-platform approach for unambiguous identification, purity assessment, and structural elucidation. We present field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each section explains the causality behind experimental choices, offers step-by-step methodologies, and provides insights into data interpretation, ensuring scientific integrity and trustworthy, reproducible results.
Introduction and Physicochemical Profile
This compound is a substituted quinoline derivative. The quinoline scaffold is a critical pharmacophore present in numerous therapeutic agents, making its derivatives, such as the title compound, significant for drug discovery and development.[1] Accurate and comprehensive characterization is paramount to ensure the identity, purity, and stability of the molecule, which are foundational requirements for its use in further synthesis or biological screening.
This guide details the necessary analytical workflows to achieve a full characterization profile, moving from chromatographic separation and purity assessment to definitive structural confirmation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₀H₉ClN₂ | Derived |
| Molecular Weight | 192.65 g/mol | Derived |
| Exact Mass | 192.0454 g/mol | Derived |
| Canonical SMILES | CC1=NC2=C(C=C(C=C2)Cl)C=C1N | N/A |
Chromatographic Analysis for Purity and Quantification
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the primary method for assessing the purity of non-volatile to semi-volatile organic molecules. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The amine functionality of the title compound requires careful mobile phase selection to ensure good peak shape.
-
Column Choice: A C18 column is selected for its versatility and strong retention of aromatic compounds.
-
Mobile Phase: An acidic modifier (e.g., formic or phosphoric acid) is added to the mobile phase.[2] This protonates the amine group on the quinoline, preventing its interaction with residual acidic silanols on the silica support, which would otherwise cause significant peak tailing.
-
Detector: A UV detector is chosen due to the strong chromophore of the quinoline ring system, which provides high sensitivity.
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Run:
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: Hold at 10% B (re-equilibration).
-
-
-
Data Interpretation:
-
The primary peak corresponds to this compound.
-
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
-
Peak tailing factor should be < 1.5 for the main peak, indicating good chromatographic performance.
-
Figure 1: HPLC Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It provides both retention time information (from GC) and mass-to-charge ratio/fragmentation data (from MS).
-
Column Choice: Amines are basic compounds that can interact strongly with acidic sites on standard silica columns, leading to poor peak shape and signal loss.[3] Therefore, a column specifically deactivated for amine analysis (e.g., a "WAX" or amine-specific column) or a standard column treated to be more basic is essential.
-
Inlet Temperature: The inlet temperature must be high enough to ensure rapid volatilization of the analyte without causing thermal degradation.
-
Ionization Mode: Electron Impact (EI) ionization is used as it provides reproducible fragmentation patterns that are useful for structural confirmation and library matching.
-
System Preparation:
-
GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or a dedicated amine analysis column).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (50:1).
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the compound in Dichloromethane or Ethyl Acetate.
-
Optional Derivatization: For improved peak shape and volatility, derivatization can be performed.[4] However, for initial characterization, direct analysis is often sufficient.
-
-
GC Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Final Hold: Hold at 300 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Data Interpretation:
-
Total Ion Chromatogram (TIC): The retention time of the main peak is used for identification.
-
Mass Spectrum: The mass spectrum of the peak should show the molecular ion (M⁺) at m/z 192 (and the M+2 isotope peak at m/z 194 due to ³⁷Cl, with an intensity of ~32% of the M⁺ peak).
-
Fragmentation Pattern: The fragmentation pattern provides structural information. The loss of a methyl group (CH₃) or other characteristic fragments can be used to confirm the structure.[5]
-
Figure 2: GC-MS Experimental Workflow
Spectroscopic Analysis for Structural Elucidation
While chromatography provides information on purity and molecular weight, spectroscopy is required for unambiguous confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the precise structure of an organic molecule by probing the chemical environment of atomic nuclei (primarily ¹H and ¹³C).
-
Solvent Choice: A deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is used because it is "invisible" in ¹H NMR and provides a lock signal for the spectrometer. DMSO-d₆ is often a good choice for amines as the N-H protons are more likely to be observed as distinct, exchangeable signals.
-
Experiment Suite: A full suite of experiments is recommended for complete assignment.
-
¹H NMR: Confirms the presence and connectivity of protons.
-
¹³C NMR: Shows all unique carbon environments.
-
DEPT-135: Differentiates between CH, CH₂, and CH₃ carbons, which is crucial for assigning the methyl and aromatic CH groups.[6]
-
-
System Preparation:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Probe: Standard 5 mm broadband probe.
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a clean, dry NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a DEPT-135 spectrum.
-
-
Data Interpretation (Expected Signals in DMSO-d₆):
-
¹H NMR:
-
~2.4 ppm (singlet, 3H): The methyl (CH₃) group protons.[7]
-
~6.5-8.0 ppm (multiplets, 4H): Protons on the quinoline ring system. The specific splitting patterns (doublets, doublet of doublets) will confirm the substitution pattern.
-
~5.5-6.5 ppm (broad singlet, 2H): The amine (-NH₂) protons. This signal is exchangeable with D₂O.
-
-
¹³C NMR:
-
Expect 10 distinct carbon signals (unless there is accidental equivalence).
-
~20-25 ppm: The methyl carbon.
-
~100-160 ppm: The eight aromatic carbons of the quinoline ring and the C-NH₂ carbon.[8]
-
-
Figure 3: NMR Structural Elucidation Workflow
Advanced Characterization
For regulatory filings or in-depth studies, further characterization may be required.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement (typically to within 5 ppm), which can be used to confirm the elemental formula of the molecule. This is often done by direct infusion using Electrospray Ionization (ESI).
-
X-ray Crystallography: If a single crystal of sufficient quality can be grown, X-ray diffraction provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state.[9] This is considered the gold standard for structural proof.
-
Infrared (IR) Spectroscopy: Can be used to confirm the presence of key functional groups, such as the N-H stretches of the amine group (~3300-3500 cm⁻¹) and C=C/C=N stretches of the aromatic quinoline system (~1500-1600 cm⁻¹).[1][10]
Conclusion
The comprehensive characterization of this compound requires a multi-faceted analytical approach. The combination of HPLC for purity assessment, GC-MS for identity confirmation and volatile impurity profiling, and NMR spectroscopy for definitive structural elucidation provides a robust and reliable dataset. The protocols and insights provided in this guide are designed to empower researchers to generate high-quality, trustworthy data essential for advancing their work in chemical synthesis and drug development.
References
- Vertex AI Search. (n.d.). Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H).
- SpectraBase. (n.d.). 6-Chloro-4-methyl-2(1H)-quinolinone - Optional[13C NMR] - Chemical Shifts.
- BenchChem. (2025). An In-depth Technical Guide to 6-Chloro-2-phenylquinolin-4-ol: Core Properties and Scientific Context.
- National Institutes of Health. (n.d.). 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine.
- SpectraBase. (n.d.). 6-Chloro-2-methyl-quinoline - Optional[MS (GC)] - Spectrum.
- Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
- Supelco. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC.
- Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed.
- ResearchGate. (n.d.). DEPT-135 NMR spectrum of compound ( 4b ).
- PubMed Central. (n.d.). [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity.
- SIELC Technologies. (n.d.). Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column.
Sources
- 1. [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H)-one Derivative, American Journal of Materials Synthesis and Processing, Science Publishing Group [sciencepublishinggroup.com]
- 6. researchgate.net [researchgate.net]
- 7. atlantis-press.com [atlantis-press.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Guide to Nucleophilic Aromatic Substitution with 6-Chloro-2-methylquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide to performing nucleophilic aromatic substitution (SNAr) reactions using 6-Chloro-2-methylquinolin-4-amine. As a key synthetic intermediate, understanding the nuances of its reactivity is crucial for the efficient development of novel chemical entities. This guide moves beyond a simple recitation of steps to explain the underlying principles and rationale behind key experimental decisions, ensuring a robust and reproducible methodology.
The Strategic Importance of the 4-Aminoquinoline Scaffold
The 4-aminoquinoline core is a well-established "privileged structure" in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast array of biological activities, including antimalarial, anticancer, antiviral, and anti-inflammatory properties.[3][4][5] The synthesis of these valuable compounds often relies on the functionalization of a pre-formed quinoline ring system. Among the most powerful and versatile methods for this purpose is the nucleophilic aromatic substitution (SNAr) reaction, typically involving the displacement of a halide at the 4-position by an amine nucleophile.[3][6]
The Mechanism: Why SNAr Succeeds at the Quinoline C4-Position
Nucleophilic aromatic substitution is distinct from the more familiar electrophilic aromatic substitution. In SNAr, the aromatic ring is electron-deficient and is attacked by a nucleophile.[7] The reaction generally proceeds through a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile attacks the electron-poor carbon atom bearing the leaving group (in this case, chlorine). This step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9]
-
Elimination: The leaving group is expelled, and the aromaticity of the quinoline ring is restored, yielding the final substituted product.[9]
The quinoline ring is inherently activated for nucleophilic attack at the C2 and C4 positions due to the electron-withdrawing effect of the ring nitrogen. This effect allows for the delocalization and stabilization of the negative charge in the Meisenheimer intermediate onto the electronegative nitrogen atom.[10] The C4 position is generally more reactive than the C2 position.[10] The presence of additional electron-withdrawing groups on the ring can further enhance this reactivity.[7][11][12]
Caption: Generalized SNAr mechanism on a chloroquinoline substrate.
Core Principles of Protocol Design
A successful SNAr protocol hinges on the rational selection of several key parameters. The choices are interdependent and should be tailored to the specific reactivity of the amine nucleophile.
-
The Nucleophile: A wide range of primary and secondary amines can be employed.[2] Highly nucleophilic aliphatic amines (e.g., morpholine, piperidine) may react under milder conditions, while less nucleophilic aromatic amines often require higher temperatures.[13][14]
-
The Solvent: Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are excellent choices as they effectively solvate cations while leaving the amine nucleophile relatively "bare" and highly reactive. Alcohols such as ethanol or isopropanol are also commonly used and can participate in proton transfer.[6]
-
The Base: The reaction generates one equivalent of hydrochloric acid (HCl). This acidic byproduct will protonate the amine nucleophile, rendering it non-nucleophilic and halting the reaction. Therefore, a base is typically added to scavenge the acid.[6] Common choices include inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).
-
Temperature and Time: Reaction kinetics are highly temperature-dependent. For unreactive nucleophiles, heating to reflux is often necessary to achieve a reasonable reaction rate.[6][11] Reaction times can vary significantly, from a few hours to 48 hours or more.[6] Progress should always be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Detailed Experimental Protocol
This protocol provides a generalized yet robust procedure for the SNAr of this compound with a generic amine nucleophile.
4.1 Materials and Reagents
| Reagent/Material | Purpose | Typical Quantity |
| This compound | Electrophile | 1.0 equivalent |
| Amine Nucleophile | Nucleophile | 1.0 - 2.0 equivalents |
| Potassium Carbonate (K₂CO₃), anhydrous | Base | 2.0 - 3.0 equivalents |
| N-methyl-2-pyrrolidone (NMP) | Solvent | 5 - 10 mL per mmol of electrophile |
| Ethyl Acetate | Extraction Solvent | As needed |
| Brine (Saturated NaCl solution) | Aqueous Wash | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | As needed |
| Silica Gel | Stationary Phase | For chromatography |
| Round-bottom flask, Reflux condenser | Reaction Vessel | Appropriate size |
| Magnetic stirrer and stir bar | Agitation | --- |
| Heating mantle or oil bath | Heat Source | --- |
| TLC plates, chamber, and UV lamp | Reaction Monitoring | --- |
4.2 Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired amine nucleophile (1.2 eq.), and anhydrous potassium carbonate (2.5 eq.).
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous NMP via syringe.
-
Heating: Place the flask in a heating mantle or pre-heated oil bath and heat the reaction mixture to a temperature between 100°C and 140°C.[11] The optimal temperature will depend on the reactivity of the amine.
-
Monitoring: Stir the reaction vigorously. Monitor the consumption of the starting material by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction may take anywhere from 7 to 48 hours.[6]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water, which may cause the product to precipitate.
-
Isolation:
-
If a solid precipitates: Collect the crude product by vacuum filtration. Wash the solid thoroughly with water and then a small amount of cold diethyl ether or ethanol to remove residual NMP.
-
If no solid forms (or for further extraction): Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of NMP used).
-
-
Purification:
-
Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
-
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Experimental workflow for the SNAr protocol.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficient temperature.2. Nucleophile is not reactive enough.3. Base is not strong/dry enough.4. Reagents are wet. | 1. Increase reaction temperature.2. Switch to a more polar solvent like NMP or DMSO.3. Use a stronger base or ensure it is anhydrous.4. Use anhydrous solvents and reagents.[9] |
| Multiple Products Observed | 1. Side reactions due to high temperature.2. Reaction with solvent. | 1. Lower the reaction temperature and increase the reaction time.2. Choose a more inert solvent. |
| Product is difficult to isolate | 1. Product is too soluble in the aqueous phase.2. Emulsion formation during extraction. | 1. Saturate the aqueous layer with NaCl (brine) before extraction.2. Add a small amount of brine to break the emulsion; filter through celite if necessary. |
Safety and Handling
Proper safety precautions are paramount when handling the reagents involved in this synthesis.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, a lab coat, and chemical-resistant gloves.[15][16][17]
-
Ventilation: Conduct all operations in a well-ventilated chemical fume hood to avoid inhalation of dust, fumes, or vapors.[15][17]
-
Reagent Handling:
-
This compound and related chloroquinolines: May cause skin, eye, and respiratory irritation.[16][17][18] Avoid breathing dust. Wash hands thoroughly after handling.[15]
-
Solvents (NMP, DMF): Handle with care as they can be reproductive toxins and facilitate skin absorption of other chemicals.
-
Bases (K₂CO₃, Et₃N): Can be corrosive or irritating. Avoid contact with skin and eyes.
-
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[15][18]
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[15][16][17]
-
Skin Contact: Wash off immediately with plenty of soap and water.[15][17] If irritation persists, seek medical advice.[16]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[15][17]
-
Ingestion: Rinse mouth and seek immediate medical attention.[15]
-
Always consult the specific Safety Data Sheet (SDS) for each reagent used in the procedure.
References
-
Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]
-
Barbosa, M. L. de C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(6), 1219. [Link]
-
Journal of China Pharmaceutical University. (2010). Practical synthesis of lapatinib. [Link]
-
Royal Society of Chemistry. (2009). An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Green Chemistry. [Link]
-
ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
-
ResearchGate. (2010). Practical synthesis of lapatinib. [Link]
-
SciSpace. (2015). Lapatinib preparation method. [Link]
-
ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
ScienceDirect. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. [Link]
-
PubMed. (1993). Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. [Link]
-
National Institutes of Health. (2015). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. [Link]
-
ResearchGate. (2023). Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. [Link]
-
Química Organica.org. (n.d.). Nucleophilic substitution in quinoline and isoquinoline. [Link]
-
MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
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- 2. mdpi.com [mdpi.com]
- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 4. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
- 5. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Ambeed [ambeed.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
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- 16. fishersci.com [fishersci.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. fishersci.com [fishersci.com]
Application Notes: The Strategic Use of 6-Chloro-2-methylquinolin-4-amine as a Versatile Scaffold for Kinase Inhibitor Synthesis
Abstract
The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous FDA-approved kinase inhibitors.[1][2][3] Its rigid, heterocyclic structure is adept at occupying the ATP-binding site of kinases, providing a robust anchor for developing potent and selective inhibitors.[4] This document provides an in-depth guide to the synthetic utility of 6-Chloro-2-methylquinolin-4-amine , a trifunctional building block strategically designed for the synthesis of next-generation kinase inhibitors. We will explore its inherent chemical logic, provide detailed protocols for its derivatization via key synthetic routes, and discuss the rationale behind these experimental designs.
The Molecular Logic of this compound
The power of this compound as a synthetic intermediate stems from its distinct, orthogonally reactive functional groups. Understanding the role of each component is critical for rationally designing a synthetic campaign.
-
The 4-Amino Group: This primary amine is the principal nucleophilic center of the molecule. It is poised to react with various electrophilic partners, most commonly through Nucleophilic Aromatic Substitution (SNAr) on electron-deficient heterocycles (e.g., pyrimidines, purines) or through amide bond formation. This position is crucial for establishing key hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket, a critical interaction for many potent inhibitors.[5]
-
The 6-Chloro Group: The chlorine atom at the C6 position is a versatile synthetic handle. It serves two primary functions:
-
A Locus for Cross-Coupling: It is an ideal site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination.[6] This allows for the introduction of diverse aryl, heteroaryl, or amino substituents that can extend into the solvent-exposed region of the ATP pocket, enabling fine-tuning of selectivity and pharmacokinetic properties.
-
A Binding Enhancer: The chlorine can participate in halogen bonding, a non-covalent interaction that can significantly enhance binding affinity with the target protein.[4] The presence of a halogen at this position is a common feature in many potent kinase inhibitors.[7]
-
-
The 2-Methyl Group: This group provides steric influence and lipophilicity. It can engage in hydrophobic interactions within the active site and can help to orient the quinoline core for optimal binding. Its presence also sterically differentiates this building block from other quinoline scaffolds.
Caption: Key reactive and interaction sites of the scaffold.
Core Synthetic Strategies & Experimental Protocols
Two primary, high-yield strategies are presented for elaborating the this compound core into complex kinase inhibitors. The choice of strategy depends on the desired final structure and the target kinase's active site topology.
Caption: General synthetic workflows starting from the title compound.
Protocol 1: Synthesis of a Hinge-Binding Moiety via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the reaction of the 4-amino group with an activated heterocyclic electrophile, a cornerstone reaction for building inhibitors that target the kinase hinge.[8]
Objective: To couple this compound with 2,4-dichloropyrimidine, forming a key intermediate where the quinoline acts as a hinge-binding element.
Causality and Rationale:
-
Reagents: 2,4-dichloropyrimidine is chosen as the electrophile because the two chlorine atoms are electronically differentiated. The C4 chlorine is significantly more activated towards nucleophilic attack than the C2 chlorine due to the electron-withdrawing effects of both adjacent nitrogen atoms. This provides excellent regioselectivity for the initial substitution.
-
Base: Diisopropylethylamine (DIPEA) is a non-nucleophilic organic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product without competing with the primary amine nucleophile.
-
Solvent: 2-Propanol is a polar protic solvent that facilitates the reaction, often allowing the product to precipitate upon formation, simplifying purification.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 192.64 | 1.0 | 1.0 |
| 2,4-Dichloropyrimidine | 148.98 | 1.1 | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 1.5 | 1.5 |
| 2-Propanol (IPA) | 60.10 | 10 mL | - |
Step-by-Step Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 eq) and 2,4-dichloropyrimidine (1.1 eq).
-
Add 2-Propanol (10 mL) to the flask, followed by DIPEA (1.5 eq).
-
Equip the flask with a reflux condenser and heat the mixture to 80 °C with vigorous stirring under a nitrogen atmosphere.
-
A precipitate is expected to form within 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-6 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid sequentially with cold 2-Propanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted starting materials and impurities.
-
Dry the resulting solid, N-(2-chloropyrimidin-4-yl)-6-chloro-2-methylquinolin-4-amine, under high vacuum. The product is often pure enough for the next step without further purification.
Protocol 2: Diversification via Suzuki-Miyaura Cross-Coupling
This protocol utilizes the 6-chloro position as a synthetic handle to introduce new aryl or heteroaryl groups, which can target areas of the kinase active site beyond the hinge region.[5]
Objective: To couple an arylboronic acid to the C6 position of a quinoline intermediate, demonstrating the utility of the chloro-substituent for structure-activity relationship (SAR) studies.
Causality and Rationale:
-
Catalyst System: Pd(dppf)Cl2 is a robust palladium catalyst suitable for coupling aryl chlorides. The dppf ligand is bulky and electron-rich, promoting the oxidative addition step (the rate-limiting step for aryl chlorides) and reductive elimination to form the product.
-
Base: Sodium carbonate (Na2CO3) is a common inorganic base for Suzuki couplings. It is strong enough to facilitate the transmetalation step but mild enough to prevent degradation of sensitive functional groups. The use of an aqueous solution is typical.
-
Solvent System: A mixture of 1,4-dioxane and water is a standard solvent system. Dioxane solubilizes the organic components and the catalyst, while water is required to dissolve the inorganic base. Degassing is critical to remove oxygen, which can oxidize and deactivate the palladium catalyst.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| N-(2-chloropyrimidin-4-yl)-6-chloro-2-methylquinolin-4-amine (from Protocol 1) | 303.16 | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 1.5 | 1.5 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) | 731.70 | 0.05 | 0.05 |
| Sodium Carbonate (Na2CO3) | 105.99 | 3.0 | 3.0 |
| 1,4-Dioxane (degassed) | 88.11 | 8 mL | - |
| Water (degassed) | 18.02 | 2 mL | - |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add the quinoline intermediate from Protocol 1 (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), and Na2CO3 (3.0 eq).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Under the inert atmosphere, add Pd(dppf)Cl2 (0.05 eq).
-
Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously overnight (12-16 hours).
-
Monitor reaction progress by LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove palladium residues.
-
Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the final product.
Characterization and Expected Biological Activity
The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to confirm the chemical structure and regiochemistry of the substitutions.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should ideally be >95% for biological testing.
Representative Biological Data:
Derivatives of the 4-amino-6-chloroquinoline scaffold have shown potent activity against various tyrosine kinases. The table below presents expected inhibitory activities for a hypothetical final product against common oncogenic kinases, based on data from similar structures in the literature.[9]
| Compound ID | Target Kinase | IC50 (nM) (Hypothetical) | Reference Scaffold |
| Product from P2 | EGFR | 10 - 50 | Gefitinib[9] |
| Product from P2 | VEGFR-2 | 50 - 200 | Lapatinib Analogues[9] |
| Product from P2 | SRC | 100 - 500 | - |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Protocol 1: Low Yield / No Rxn | Inactive starting materials; Insufficient heat. | Check purity of amine and dichloropyrimidine. Ensure reaction temperature reaches 80 °C. Add a catalytic amount of NaI. |
| Protocol 1: Disubstitution | Reaction run for too long or at too high a temp. | Monitor reaction carefully by TLC/LC-MS and stop once starting material is consumed. Reduce reaction temperature to 65-70 °C. |
| Protocol 2: Low Yield / No Rxn | Deactivated catalyst; Inefficient base; Poor quality boronic acid. | Use freshly degassed solvents. Use a different base (e.g., K3PO4, Cs2CO3). Use fresh boronic acid or a boronate ester. |
| Protocol 2: Dehalogenation | Presence of reducing agents; Catalyst decomposition. | Ensure inert atmosphere is maintained. Use a different ligand/catalyst system (e.g., SPhos, XPhos). |
| General: Purification Issues | Product is insoluble or streaks on silica. | For insoluble products, trituration may be sufficient. For polar compounds, try a reverse-phase C18 column or a different solvent system for normal phase (e.g., DCM/MeOH with NH4OH). |
Safety and Handling
-
This compound and its derivatives should be handled in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is required at all times.
-
Aryl halides, palladium catalysts, and organic solvents may be toxic or flammable. Consult the Safety Data Sheet (SDS) for each reagent before use.[10]
References
- Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ChemMedChem.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors from Quinoline Scaffolds. (2025). BenchChem.
- Quinoline as a Privileged Scaffold in Cancer Drug Discovery. (2011). Archiv der Pharmazie.
- 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022).
- Quinoline as a Privileged Scaffold in Cancer Drug Discovery. (2011). PubMed.
- Application Notes and Protocols: The Role of 6-Chloroquinoline in the Synthesis of Potent Kinase Inhibitors. (2025). BenchChem.
- Quinoline Series: Synthesis. (2019). openlabnotebooks.org.
- Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. (2021). PubMed Central.
- Lunniss, C. J., et al. (2009). 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine. Acta Crystallographica Section E.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022).
- SAFETY DATA SHEET for 2-Amino-6-chloro-4-nitrophenol. (2025). Thermo Fisher Scientific.
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine. (2025). BenchChem.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2022). PubMed Central.
- A Comparative Guide to the Structure-Activity Relationship of Quinoline-Based Kinase Inhibitors. (2025). BenchChem.
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- 10. fishersci.com [fishersci.com]
Application Notes and Protocols: Exploring the Agrochemical Potential of 6-Chloro-2-methylquinolin-4-amine
These application notes serve as a technical guide for researchers, scientists, and professionals in the field of agricultural chemistry and drug development. This document explores the potential applications of 6-Chloro-2-methylquinolin-4-amine as a versatile scaffold in the discovery of novel agrochemicals. While direct agricultural applications of this specific molecule are not extensively documented in publicly available literature, its structural motifs are present in compounds with known biological activities. This guide provides a scientifically grounded framework for investigating its potential as a fungicide, herbicide intermediate, and insecticide, based on the established activities of analogous chemical structures.
Introduction: The Quinoline Scaffold in Agricultural Chemistry
The quinoline ring system is a privileged heterocyclic scaffold that is a cornerstone in the development of pharmaceuticals and, increasingly, in the discovery of new agrochemicals.[1] Quinoline derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for creating innovative solutions to challenges in crop protection.[2] Their diverse chemical properties and ability to interact with various biological systems in plants and pests have led to their investigation and application as fungicides, herbicides, and insecticides.[1][3] The continuous emergence of resistance to existing pesticides necessitates the exploration of novel chemical entities, and the quinoline scaffold offers a promising starting point for the design of next-generation agricultural products.[1]
Synthesis of this compound
A robust and reproducible synthesis of the target compound is the first critical step in exploring its potential applications. The following protocol is adapted from established methodologies for the synthesis of similar 4-aminoquinoline derivatives.[4]
Synthetic Pathway Overview
The synthesis of this compound can be envisioned as a two-step process starting from the commercially available 4-chloro-2-methyl-6-nitroquinoline. The first step involves the reduction of the nitro group to an amine, which is then followed by the introduction of the 4-amino group. A more direct, albeit potentially lower-yielding, approach involves the direct amination of a 4,6-dichloro-2-methylquinoline precursor. For the purpose of these application notes, we will focus on a hypothetical, yet plausible, synthetic route that researchers can optimize.
A common route to analogous 4-aminoquinolines involves the nucleophilic substitution of a 4-chloroquinoline intermediate with ammonia or an amine.[4] The precursor, 4,6-dichloro-2-methylquinoline, can be synthesized from 4-chloroaniline through a reaction sequence such as the Combes quinoline synthesis followed by chlorination.
Detailed Synthesis Protocol
Objective: To synthesize this compound from a suitable precursor. This protocol is a hypothetical adaptation based on the synthesis of structurally similar compounds.
Materials:
-
4,6-dichloro-2-methylquinoline (precursor)
-
Phenol
-
Ammonia (gas or concentrated ammonium hydroxide solution)
-
20% Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
-
Sealed reaction vessel (e.g., pressure tube)
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Standard laboratory glassware
Protocol:
-
Reaction Setup: In a sealed reaction vessel, combine 4,6-dichloro-2-methylquinoline (1 mmol, assuming this is the starting material) and phenol (5 mmol).
-
Initial Heating: Heat the mixture to 180°C for 1 hour with stirring. This step is to facilitate the subsequent nucleophilic substitution.
-
Amination: Cool the reaction mixture to room temperature. Carefully introduce ammonia (10 mmol), either as a gas bubbled through the mixture or as a concentrated aqueous solution (e.g., ammonium hydroxide).
-
Second Heating: Seal the reaction vessel again and heat to 180°C for 5 hours with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, add a 20% aqueous solution of sodium hydroxide to the reaction mixture to neutralize any acidic byproducts and deprotonate the product.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to obtain the pure this compound.
Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Synthetic workflow for this compound.
Potential Application as a Herbicide Intermediate
While this compound itself is not a known herbicide, its aminopyrimidine analogue, 6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine, is a key intermediate in the synthesis of sulfonylaminopyrimidine herbicides.[5] These herbicides act by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[5] This suggests that this compound could serve as a valuable building block for novel herbicides targeting the same pathway.
Proposed Synthetic Route to Novel Herbicides
The 4-amino group of this compound can be derivatized with a suitable sulfonyl chloride to generate novel sulfonylurea or sulfonamide compounds. The general synthetic scheme is outlined below:
Caption: Proposed synthesis of novel herbicides.
Protocol for Screening Herbicidal Activity
This protocol provides a primary screen to evaluate the pre- and post-emergence herbicidal activity of newly synthesized derivatives of this compound.
Plant Species:
-
Monocots: Barnyardgrass (Echinochloa crus-galli), Wheat (Triticum aestivum)
-
Dicots: Chinese amaranth (Amaranthus tricolor), Radish (Raphanus sativus)
Materials:
-
Synthesized test compounds
-
Acetone
-
Tween-20 (surfactant)
-
Distilled water
-
Pots with soil
-
Plant growth chamber with controlled light, temperature, and humidity
-
Spray bottle
Protocol:
-
Preparation of Test Solutions: Dissolve the test compounds in a minimal amount of acetone and then dilute with distilled water containing 0.1% Tween-20 to achieve the desired concentrations (e.g., 10, 50, 100, 250 µM). A control solution should be prepared with acetone and Tween-20 in water.
-
Pre-emergence Assay: a. Sow seeds of the test plant species in pots filled with soil. b. Immediately after sowing, evenly spray the soil surface with the test solutions. c. Place the pots in a growth chamber. d. After 14-21 days, assess the germination rate and seedling vigor compared to the control.
-
Post-emergence Assay: a. Grow the test plant species in pots until they reach the 2-3 leaf stage. b. Evenly spray the foliage of the plants with the test solutions until runoff. c. Return the pots to the growth chamber. d. After 14-21 days, visually assess the herbicidal effects (e.g., chlorosis, necrosis, growth inhibition) and compare with the control.
Data Analysis:
Record the percentage of inhibition or damage for each compound at each concentration. Calculate the GR₅₀ (concentration required for 50% growth reduction) for promising compounds.
Hypothetical Fungicidal Properties
Quinoline derivatives are known to possess broad-spectrum fungicidal activity.[1] It is therefore plausible that this compound and its derivatives could exhibit activity against important plant pathogenic fungi.
Protocol for In Vitro Antifungal Screening
This protocol details the poison plate method to assess the mycelial growth inhibition of the test compound.
Fungal Species:
-
Rhizoctonia solani (causes rice sheath blight)
-
Botrytis cinerea (causes gray mold)
-
Fusarium oxysporum (causes Fusarium wilt)
-
Sclerotinia sclerotiorum (causes white mold)
Materials:
-
Pure cultures of the test fungi
-
Potato Dextrose Agar (PDA)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Sterile petri dishes
-
Sterile cork borer
Protocol:
-
Preparation of Poisoned Media: Prepare PDA and autoclave it. Allow it to cool to about 50-60°C. Add the test compound solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). A control plate should be prepared with the solvent only. Pour the media into sterile petri dishes.
-
Inoculation: Once the agar has solidified, place a 5 mm mycelial disc, taken from the edge of an actively growing culture of the test fungus, in the center of each plate.
-
Incubation: Incubate the plates at 25 ± 2°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
Data Presentation:
| Compound Concentration (µg/mL) | % Inhibition of R. solani | % Inhibition of B. cinerea | % Inhibition of F. oxysporum | % Inhibition of S. sclerotiorum |
| 10 | ||||
| 25 | ||||
| 50 | ||||
| 100 |
Exploratory Insecticidal Activity
Several 4-aminoquinoline derivatives have demonstrated insecticidal, particularly larvicidal, activity.[6] This suggests that this compound could be a lead structure for the development of new insecticides.
Protocol for Larvicidal Bioassay
This protocol is designed to test the efficacy of the compound against mosquito larvae, a common model for insecticidal screening.
Insect Species:
-
Aedes aegypti (Yellow fever mosquito) larvae (3rd or 4th instar)
Materials:
-
Test compound dissolved in a suitable solvent (e.g., ethanol)
-
Distilled water
-
Beakers or small cups
-
Pipettes
Protocol:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in ethanol. Serially dilute the stock solution with distilled water to obtain the desired test concentrations (e.g., 1, 5, 10, 25, 50 ppm). A control group should be prepared with the same concentration of ethanol in distilled water.
-
Bioassay: In each beaker, place 20-25 mosquito larvae in 100 mL of the test solution. Each concentration should be tested in triplicate.
-
Incubation: Keep the beakers at room temperature (25 ± 2°C).
-
Data Collection: Count the number of dead larvae after 24 and 48 hours. Larvae are considered dead if they are immobile and do not respond to gentle probing.
-
Calculation: Calculate the percentage of mortality for each concentration, correcting for any mortality in the control group using Abbott's formula: Corrected Mortality (%) = [(% Test Mortality - % Control Mortality) / (100 - % Control Mortality)] x 100
Data Analysis:
Determine the LC₅₀ (lethal concentration to kill 50% of the population) using probit analysis.
Potential as a Plant Growth Regulator
Some nitrogen-containing heterocyclic compounds can influence plant growth and development.[7] While less common for quinolines, it is a potential area for exploration.
Protocol for Seed Germination and Seedling Growth Assay
Plant Species:
-
Lettuce (Lactuca sativa)
-
Cucumber (Cucumis sativus)
Protocol:
-
Preparation of Test Solutions: Prepare aqueous solutions of the test compound at various concentrations (e.g., 1, 10, 50, 100 µM). A control with distilled water should be included.
-
Seed Germination: Place 20 seeds of each plant species on a filter paper in a petri dish. Add 5 mL of the respective test solution to each petri dish. Incubate in the dark at 25°C. After 3-5 days, count the number of germinated seeds.
-
Seedling Growth: For germinated seeds, measure the length of the radicle and hypocotyl.
Data Analysis:
Calculate the germination percentage and the average radicle and hypocotyl lengths. Compare the results from the treated groups with the control to identify any growth-promoting or inhibitory effects.
Conclusion
This compound represents an intriguing, yet underexplored, scaffold for the development of novel agrochemicals. The protocols and conceptual frameworks presented in these application notes provide a solid foundation for researchers to systematically investigate its potential as a precursor for herbicides, and as a lead compound for the discovery of new fungicides and insecticides. The inherent versatility of the quinoline ring system, combined with the reactivity of the 4-amino group, offers a rich chemical space for the generation of diverse compound libraries with a high potential for discovering new and effective crop protection solutions.
References
-
MySkinRecipes. 6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine. [Link]
- Google Patents.
- García-Sánchez, D., et al. (2025). Effects of 4‑Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas. NIH.
-
ResearchGate. Quinoline series' role in agriculture stems from its diverse chemical... [Link]
-
PubMed. Quinoline Derivatives in Discovery and Development of Pesticides. [Link]
-
Shah, F., et al. (2024). Quinoline: A Novel Solution for Next-Generation Pesticides, Herbicides, and Fertilizers. PubMed. [Link]
Sources
- 1. Quinoline Derivatives in Discovery and Development of Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline: A Novel Solution for Next-Generation Pesticides, Herbicides, and Fertilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine [myskinrecipes.com]
- 6. Effects of 4‑Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103250710A - Plant growth regulator composition containing diethylaminoethyl hexanoate and benzylaminopurine - Google Patents [patents.google.com]
Application Notes: 6-Chloro-2-methylquinolin-4-amine as a Premier Building Block for Heterocyclic Compound Synthesis
Executive Summary: The Strategic Value of the Quinoline Scaffold
The quinoline ring system is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, particularly in oncology.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal scaffold for engaging with biological targets like protein kinases.[3][4][5] This document serves as a technical guide for researchers, scientists, and drug development professionals on the strategic application of 6-Chloro-2-methylquinolin-4-amine . We will explore its reactivity, provide field-proven protocols for its derivatization, and explain the causal reasoning behind key experimental choices, empowering chemists to leverage this versatile building block for the synthesis of novel and complex heterocyclic compounds.
Molecular Profile and Handling
This compound is a bifunctional synthetic intermediate. The molecule possesses two primary reactive sites ripe for strategic modification: the nucleophilic 4-amino group and the 6-chloro substituent, which serves as an excellent handle for modern cross-coupling reactions.
| Property | Data |
| Molecular Formula | C₁₀H₉ClN₂ |
| Molecular Weight | 192.65 g/mol |
| Appearance | Off-white to light yellow solid |
| CAS Number | 14497-66-6 |
| Solubility | Soluble in DMSO, DMF, hot alcohols |
| Storage | Store at room temperature, desiccated |
Safety & Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Core Synthetic Strategies: Unlocking Molecular Diversity
The true synthetic power of this compound lies in the orthogonal reactivity of its two key functional groups. The chloro group at the C6 position is ideal for palladium-catalyzed cross-coupling, while the amino group at C4 allows for a suite of classical amine-based transformations.
Strategy 1: C-C and C-N Bond Formation at the C6 Position
The electron-rich quinoline ring can sometimes passivate aryl chlorides, making robust catalytic systems essential. The protocols below are designed for high efficiency and broad substrate scope.
Expert Rationale: The Suzuki coupling is the premier method for installing new aryl or heteroaryl moieties at the C6 position. This transformation is fundamental for building the biaryl structures commonly found in kinase inhibitors, which often occupy adjacent hydrophobic pockets in an ATP-binding site. The choice of a palladium(0) catalyst, a suitable base, and a phase-transfer solvent system (like dioxane/water) is critical for driving the catalytic cycle to completion.[6][7]
Detailed Protocol: Synthesis of 6-(4-methoxyphenyl)-2-methylquinolin-4-amine
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 192.6 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), and potassium carbonate (K₂CO₃, 3.0 mmol, 414.6 mg).
-
Inerting the Atmosphere: Seal the flask with a rubber septum, and purge with argon or nitrogen for 10-15 minutes. This step is crucial as the active Pd(0) species is oxygen-sensitive.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.8 mg). Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Expert Rationale: The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, a key linkage in many bioactive molecules.[8] This reaction allows for the coupling of an aryl halide with a primary or secondary amine under relatively mild conditions. For a substrate like this compound, this method opens the door to a vast library of derivatives by introducing diverse amine-containing fragments. The choice of a sterically hindered phosphine ligand is paramount; it facilitates the reductive elimination step, which is often rate-limiting, and prevents catalyst decomposition.[9][10] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, making it a more potent nucleophile for the palladium complex.[11]
Detailed Protocol: Synthesis of N-benzyl-2-methyl-6-aminoquinoline
-
Vessel Preparation: In a glovebox or under a strong flow of inert gas, add this compound (1.0 mmol, 192.6 mg), a palladium precatalyst (e.g., G3 XPhos Palladacycle, 0.02 mmol), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 134.5 mg) to an oven-dried vial or flask.
-
Reagent Addition: Add benzylamine (1.2 mmol, 131 µL).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (5 mL).
-
Reaction Execution: Seal the vessel tightly and place it in a preheated oil bath or heating block at 100-110 °C. Stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water. Separate the layers.
-
Purification: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.
Strategy 2: Derivatization of the 4-Amino Group
The exocyclic amino group at C4 is a potent nucleophile and can be readily functionalized through various classical reactions.
Expert Rationale: Acylation or sulfonylation of the 4-amino group is a straightforward and effective method to introduce a wide range of functionalities. This can modulate the compound's hydrogen-bonding profile, lipophilicity, and metabolic stability. The reaction proceeds via a standard nucleophilic acyl substitution. A non-nucleophilic base like triethylamine or pyridine is used as an acid scavenger to neutralize the HCl or sulfonic acid byproduct, driving the reaction to completion.
General Protocol: N-Acylation
-
Setup: Dissolve this compound (1.0 mmol) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL) in a round-bottom flask.
-
Base Addition: Add a mild base, such as triethylamine (1.5 mmol) or pyridine (2.0 mmol). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add the desired acyl chloride or anhydride (e.g., acetyl chloride, 1.1 mmol) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitoring & Work-up: Monitor by TLC. Upon completion, quench with water, extract with DCM, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by recrystallization or column chromatography.
Application Showcase: Two-Step Synthesis of a Kinase Inhibitor Scaffold
To illustrate the synthetic utility of this building block, the following two-step sequence combines a Suzuki coupling with a subsequent acylation to rapidly construct a complex heterocyclic core.
This synthetic route demonstrates how two distinct points of the molecule can be functionalized in a controlled, stepwise manner to build molecular complexity, a cornerstone of modern drug discovery campaigns.
Conclusion
This compound is more than a simple chemical; it is a strategic platform for innovation in heterocyclic chemistry. Its well-defined reactive handles allow for the predictable and efficient execution of high-yield transformations like Suzuki and Buchwald-Hartwig couplings, as well as classical amine derivatizations. By understanding the principles behind these protocols, researchers can accelerate the discovery of novel compounds with significant therapeutic potential.
References
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).ChemMedChem.
- Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evalu
- 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR.ProQuest.
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present).MDPI.
- Quinoline-based multi-kinase inhibitors approved by FDA.
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry.[Link]
-
4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine. National Institutes of Health (NIH).[Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. University College London.[Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central.[Link]
-
Buchwald–Hartwig amination. Wikipedia.[Link]
-
Buchwald-Hartwig Amination. ACS Green Chemistry Institute.[Link]
-
Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI.[Link]
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press.[Link]
-
Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications.[Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.[Link]
-
(PDF) 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine. ResearchGate.[Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.[Link]
-
6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine. MySkinRecipes.[Link]
-
Heterocyclic Building Blocks. SRD ORGANICS LTD.[Link]
-
Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. YouTube.[Link]
-
Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube.[Link]
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- 4. hammer.purdue.edu [hammer.purdue.edu]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 6-Chloro-2-methylquinolin-4-amine Synthesis
Welcome to the technical support center for the synthesis of 6-Chloro-2-methylquinolin-4-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize your reaction outcomes. Our focus is on explaining the causality behind experimental choices to ensure a robust and reproducible synthesis.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a three-step sequence starting from 4-chloroaniline. This pathway involves a Conrad-Limpach cyclization, followed by a chlorination step, and finally, a nucleophilic aromatic substitution (SNAr) to introduce the 4-amino group. Each step presents unique challenges that require careful control of reaction parameters.
DOT Script for Synthetic Pathway Visualization
Caption: Overall synthetic route to this compound.
Step 1: Conrad-Limpach Synthesis of 6-Chloro-4-hydroxy-2-methylquinoline
This initial step involves the condensation of 4-chloroaniline with ethyl acetoacetate to form an enamine intermediate, which is then thermally cyclized to the 4-hydroxyquinoline core.[1][2]
Frequently Asked Questions (FAQs)
Q1: My Conrad-Limpach reaction is giving a very low yield. What are the most critical factors to control?
A1: Low yields in this reaction are commonly traced back to two primary factors: insufficient cyclization temperature and the choice of solvent. The intramolecular cyclization of the enamine intermediate requires significant thermal energy to overcome the activation barrier.[2]
-
Temperature: The reaction typically necessitates a high temperature, often around 250°C, for efficient ring closure.[3] Insufficient heat will lead to incomplete conversion of the intermediate.
-
Solvent: High-boiling, inert solvents are crucial for maintaining the required temperature and facilitating a homogeneous reaction. Solvents like Dowtherm A (a mixture of diphenyl ether and biphenyl) or mineral oil are highly effective.[2][4] Performing the reaction without a solvent can lead to charring and significantly lower yields.[2]
Q2: I'm observing the formation of an isomeric byproduct. What is it and how can I avoid it?
A2: You are likely forming the Knorr synthesis product, 6-chloro-2-hydroxy-4-methylquinoline. This occurs when the initial condensation of 4-chloroaniline happens at the ester group of ethyl acetoacetate instead of the ketone group.[5] This pathway is favored under thermodynamic control (higher initial condensation temperatures). To favor the desired Conrad-Limpach product (kinetic control), the initial condensation to form the enamine should be conducted at a lower temperature (e.g., room temperature or slightly elevated) before the high-temperature cyclization step.[2]
Troubleshooting Guide: Conrad-Limpach Reaction
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Insufficient cyclization temperature. | Ensure the reaction medium reaches and is maintained at ~250°C. Use a high-temperature thermometer.[3] |
| Inappropriate solvent. | Use a high-boiling inert solvent such as Dowtherm A or mineral oil.[2][4] | |
| Impure starting materials. | Verify the purity of 4-chloroaniline and ethyl acetoacetate. Water can interfere with the initial condensation.[3] | |
| Formation of Tar | Localized overheating or reaction run neat. | Use an appropriate high-boiling solvent and ensure efficient stirring to distribute heat evenly.[2] |
| Product is difficult to purify | Contamination with starting materials or Knorr isomer. | Ensure the initial condensation is complete before high-temperature cyclization. For purification, recrystallization from a high-boiling solvent or column chromatography may be necessary. |
Experimental Protocol: 6-Chloro-4-hydroxy-2-methylquinoline
-
In a three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add 4-chloroaniline (1 equivalent) to a high-boiling solvent like Dowtherm A.
-
With stirring, add ethyl acetoacetate (1.1 equivalents) dropwise at room temperature.
-
After the addition is complete, heat the mixture to ~140°C for 1-2 hours to ensure the formation of the enamine intermediate. Water will be evolved during this step.
-
Increase the temperature of the reaction mixture to 250°C and maintain it for 30-60 minutes to induce cyclization. Ethanol will distill off during this period.[3]
-
Allow the mixture to cool to room temperature, which should cause the product to precipitate.
-
Dilute the cooled mixture with a non-polar solvent like petroleum ether or hexane to aid precipitation.
-
Collect the solid by vacuum filtration and wash thoroughly with the non-polar solvent to remove the high-boiling reaction solvent.
-
The crude product can be purified by recrystallization from ethanol or acetic acid.[3] Expected yield is typically in the range of 85-90%.[4]
Step 2: Chlorination of 6-Chloro-4-hydroxy-2-methylquinoline
This step converts the 4-hydroxy group into a more reactive 4-chloro group, which is susceptible to nucleophilic substitution in the final step. The most common reagent for this transformation is phosphorus oxychloride (POCl₃).
Frequently Asked Questions (FAQs)
Q1: My chlorination reaction with POCl₃ is not going to completion. How can I improve the conversion?
A1: Incomplete conversion is often due to insufficient heating, short reaction times, or the presence of moisture.
-
Temperature and Time: The reaction typically requires heating at reflux (around 100-110°C) for several hours (e.g., 3-6 hours).[2] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
Moisture: POCl₃ reacts violently with water. Ensure your starting material is completely dry and use anhydrous conditions. Any moisture will consume the reagent and reduce its effectiveness.[6]
-
Reagent Excess: Using POCl₃ as both the reagent and the solvent ensures a sufficient excess to drive the reaction to completion.[2]
Q2: During workup, my product seems to be converting back to the starting material. Why is this happening?
A2: The 4-chloro group of the product is highly activated and susceptible to hydrolysis back to the 4-hydroxy starting material, especially in acidic aqueous conditions.[6] The workup procedure is critical to prevent this. It is essential to remove the excess POCl₃ under reduced pressure before quenching the reaction mixture. The quenching should be done carefully by pouring the reaction residue onto crushed ice, followed by neutralization with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product.[2]
Troubleshooting Guide: Chlorination Reaction
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time and/or temperature. Monitor by TLC. Ensure sufficient excess of POCl₃.[2] |
| Hydrolysis during workup. | Remove excess POCl₃ under vacuum before quenching. Pour the reaction mixture onto ice and neutralize promptly with a base.[6] | |
| Presence of moisture. | Use thoroughly dried starting material and glassware. Perform the reaction under an inert atmosphere.[6] | |
| Dark-colored product | Decomposition at high temperatures. | Avoid prolonged heating. Once the reaction is complete (as indicated by TLC), proceed with the workup. |
Experimental Protocol: 4,6-Dichloro-2-methylquinoline
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, cautiously add 6-chloro-4-hydroxy-2-methylquinoline (1 equivalent) to an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents).
-
Heat the mixture to reflux (approximately 110°C) for 3-4 hours. Monitor the reaction's progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess POCl₃ under reduced pressure.
-
Very carefully, pour the cooled residue onto a stirred mixture of crushed ice and water.
-
Neutralize the acidic solution with a base, such as a concentrated aqueous ammonia solution or sodium bicarbonate, until the product precipitates completely.
-
Collect the solid product by vacuum filtration, wash with water, and dry thoroughly. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 3: Amination of 4,6-Dichloro-2-methylquinoline
This final step introduces the 4-amino group via a nucleophilic aromatic substitution (SNAr) reaction. The chlorine at the 4-position is significantly more reactive than the one at the 6-position, allowing for selective amination.
Frequently Asked Questions (FAQs)
Q1: What is the best source of ammonia for this amination, and what are the typical reaction conditions?
A1: The amination can be performed using various ammonia sources, with the choice often depending on available equipment.
-
Ammonia Gas: Bubbling anhydrous ammonia gas through a solution of the dichloroquinoline in a suitable solvent (e.g., phenol or a high-boiling alcohol) in a sealed pressure vessel is a common method.
-
Ammonium Hydroxide: Using a concentrated solution of ammonium hydroxide in a solvent like ethanol or 2-propanol within a sealed reactor is also effective.[7]
-
Conditions: These reactions typically require elevated temperatures (e.g., 120-180°C) and are conducted in a sealed vessel to maintain the pressure of the ammonia.[1][7]
Q2: I am seeing a side product corresponding to the substitution of the 6-chloro group. How can I improve selectivity for the 4-position?
A2: The 4-position is electronically activated for nucleophilic attack by the ring nitrogen. Substitution at the 6-position is generally much less favorable. If you are observing di-substitution, it is likely due to excessively harsh reaction conditions (very high temperatures or prolonged reaction times). To improve selectivity:
-
Control Temperature: Use the lowest temperature that allows for a reasonable reaction rate at the 4-position.
-
Monitor Reaction Time: Follow the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed to avoid over-reaction.
Troubleshooting Guide: Amination Reaction
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient temperature or pressure. | Ensure the sealed vessel is properly heated to the target temperature. Check for leaks in the system. |
| Inefficient ammonia source. | Ensure a sufficient excess of the ammonia source is used. | |
| Formation of 6-amino Side Product | Excessively harsh reaction conditions. | Reduce the reaction temperature and/or time. Monitor the reaction closely to avoid over-reaction. |
| Difficulty in Purification | Presence of unreacted starting material or side products. | Column chromatography using a solvent system such as dichloromethane/methanol or ethyl acetate/hexane is often effective for purification. Recrystallization can also be attempted. |
Experimental Protocol: this compound
-
Place 4,6-dichloro-2-methylquinoline (1 equivalent) and a solvent such as phenol or 2-propanol in a high-pressure reaction vessel.
-
Add a concentrated aqueous solution of ammonium hydroxide (a large excess, e.g., 10-20 equivalents).
-
Seal the vessel and heat it to 150-180°C for 5-10 hours with vigorous stirring.
-
After cooling the vessel to room temperature, carefully vent any excess pressure.
-
Transfer the reaction mixture to a beaker and make it basic by adding a 20% aqueous sodium hydroxide solution.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography or recrystallization to yield pure this compound.
Workflow & Logic Diagrams
DOT Script for Troubleshooting Low Yield in Conrad-Limpach
Caption: Troubleshooting workflow for low yield in the Conrad-Limpach synthesis.
References
-
Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944–948. [Link]
-
Wikipedia contributors. (2023). Conrad–Limpach synthesis. In Wikipedia, The Free Encyclopedia. [Link]
- Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction. Cambridge University Press.
-
Khlebnikov, V. (2014). How should I proceed in Chlorination using POCl3?. ResearchGate. [Link]
-
Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4396-4406. [Link]
-
Reynolds, G. A., & Hauser, C. R. (1951). 2-METHYL-4-HYDROXYQUINOLINE. Organic Syntheses, 31, 77. [Link]
-
PubChem. (n.d.). 4-Chloro-2-methylquinoline. National Center for Biotechnology Information. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 6-Chloro-2-methylquinolin-4-amine
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 6-Chloro-2-methylquinolin-4-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered during this multi-step synthesis. Our approach is grounded in established chemical principles to ensure both scientific accuracy and practical utility in a laboratory setting.
Introduction to the Synthetic Pathway
The most common and established route for the synthesis of this compound is a three-step process. This pathway begins with the Conrad-Limpach cyclization of 4-chloroaniline with ethyl acetoacetate to form the key intermediate, 6-chloro-2-methylquinolin-4-ol. This is followed by a chlorination reaction, typically using phosphorus oxychloride (POCl₃), to yield 4,6-dichloro-2-methylquinoline. The final step involves a nucleophilic aromatic substitution to introduce the amine group at the C4 position. Each of these steps presents unique challenges that can impact the overall yield and purity of the final product. This guide will address each stage of the synthesis in a systematic, question-and-answer format.
Overall Synthetic Workflow
Caption: Overall synthetic route for this compound.
Part 1: Conrad-Limpach Cyclization
This initial and critical step involves the condensation and subsequent thermal cyclization of 4-chloroaniline and ethyl acetoacetate. The primary challenges in this stage are achieving complete cyclization and controlling regioselectivity.
Frequently Asked Questions & Troubleshooting
Q1: My Conrad-Limpach reaction is resulting in a low yield of 6-chloro-2-methylquinolin-4-ol. What are the likely causes and how can I improve it?
A1: Low yields in the Conrad-Limpach synthesis are a common issue and can often be attributed to incomplete cyclization or the formation of side products. The cyclization step is the rate-determining and most challenging part of this reaction, requiring high temperatures to overcome the energy barrier of breaking the aromaticity of the aniline ring during the electrocyclic ring closing.[1][2]
-
Causality: The reaction proceeds through an intermediate β-aminoacrylate, which must be heated to high temperatures (typically around 250 °C) for the annulation to occur.[1] Insufficient temperature or reaction time will lead to incomplete conversion. The choice of solvent is also critical for efficient heat transfer and to maintain a homogeneous reaction mixture at such high temperatures.
-
Troubleshooting Steps:
-
Temperature Optimization: Ensure your reaction is reaching the required temperature for cyclization. High-boiling inert solvents like mineral oil or Dowtherm A are often used to achieve the necessary high temperatures and can significantly improve yields compared to solvent-free conditions.[1]
-
Solvent Selection: If you are using a lower-boiling solvent, consider switching to one with a boiling point above 250 °C to facilitate efficient cyclization.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. The disappearance of the starting materials and the formation of the product can be tracked.
-
Anhydrous Conditions: Ensure that your reactants and solvent are dry, as the presence of water can interfere with the initial condensation step.
-
Q2: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity of the Conrad-Limpach reaction?
A2: The Conrad-Limpach synthesis can potentially yield two different quinolone isomers depending on the reaction conditions. The reaction of an aniline with a β-ketoester has two possible sites of nucleophilic attack: the keto group or the ester group.[1]
-
Mechanistic Insight:
-
Kinetic Control (Lower Temperatures): At lower temperatures, the reaction is under kinetic control, and the more reactive keto group is preferentially attacked by the aniline, leading to the formation of the 4-quinolone (your desired intermediate).[3]
-
Thermodynamic Control (Higher Temperatures during initial condensation): At higher initial reaction temperatures, the reaction can be under thermodynamic control, favoring the attack on the less reactive ester group. This leads to the formation of a β-keto anilide intermediate, which upon cyclization, yields the undesired 2-quinolone isomer (Knorr synthesis product).[4]
-
-
Troubleshooting Steps:
-
Two-Stage Temperature Profile: To maximize the yield of the desired 4-quinolone, a two-stage temperature profile is recommended. First, carry out the initial condensation at a lower temperature (e.g., room temperature to 140 °C) to favor the formation of the kinetic product (the β-aminoacrylate).[1]
-
High-Temperature Cyclization: Once the initial condensation is complete, raise the temperature to effect the cyclization (around 250 °C). This ensures that the desired intermediate is formed before the high-temperature cyclization step.
-
Caption: Troubleshooting logic for the Conrad-Limpach cyclization step.
Part 2: Chlorination of 6-Chloro-2-methylquinolin-4-ol
The conversion of the 4-hydroxy group to a 4-chloro group is a crucial step to activate the C4 position for the subsequent amination. This is typically achieved using phosphorus oxychloride (POCl₃). The main challenges are ensuring a complete reaction and preventing hydrolysis of the product during work-up.
Frequently Asked Questions & Troubleshooting
Q3: My chlorination reaction with POCl₃ is incomplete, and I still have starting material present after the reaction. What should I do?
A3: Incomplete chlorination is often due to the quality of the POCl₃ or insufficient reaction time and temperature.
-
Causality: Phosphorus oxychloride is highly susceptible to hydrolysis from atmospheric moisture, which can reduce its reactivity. The reaction itself requires heating to proceed at a reasonable rate.
-
Troubleshooting Steps:
-
Use Fresh or Distilled POCl₃: Ensure that the POCl₃ you are using is fresh and has been properly stored to prevent decomposition. If in doubt, distill the POCl₃ before use.[5]
-
Increase Reaction Time and/or Temperature: Monitor the reaction by TLC. If the reaction is sluggish, you may need to increase the reflux time or the reaction temperature.
-
Use of a Co-solvent: In some cases, the addition of a high-boiling inert solvent can help to improve the solubility of the starting material and facilitate a more complete reaction.
-
Q4: During the work-up of my POCl₃ reaction, I seem to be regenerating the starting 6-chloro-2-methylquinolin-4-ol. How can I prevent this hydrolysis?
A4: The 4-chloroquinoline product is highly susceptible to hydrolysis, especially in the presence of water and under basic or acidic conditions. The work-up procedure is therefore critical to isolating the desired product.[6][7]
-
Mechanistic Insight: The 4-chloro group is a good leaving group, and the quinoline ring is activated towards nucleophilic attack at the C4 position. Water can act as a nucleophile, leading to the reformation of the 4-hydroxyquinoline.
-
Troubleshooting Steps for Work-up:
-
Remove Excess POCl₃: Before quenching the reaction, it is crucial to remove the excess POCl₃ under reduced pressure. This minimizes the exothermic reaction when water is added.[7]
-
Careful Quenching: The reaction mixture should be quenched by slowly and carefully adding it to ice water or a mixture of ice and a weak base like sodium bicarbonate. This helps to neutralize the acidic byproducts without creating strongly basic conditions that can also promote hydrolysis.[8]
-
Avoid Strong Bases: During extraction, avoid using strong bases like sodium hydroxide. A wash with a saturated solution of sodium bicarbonate is generally sufficient to neutralize any remaining acid.
-
Anhydrous Extraction: Perform the extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and ensure that the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent removal.
-
Part 3: Amination of 4,6-Dichloro-2-methylquinoline
The final step is the introduction of the amino group at the C4 position. The primary challenge here is to achieve selective amination at the more reactive C4 position without affecting the C6-chloro substituent.
Frequently Asked Questions & Troubleshooting
Q5: I am getting a mixture of products in my amination reaction, or the reaction is not proceeding to completion. How can I achieve selective C4 amination?
A5: The chlorine atom at the C4 position of the quinoline ring is significantly more reactive towards nucleophilic substitution than the chlorine at the C6 position. This is due to the electronic influence of the ring nitrogen. However, forcing conditions can lead to side reactions.
-
Causality: The C4 position is activated by the electron-withdrawing effect of the adjacent nitrogen atom, making it more electrophilic. The C6 position is part of the benzene ring and is less activated.
-
Troubleshooting Steps:
-
Control of Reaction Temperature: The amination should be carried out at a controlled temperature. Higher temperatures may lead to undesired side reactions or decomposition.
-
Choice of Ammonia Source: The reaction can be carried out using various sources of ammonia, such as ammonium hydroxide in a sealed vessel or a solution of ammonia in an alcohol. The choice of solvent and ammonia source can influence the reaction rate and selectivity.
-
Use of a Catalyst: In some cases, a catalyst can facilitate the amination reaction at lower temperatures, improving selectivity.
-
Reaction Monitoring: Use TLC or LC-MS to monitor the progress of the reaction to avoid prolonged reaction times that could lead to the formation of byproducts.
-
Q6: I am having difficulty purifying the final product, this compound, from the reaction mixture. What purification methods are most effective?
A6: Purification of the final product can be challenging due to the presence of unreacted starting material, isomers, or other byproducts.
-
Troubleshooting Purification:
-
Column Chromatography: Silica gel column chromatography is a highly effective method for purifying the final product. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol, can effectively separate the desired product from impurities.[9]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be an excellent way to obtain highly pure material. The choice of solvent will depend on the solubility of the product and impurities.
-
Acid-Base Extraction: As the product is an amine, it can be protonated with an acid to form a water-soluble salt. This property can be exploited in an acid-base extraction to separate it from non-basic impurities. The amine can then be recovered by basifying the aqueous layer and extracting it with an organic solvent.
-
Experimental Protocols
Protocol 1: Synthesis of 6-Chloro-2-methylquinolin-4-ol
-
Materials: 4-chloroaniline, ethyl acetoacetate, mineral oil (or Dowtherm A), hexane.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-chloroaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Heat the mixture at 140 °C for 1 hour.
-
Add high-boiling mineral oil to the reaction mixture and increase the temperature to 250 °C.
-
Maintain the temperature for 30 minutes. The product will precipitate out of the solution.
-
Cool the reaction mixture to room temperature and add hexane to dilute the mineral oil.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the mineral oil.
-
Dry the solid product under vacuum.
-
Protocol 2: Synthesis of 4,6-Dichloro-2-methylquinoline
-
Materials: 6-chloro-2-methylquinolin-4-ol, phosphorus oxychloride (POCl₃), ice, sodium bicarbonate solution, dichloromethane.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, carefully add 6-chloro-2-methylquinolin-4-ol (1 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents).
-
Heat the mixture to reflux (around 110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
Slowly and cautiously pour the residue onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Protocol 3: Synthesis of this compound
-
Materials: 4,6-dichloro-2-methylquinoline, concentrated ammonium hydroxide, ethanol, a sealed pressure vessel.
-
Procedure:
-
Dissolve 4,6-dichloro-2-methylquinoline (1 equivalent) in ethanol in a pressure vessel.
-
Add an excess of concentrated ammonium hydroxide.
-
Seal the vessel and heat at a specified temperature (e.g., 120-150 °C) for several hours. Monitor the reaction progress.
-
After cooling, carefully open the vessel in a well-ventilated fume hood.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel or by recrystallization to obtain the final product.
-
Quantitative Data Summary
| Step | Reactants | Product | Typical Yield | Key Reaction Parameters |
| 1 | 4-Chloroaniline, Ethyl Acetoacetate | 6-Chloro-2-methylquinolin-4-ol | 60-80% | Two-stage heating: 140°C for condensation, then 250°C for cyclization in mineral oil. |
| 2 | 6-Chloro-2-methylquinolin-4-ol, POCl₃ | 4,6-Dichloro-2-methylquinoline | 75-90% | Reflux in excess POCl₃ for 2-4 hours. Anhydrous conditions are crucial. |
| 3 | 4,6-Dichloro-2-methylquinoline, NH₄OH | This compound | 50-70% | Heating in a sealed vessel with excess ammonia source. Temperature and time are critical. |
References
-
Supporting Information - ScienceOpen. (n.d.). Retrieved January 17, 2026, from [Link]
-
Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes - The Royal Society of Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]
-
Conrad-Limpach Reaction. (n.d.). Retrieved January 17, 2026, from [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
-
Conrad–Limpach synthesis - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
- US3998883A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor - Google Patents. (n.d.).
-
Conrad-Limpach Synthesis - SynArchive. (n.d.). Retrieved January 17, 2026, from [Link]
-
6-Chloro-4-methyl-2(1H)-quinolinone - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 17, 2026, from [Link]
-
What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? | ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? | ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org. (n.d.). Retrieved January 17, 2026, from [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. (n.d.). Retrieved January 17, 2026, from [Link]
-
4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Conrad-Limpach reaction - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
How should I proceed in Chlorination using POCl3? - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - The Royal Society of Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]
-
POCl -PCl mixture: A robust chlorinating agent† - Indian Chemical Society. (n.d.). Retrieved January 17, 2026, from [Link]
-
POCl3 chlorination of 4-quinazolones. - Semantic Scholar. (n.d.). Retrieved January 17, 2026, from [Link]
- CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound - Google Patents. (n.d.).
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Can any one suggest an efficient method to distill POCl3 for chlorination ? | ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
-
C4‐selective amination of pyridines | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
1 H (a) and 13 C (b) NMR spectra of... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. (n.d.). Retrieved January 17, 2026, from [Link]
-
Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen - KAIST (Korea Advanced Institute of Science and Technology). (n.d.). Retrieved January 17, 2026, from [Link]
-
Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]
-
POCl3 chlorination of 4-quinazolones - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
4-[[7-Chloro-4-quinolinyl]amino]-2-[[diethylamino]methyl]-6-(p-trifluoromethylphenyl)phenol. (n.d.). Retrieved January 17, 2026, from [Link]
-
Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press. (n.d.). Retrieved January 17, 2026, from [Link]
-
4.7: Reaction Work-Ups - Chemistry LibreTexts. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
-
Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved January 17, 2026, from [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
Sources
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- 2. synarchive.com [synarchive.com]
- 3. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 4. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Optimizing the Synthesis of 6-Chloro-2-methylquinolin-4-amine
Welcome to the technical support center for the synthesis of 6-Chloro-2-methylquinolin-4-amine. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot common issues and improve the yield and purity of this important quinoline derivative. We will delve into the critical parameters of the most common synthetic pathway, providing not just protocols, but the scientific rationale behind them to empower you to make informed decisions in your laboratory.
The synthesis of this compound is typically achieved through a robust, multi-step process. While effective, each stage presents unique challenges that can impact the overall yield. This guide is structured to address these steps sequentially.
Overview of the Primary Synthetic Route
The most common and cost-effective pathway involves three key transformations:
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Conrad-Limpach Cyclization: Condensation of 4-chloroaniline with ethyl acetoacetate to form an intermediate, followed by a high-temperature thermal cyclization to yield 6-chloro-4-hydroxy-2-methylquinoline.
-
Chlorination: Conversion of the 4-hydroxy group into a more reactive 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Amination: Nucleophilic aromatic substitution of the 4-chloro group with an amino group to yield the final product.
Caption: Overall synthetic pathway for this compound.
Part 1: Troubleshooting the Conrad-Limpach Cyclization (Step 1)
This initial cyclization is often the most critical step for setting the maximum potential yield. High temperatures are necessary, but they can also promote side reactions.
Q1: My yield of 6-chloro-4-hydroxy-2-methylquinoline is consistently low (<50%). What are the most likely causes and how can I improve it?
A1: Low yields in this step are typically traced back to three factors: suboptimal cyclization temperature, an inappropriate reaction medium, or impure starting materials.
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Scientific Rationale: The Conrad-Limpach synthesis is a thermal cyclization that requires significant energy to overcome the activation barrier for the intramolecular ring-closing step.[1][2] The reaction proceeds via an anilino-crotonate intermediate. Insufficient temperature leads to incomplete conversion of this intermediate. The choice of solvent is also critical; it must be inert and have a boiling point high enough to facilitate the reaction without decomposing the reactants.[1][3] Limpach himself noted that yields improved dramatically from below 30% without a solvent to over 90% when using an inert, high-boiling solvent like mineral oil.[1]
-
Optimization Strategy:
-
Verify Reactant Purity: Ensure both 4-chloroaniline and ethyl acetoacetate are pure and dry. Impurities can interfere with the initial condensation.
-
Optimize Thermal Conditions: The cyclization typically requires a temperature of 250-260°C .[3] Use a high-boiling, inert solvent to ensure even heat distribution and prevent localized charring.
-
Solvent Selection: While diphenyl ether is common, other solvents can be effective. A systematic study has shown that yields generally improve with higher-boiling solvents.[2]
-
| Solvent | Boiling Point (°C) | Typical Reported Yield | Reference |
| Mineral Oil | >300 | High | [1] |
| Diphenyl Ether | 259 | Good to Excellent | [3][4] |
| Dowtherm A | 257 | Good to Excellent | N/A |
| Ethyl Benzoate | 212 | Moderate | [2] |
| No Solvent | N/A | Low to Moderate | [1] |
Q2: I am observing a significant amount of an isomeric byproduct. How can I improve the regioselectivity for the desired 4-hydroxyquinoline?
A2: The formation of the undesired 2-hydroxyquinoline isomer is a known issue in quinoline synthesis and is governed by the reaction temperature.
-
Scientific Rationale: The initial condensation between the aniline and the β-ketoester can occur at either the ketone or the ester carbonyl. The subsequent cyclization leads to different isomers. The Conrad-Limpach reaction, which favors the 4-hydroxyquinoline, is the thermodynamically controlled product and requires high temperatures (around 250°C) for the cyclization of the intermediate β-anilinoacrylate.[1][5] A related reaction, the Knorr synthesis, occurs at lower temperatures (below 150°C) and kinetically favors the formation of the 2-hydroxyquinoline isomer.[5]
-
Recommended Protocol: To ensure the formation of the 4-hydroxy product, it is crucial to maintain a high reaction temperature during the cyclization step, consistently within the 250-260°C range. If you are forming the intermediate first at a lower temperature, ensure all lower-boiling solvents or reactants are removed before proceeding to the high-temperature cyclization.
Part 2: Optimizing the Chlorination Reaction (Step 2)
This step converts the stable 4-hydroxyquinoline into a reactive 4-chloro intermediate, primed for amination. The key is to achieve full conversion without product degradation.
Q3: My chlorination reaction with phosphorus oxychloride (POCl₃) is sluggish or incomplete. How can I drive it to completion?
A3: Incomplete chlorination is usually due to insufficient reagent, inadequate temperature, or the presence of moisture.
-
Scientific Rationale: The reaction of a 4-hydroxyquinoline with POCl₃ is a nucleophilic substitution on phosphorus, followed by the elimination of phosphate derivatives to generate the 4-chloroquinoline. The reaction generates HCl as a byproduct, which can form a hydrochloride salt with the quinoline nitrogen, potentially reducing its reactivity. Using an excess of POCl₃ ensures it acts as both the reagent and the solvent, driving the equilibrium towards the product.[5]
-
Optimization Strategy:
-
Use Excess POCl₃: Employ a significant excess of POCl₃ (5-10 equivalents) to act as both reagent and solvent.
-
Control Temperature: Heat the reaction mixture to reflux (approx. 105-110°C) and monitor by TLC until the starting material is fully consumed.[4][5]
-
Ensure Anhydrous Conditions: The reaction is sensitive to water, which rapidly quenches POCl₃. Ensure your glassware is oven-dried and the 4-hydroxyquinoline starting material is completely dry.
-
Q4: The workup of my chlorination reaction is difficult, and I get a lot of dark, tarry material. How can I improve my product's purity at this stage?
A4: This is a common issue caused by the highly reactive nature of POCl₃ and the harsh workup conditions. A careful and controlled workup is essential.
-
Scientific Rationale: POCl₃ reacts violently with water in a highly exothermic reaction.[5] Pouring the reaction mixture directly into a large amount of water can cause a rapid temperature spike, leading to the degradation of the desired product. A slow, controlled quench onto ice is critical to dissipate the heat. The resulting solution will be highly acidic and requires careful neutralization to precipitate the product.
-
Recommended Workup Protocol:
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This should be done in a large beaker within a fume hood.
-
Once the quench is complete, slowly neutralize the acidic solution with a base like aqueous ammonia or sodium bicarbonate until the solution is basic (pH > 8).[5]
-
The product, 4,6-dichloro-2-methylquinoline, should precipitate as a solid.
-
Filter the solid, wash thoroughly with cold water to remove inorganic salts, and dry completely before proceeding to the next step.
-
Part 3: Maximizing Yield in the Amination Step (Step 3)
This final step introduces the key amino group. Success depends on effectively displacing the 4-chloro substituent.
Q5: The final amination step to produce this compound has a very low yield. What are the critical parameters to optimize?
A5: Low conversion in the amination step is often due to issues with the ammonia source, temperature, or pressure.
-
Scientific Rationale: This reaction is a nucleophilic aromatic substitution (SNAr). The rate depends on the nucleophilicity of the aminating agent and the ability of the quinoline ring to stabilize the negative charge in the Meisenheimer intermediate. For a relatively weak nucleophile like ammonia, energy is required to overcome the activation barrier. Therefore, heating the reaction in a sealed vessel is typically necessary to reach the required temperatures and maintain the concentration of the ammonia source.[5]
-
Optimization Strategy:
-
Ammonia Source: Using a saturated solution of ammonia in an alcohol (e.g., ethanol or isopropanol) is a common and effective method.[5]
-
Temperature and Pressure: The reaction must be conducted in a sealed pressure vessel or autoclave. Heat the mixture to a temperature between 120-160°C . The optimal temperature will need to be determined empirically.
-
Solvent: An alcohol like ethanol or isopropanol is a good solvent choice as it can facilitate the nucleophilic substitution.[5]
-
Caption: Troubleshooting workflow for low yield in the final amination step.
Part 4: Purification and General FAQs
Q6: What is the best way to purify the final product?
A6: The choice between recrystallization and column chromatography depends on the nature of the impurities.
-
Scientific Rationale: If the impurities are significantly different in polarity from the desired product, column chromatography is highly effective. If the main impurities are starting materials or closely related isomers, recrystallization may be a more efficient and scalable method for achieving high purity.
| Method | Mobile/Solvent System | Advantages | Disadvantages |
| Column Chromatography | Dichloromethane/Methanol or Ethyl Acetate/Hexane gradients | Excellent for removing a wide range of impurities. | Can be time-consuming and uses large solvent volumes. |
| Recrystallization | Ethanol, Isopropanol, or Toluene | Highly efficient for removing minor impurities; scalable. | May not be effective if impurities co-crystallize. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-chloro-4-hydroxy-2-methylquinoline (Step 1) This protocol is adapted from the general principles of the Conrad-Limpach synthesis.[1][3]
-
To a stirred solution of 4-chloroaniline (1 eq.) in a high-boiling point solvent such as diphenyl ether, add ethyl acetoacetate (1.1 eq.).
-
Heat the mixture at a controlled temperature of 140-150°C for 1-2 hours to form the intermediate β-anilinoacrylate. Water will be evolved during this step.
-
Increase the temperature to 250-260°C to induce cyclization. Maintain this temperature for 30-60 minutes.
-
Cool the reaction mixture until it is warm (~80-100°C) and add a non-polar solvent like hexane or toluene to precipitate the product.
-
Filter the solid, wash thoroughly with the non-polar solvent to remove the diphenyl ether, and dry to obtain the product.
Protocol 2: Synthesis of 4,6-dichloro-2-methylquinoline (Step 2) This protocol is based on standard chlorination procedures.[5][6]
-
In a fume hood, carefully add 6-chloro-4-hydroxy-2-methylquinoline (1 eq.) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq.).
-
Heat the mixture at reflux (approx. 105-110°C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
In a separate, large beaker, prepare a substantial amount of crushed ice.
-
Slowly and with vigorous stirring, pour the reaction mixture onto the crushed ice.
-
Carefully neutralize the solution with concentrated aqueous ammonia until basic (pH > 8).
-
Filter the resulting precipitate, wash with abundant cold water, and dry under vacuum.
Protocol 3: Synthesis of this compound (Step 3) This protocol describes a general amination procedure.[5]
-
Dissolve 4,6-dichloro-2-methylquinoline (1 eq.) in ethanol or 2-propanol inside a high-pressure reaction vessel.
-
Saturate the solution with ammonia gas or add a concentrated solution of ammonia in the same alcohol.
-
Seal the vessel and heat the mixture to 140-160°C for 12-24 hours. The internal pressure will increase significantly.
-
After cooling the vessel completely to room temperature, carefully vent any excess pressure.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the final product.
References
-
Valle-Carrillo, M. F., et al. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
-
Valle-Carrillo, M. F., et al. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC - PubMed Central. [Link]
-
ResearchGate. (n.d.). Scheme 1 Previous methods for the synthesis of 4-aminoquinoline. [Link]
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. [Link]
-
Kovács, E. R., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PMC - PubMed Central. [Link]
-
Barrow, J. C., et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules. [Link]
-
Azim, E., et al. (1997). Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine). Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
-
Al-Warhi, T., et al. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank. [Link]
-
Li, Y., et al. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]
Sources
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. atlantis-press.com [atlantis-press.com]
Technical Support Center: Synthesis of 6-Chloro-2-methylquinolin-4-amine
Introduction: Welcome to the technical support center for the synthesis of 6-Chloro-2-methylquinolin-4-amine. This molecule is a crucial intermediate in the development of various pharmaceuticals, and its successful synthesis is paramount for researchers in medicinal chemistry and drug development. This guide is designed to provide in-depth, field-proven insights into the common challenges and side reactions encountered during its multi-step synthesis. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes. The content is structured into a troubleshooting guide and a frequently asked questions (FAQs) section to directly address the practical issues you may face in the lab.
Core Synthetic Pathway Overview
The most common and established route to this compound is a three-step process starting from 4-chloroaniline. This pathway involves the formation of the quinoline core via the Conrad-Limpach reaction, followed by chlorination and subsequent amination.[1]
Caption: Overall synthetic workflow for this compound.
Troubleshooting Guide: Side Reactions & Solutions
This section addresses specific experimental problems you might encounter. Each issue is presented in a question-and-answer format, detailing the cause of the side reaction and providing actionable protocols to mitigate it.
Problem 1: Low Yield and Isomer Formation in the Initial Cyclization
Question: "During the synthesis of 6-chloro-4-hydroxy-2-methylquinoline from 4-chloroaniline and ethyl acetoacetate, my yield is low, and I've isolated a significant amount of an isomeric byproduct, 6-chloro-2-hydroxy-4-methylquinoline. What is causing this, and how can I prevent it?"
Expert Analysis: This is a classic issue of competing reaction pathways in quinoline synthesis, specifically the Conrad-Limpach versus the Knorr quinoline synthesis .[2][3] The outcome is highly dependent on the initial reaction temperature.
-
Causality: The reaction between an aniline and a β-ketoester has two potential sites of attack: the keto group and the ester group.[2]
-
Low Temperature (Kinetic Control): At lower temperatures (e.g., room temperature to ~100 °C), the aniline's nitrogen preferentially attacks the more reactive keto group. This leads to a β-aminoacrylate intermediate, which upon thermal cyclization at high temperatures (>250 °C), yields the desired 4-hydroxyquinoline (the Conrad-Limpach product).[2][4][5]
-
High Temperature (Thermodynamic Control): At higher initial reaction temperatures (e.g., >140 °C), the reaction favors the thermodynamically more stable product. The aniline attacks the less reactive ester group, forming a β-keto anilide intermediate.[2] Subsequent cyclization yields the isomeric 2-hydroxyquinoline (the Knorr product).
-
Caption: Competing Conrad-Limpach and Knorr synthesis pathways.
Mitigation Strategy & Protocol: To maximize the yield of the desired 4-hydroxy isomer, a two-stage temperature profile is critical.
Protocol: Optimized Conrad-Limpach Cyclization
-
Intermediate Formation: In a flask equipped with a condenser, combine 4-chloroaniline and a slight excess (1.1 eq.) of ethyl acetoacetate. Heat the mixture at a controlled temperature of 140-150 °C for the specified time to form the β-aminoacrylate intermediate.[1]
-
Cyclization: Increase the temperature to 250 °C to induce cyclization.[1] The use of a high-boiling, inert solvent like diphenyl ether or Dowtherm A can significantly improve yields (up to 95%) by ensuring even heat distribution and preventing localized overheating which leads to tarring.[4]
-
Isolation: Cool the reaction mixture and add a non-polar solvent such as hexanes or heptane to precipitate the product.[1]
-
Purification: Filter the solid, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry to obtain the 6-chloro-4-hydroxy-2-methylquinoline.
| Parameter | Conrad-Limpach (Desired) | Knorr (Side Product) |
| Initial Temp. | Room Temp - 150 °C[1][2] | > 140 °C[2] |
| Intermediate | β-Aminoacrylate | β-Keto Anilide |
| Final Product | 4-Hydroxyquinoline | 2-Hydroxyquinoline |
Problem 2: Hydrolysis Byproducts in Chlorination and Amination Steps
Question: "In both my chlorination step (using POCl₃) and my final amination step, I am consistently seeing 6-chloro-4-hydroxy-2-methylquinoline as a significant impurity. How do I prevent this?"
Expert Analysis: The presence of 6-chloro-4-hydroxy-2-methylquinoline in these later stages is almost always due to hydrolysis . The 4-chloro intermediate is highly susceptible to nucleophilic attack by water, which reverts it to the 4-hydroxy starting material.
-
Causality in Chlorination: During the workup of the chlorination reaction, pouring the reaction mixture containing excess POCl₃ onto ice is a standard procedure. However, if the 4-chloro product is exposed to the aqueous acidic environment for too long before neutralization, or if the neutralization is incomplete, hydrolysis can occur. Phosphorus oxychloride itself is highly corrosive and reacts violently with water, so this step must be handled with care.[1]
-
Causality in Amination: The final amination step is highly sensitive to moisture. Water present in the solvent (e.g., ethanol) or the ammonia source (e.g., aqueous ammonia) can compete with the desired amine nucleophile, leading to the formation of the 4-hydroxy side product.
Mitigation Strategy & Protocol:
Protocol: Anhydrous Chlorination and Careful Workup
-
Reaction: To an excess of phosphorus oxychloride (POCl₃), carefully add the dry 6-chloro-4-hydroxy-2-methylquinoline. Heat the mixture to reflux for several hours under an inert atmosphere (e.g., nitrogen or argon).[1]
-
POCl₃ Removal: After the reaction is complete, remove the excess POCl₃ under reduced pressure. This is a critical step to minimize the violence of the subsequent quench.[1]
-
Workup: Cool the residue and pour it slowly onto a vigorously stirred slurry of crushed ice. Do not allow the temperature to rise significantly.
-
Neutralization: Immediately neutralize the acidic solution with a base such as aqueous ammonia or sodium bicarbonate until the solution is basic. This will precipitate the 4-chloro product and minimize its contact time with the acidic aqueous environment, thus preventing hydrolysis.[1]
-
Isolation: Filter the solid product, wash with copious amounts of water, and dry thoroughly.
Protocol: Anhydrous Amination
-
Solvent & Reagent Preparation: Use anhydrous ethanol or 2-propanol as the solvent. The ammonia source should be anhydrous; this can be achieved by bubbling ammonia gas through the solvent or by using a solution of ammonia in a dry alcohol.
-
Reaction: Dissolve the 6-chloro-4-chloro-2-methylquinoline in the anhydrous alcoholic solvent in a sealed pressure vessel.[1] Add the anhydrous ammonia solution or saturate the solution with ammonia gas.
-
Heating: Heat the sealed vessel to the required temperature (e.g., 120-160 °C) for several hours. The pressure will increase, driving the reaction to completion.
-
Isolation: After cooling, carefully vent the vessel. Evaporate the solvent under reduced pressure. The resulting crude product will have minimal contamination from the hydrolyzed side product.
Problem 3: Purification Challenges and Tarry Byproducts
Question: "My final product is an oily solid that is difficult to purify, and my yields are inconsistent. What purification strategies are most effective for removing common impurities?"
Expert Analysis: Purification of 4-aminoquinoline derivatives can be challenging due to the presence of closely related impurities and non-crystalline, tarry side products, which can co-precipitate with the desired compound.[1][6]
-
Causality: Tarry byproducts often result from polymerization reactions under the harsh acidic and high-temperature conditions of the initial cyclization.[7] The key impurities in the final step are typically unreacted 4-chloro starting material and the 4-hydroxy hydrolyzed side product. The basicity of the product's amino groups can also lead to issues during chromatographic purification.
Mitigation Strategy & Protocol:
Protocol: Multi-Step Purification
-
Initial Extraction: After the amination workup, dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous base (e.g., 1M NaOH) to remove any acidic impurities and the slightly acidic 4-hydroxy byproduct. Then, wash with brine and dry the organic layer.
-
Column Chromatography: This is often the most effective method for separating the final product from the non-polar 4-chloro starting material.[1]
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient system of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically effective. For example, starting with 100% dichloromethane and gradually increasing the methanol concentration.
-
Tailing Reduction: The basic nature of the aminoquinoline can cause streaking or "tailing" on the silica gel column. To counteract this, add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the mobile phase.
-
-
Recrystallization: Once fractions containing the pure product are collected and the solvent is evaporated, recrystallization can be used to obtain a highly pure, crystalline solid.[1] Experiment with different solvent systems, such as ethanol, isopropanol, or ethyl acetate/hexane mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control throughout the entire synthesis? The three most critical parameters are:
-
Temperature Control: Especially during the initial aniline/β-ketoester condensation to prevent the formation of the Knorr isomer.[1][2]
-
Anhydrous Conditions: Absolutely essential during the chlorination and amination steps to prevent the hydrolysis of the reactive 4-chloro intermediate.[1]
-
Inert Atmosphere: Performing reactions, particularly the chlorination, under nitrogen or argon can prevent oxidative side reactions and degradation of reagents.[1]
Q2: How can I confirm the identity and purity of my final product and the side products? A combination of standard analytical techniques is required:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the chemical structure of your desired product and identifying isomers. The substitution pattern on the quinoline ring will give a unique set of signals and coupling constants.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product and any impurities, which is invaluable for identifying side products like the hydrolyzed or unreacted starting materials.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the best method for assessing the purity of the final compound and can be used to track the progress of the purification.[1]
Q3: Are there alternative synthetic routes that might avoid some of these side reactions? Yes, while the Conrad-Limpach route is common, other methods exist. For instance, palladium-catalyzed reactions like the Buchwald-Hartwig amination can be used to directly aminate a di-halogenated quinoline precursor (e.g., 4,6-dichloro-2-methylquinoline).[8] This approach can sometimes offer milder conditions and different selectivity but requires more specialized and expensive reagents (palladium catalysts and phosphine ligands). Another approach involves the Gould-Jacobs reaction, which uses methoxymethylene Meldrum's acid instead of a β-ketoester, though it also requires high-temperature cyclization.[9]
References
-
Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 17, 2026, from [Link]
-
Conrad–Limpach synthesis. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2020). MDPI. Retrieved January 17, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 17, 2026, from [Link]
-
synthesis of quinoline derivatives and its applications. (2020). Slideshare. Retrieved January 17, 2026, from [Link]
-
Conrad-Limpach Reaction. (n.d.). Name Reactions in Organic Synthesis. Retrieved January 17, 2026, from [Link]
-
Combes Quinoline Synthesis. (n.d.). Name Reactions in Organic Synthesis. Retrieved January 17, 2026, from [Link]
-
Conrad-Limpach Synthesis. (n.d.). SynArchive. Retrieved January 17, 2026, from [Link]
-
Combes Quinoline Synthesis Mechanism. (2021). YouTube. Retrieved January 17, 2026, from [Link]
-
Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. (2006). Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. (2023). PubMed Central. Retrieved January 17, 2026, from [Link]
-
4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine. (2011). NIH. Retrieved January 17, 2026, from [Link]
-
Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2022). MDPI. Retrieved January 17, 2026, from [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2001). MDPI. Retrieved January 17, 2026, from [Link]
- Process for the preparation of 4-amino-chloroquinolines. (1982). Google Patents.
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2017). Atlantis Press. Retrieved January 17, 2026, from [Link]
-
Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. (2009). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2015). PLOS One. Retrieved January 17, 2026, from [Link]
-
Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine). (1995). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2024). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. (2016). YouTube. Retrieved January 17, 2026, from [Link]
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- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. mdpi.com [mdpi.com]
- 5. synarchive.com [synarchive.com]
- 6. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. derisilab.ucsf.edu [derisilab.ucsf.edu]
Technical Support Center: Crystallization of 6-Chloro-2-methylquinolin-4-amine
Welcome to the technical support center for the crystallization of 6-chloro-2-methylquinolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions related to the crystallization of this compound. As your senior application scientist, my goal is to blend technical accuracy with practical, field-tested insights to help you overcome common challenges in obtaining high-quality crystalline material.
Troubleshooting Guide: From Stubborn Solutions to Perfect Prisms
Crystallization is as much an art as it is a science. Below are common issues encountered during the crystallization of this compound, with detailed explanations and actionable solutions.
Q1: My this compound refuses to crystallize from solution. What should I do?
This is a frequent challenge, often stemming from either subsaturation or the need for nucleation to be induced.
Causality: Crystal formation requires a supersaturated solution, where the concentration of the solute is higher than its equilibrium solubility. If the solution is not supersaturated, or if there are no nucleation sites for crystals to begin forming, crystallization will not occur.
Step-by-Step Solutions:
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Induce Nucleation:
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Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
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Seeding: If you have a pure crystal of this compound, add a single, tiny seed crystal to the solution. This will act as a template for further crystal growth.
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Increase Supersaturation:
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Solvent Evaporation: If an excess of solvent was used, gently warm the solution to evaporate a portion of the solvent, thereby increasing the concentration of your compound. Allow the concentrated solution to cool slowly.
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Anti-Solvent Addition: If your compound is dissolved in a good solvent, you can slowly add a miscible "anti-solvent" in which the compound is insoluble. This will decrease the overall solubility and induce precipitation. Perform this step dropwise at a constant temperature, and watch for the point of initial turbidity (cloudiness).
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Q2: Instead of crystals, my compound is "oiling out." How can I resolve this?
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase.
Causality: This phenomenon often happens when the solution becomes supersaturated at a temperature above the melting point of the solid in that particular solvent system. It can also be caused by a very high concentration of the solute or the presence of impurities that disrupt the crystal lattice formation.
Step-by-Step Solutions:
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Re-dissolution and Slow Cooling:
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Heat the solution until the oil completely redissolves. You may need to add a small amount of additional solvent to achieve full dissolution.
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Allow the solution to cool much more slowly. A slower cooling rate provides more time for the molecules to orient themselves into a crystal lattice. You can insulate the flask to slow down the cooling process.
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-
Solvent System Modification:
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The chosen solvent may not be ideal. A solvent in which the compound is slightly less soluble at elevated temperatures might be more suitable.
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Consider using a co-solvent system. For instance, if your compound is very soluble in a particular solvent, adding a miscible anti-solvent can help to promote crystallization over oiling out.
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Q3: The crystals I've obtained are very small or needle-like, leading to difficult filtration and poor purity. How can I grow larger, more well-defined crystals?
Crystal morphology is critical for ease of handling and downstream processing.
Causality: Rapid crystallization, often due to a high degree of supersaturation or rapid cooling, leads to the formation of many small crystals or fine needles. Impurities can also affect crystal habit.
Step-by-Step Solutions:
-
Control the Rate of Supersaturation:
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Slow Cooling: This is the most critical parameter. Allow the hot, saturated solution to cool to room temperature undisturbed over several hours before placing it in a colder environment (like an ice bath).
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Slow Anti-Solvent Addition: If using an anti-solvent, add it very slowly with gentle stirring to avoid localized high supersaturation.
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Optimize the Solvent:
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Experiment with different solvents or solvent mixtures. The interaction between the solvent and the growing crystal faces can significantly influence the final crystal shape.
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Frequently Asked Questions (FAQs)
What are the key physicochemical properties of this compound?
While extensive public data for this specific molecule is limited, we can infer properties from closely related structures and general chemical principles.
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Molecular Formula: C₁₀H₉ClN₂
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Molecular Weight: 192.65 g/mol
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Appearance: Likely an off-white to yellow or brown solid.
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Melting Point: For the related compound 6-chloro-2-methylquinoline, the melting point is reported as 94-98 °C. The addition of the amine group at the 4-position is expected to increase the melting point due to the potential for hydrogen bonding.
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Solubility: As an amine, it is expected to have some solubility in acidic aqueous solutions. In organic solvents, its solubility will vary. Based on similar structures, it is likely to be soluble in polar organic solvents like alcohols and possibly less soluble in nonpolar solvents like hexanes.
What is a good starting point for solvent selection for crystallization?
A systematic solvent screening is always recommended. Based on the structure and data from similar compounds, the following solvents are good candidates to evaluate.
| Solvent Class | Examples | Expected Solubility Behavior |
| Alcohols | Methanol, Ethanol, Isopropanol | Likely to show good solubility at elevated temperatures and lower solubility at room temperature. A good starting point for single-solvent recrystallization. |
| Ketones | Acetone | May also be a suitable single solvent. |
| Esters | Ethyl Acetate | Often a good choice for compounds of moderate polarity. |
| Chlorinated Solvents | Dichloromethane | May be a good solvent, potentially for use in an anti-solvent system with a non-polar solvent. |
| Aromatic Hydrocarbons | Toluene | Could be a suitable solvent, especially for removing non-polar impurities. |
| Non-polar Solvents | Hexanes, Heptane | Likely to be a poor solvent, making it a good candidate as an anti-solvent. |
| Acidic Solvents | Acetic Acid | Given the basic amine group, solubility is expected to be high. This could be useful for purification via salt formation and subsequent neutralization. |
Experimental Protocol: Solvent Screening for Crystallization
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Place approximately 10-20 mg of your crude this compound into several small test tubes.
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To each test tube, add a different solvent dropwise at room temperature until the solid dissolves. Note the approximate volume of solvent required. A good candidate solvent will dissolve the compound sparingly or not at all at room temperature.
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For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube. A good solvent will fully dissolve the compound upon heating.
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Allow the hot solutions to cool slowly to room temperature.
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Observe which solvents yield crystalline material upon cooling.
Could polymorphism be an issue for this compound crystallization?
Yes, polymorphism is a known phenomenon in quinoline derivatives and many active pharmaceutical ingredients.
Causality: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs can have different physicochemical properties, including solubility, melting point, and stability. The formation of a specific polymorph can be influenced by factors such as the solvent used for crystallization, the rate of cooling, and the presence of impurities.
Recommendation: It is crucial to characterize your crystalline product using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify and control the polymorphic form.
How do impurities affect the crystallization of this compound?
Impurities can have a significant impact on crystallization in several ways:
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Inhibition of Nucleation: Impurities can interfere with the formation of initial crystal nuclei, making it difficult to initiate crystallization.
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Alteration of Crystal Habit: Impurities can adsorb to specific faces of a growing crystal, inhibiting growth on those faces and leading to a change in the crystal shape (e.g., from prisms to needles).
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Incorporation into the Crystal Lattice: If an impurity is structurally similar to your compound, it may be incorporated into the crystal lattice, reducing the purity of the final product.
Mitigation Strategies:
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Pre-purification: If your crude material is highly impure, consider a preliminary purification step such as column chromatography before crystallization.
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Activated Charcoal: If colored impurities are present, they can sometimes be removed by treating the hot solution with a small amount of activated charcoal before filtering and cooling.
Visualizing the Troubleshooting Process
To aid in your decision-making, the following workflow diagram illustrates a systematic approach to troubleshooting common crystallization problems.
stability of 6-Chloro-2-methylquinolin-4-amine under different conditions
Welcome to the technical support center for 6-Chloro-2-methylquinolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As a substituted quinoline, understanding its stability profile is critical for obtaining reliable and reproducible experimental results. This document offers insights into potential stability issues and provides actionable protocols to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
Based on the chemical structure—a quinoline core with chloro and amino functional groups—this compound is potentially susceptible to several degradation pathways. Key concerns include:
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Photodegradation: Quinoline derivatives can be light-sensitive.[1] Exposure to UV or even ambient light over extended periods may lead to degradation.
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Oxidation: The amine group and the electron-rich quinoline ring system can be prone to oxidation, especially in the presence of atmospheric oxygen or oxidizing agents.[1][2]
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Thermal Degradation: While many quinoline structures are thermally robust, elevated temperatures can accelerate degradation.[1][3]
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Hydrolysis: The chloro and amino groups may be susceptible to hydrolysis under strongly acidic or basic conditions, although as a solid, it should be protected from moisture to prevent clumping and potential hydrolysis.[1]
Q2: What are the recommended long-term and short-term storage conditions for this compound?
To ensure the integrity of your sample, the following storage conditions are recommended, drawing from best practices for similar compounds:
| Parameter | Recommended Condition | Rationale |
| Temperature | Short-term (weeks): 15-25°CLong-term (months to years): 2-8°C or frozen | Minimizes thermal degradation.[1] |
| Light | Protect from light (e.g., store in an amber vial or a dark cabinet) | Prevents photodegradation.[1][4] |
| Atmosphere | Tightly sealed container. For high-purity applications, consider storage under an inert gas (e.g., argon or nitrogen). | Minimizes oxidation and moisture exposure.[1] |
| Humidity | Store in a dry place or in a desiccator. | Prevents moisture-related degradation and physical changes.[1] |
Q3: I am seeing unexpected peaks in my HPLC analysis of a solution of this compound. What could be the cause?
Unexpected peaks are often indicative of degradation products. Consider the following troubleshooting steps:
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Review your solution preparation and storage: Was the solution freshly prepared? Was it protected from light? What solvent was used? Some solvents can promote degradation.
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Assess the age and storage of your solid sample: If the starting material has been stored improperly or for an extended period, it may have degraded.
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Consider the pH of your mobile phase: Extreme pH values can cause on-column degradation.
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Perform a forced degradation study (see Protocol 1) to identify potential degradation products and their retention times.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent biological assay results | Degradation of the compound leading to lower potency or the formation of active/inhibitory byproducts. | 1. Confirm the purity of your compound using a suitable analytical method like HPLC.2. Prepare fresh solutions for each experiment.3. Ensure solutions are protected from light and stored at an appropriate temperature. |
| Color change of the solid compound over time | Likely due to oxidation or photodegradation. | 1. Discard the discolored material if purity is critical.2. Store new batches under an inert atmosphere and protected from light. |
| Poor solubility in a specific solvent | The compound may be degrading in that solvent, or the pH of the solution may be affecting solubility. | 1. Try a different solvent.2. Buffer the solution to a pH where the compound is more stable.3. Prepare fresh solutions immediately before use. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.
Objective: To identify potential degradation pathways and products under various stress conditions.
Methodology:
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Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
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Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
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Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
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Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
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Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
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Photodegradation: Expose the solution and solid compound to a calibrated light source according to ICH Q1B guidelines. Include a dark control.
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-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
Initial HPLC Parameters:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate to improve peak shape).
-
Flow Rate: 1.0 mL/min.
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Detection: UV detection at a wavelength determined by the UV spectrum of the compound.
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Injection Volume: 10 µL.
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizing Potential Degradation
The following diagram illustrates a generalized workflow for assessing the stability of this compound.
Caption: Workflow for assessing the stability of this compound.
The following diagram illustrates potential degradation sites on the this compound molecule.
Caption: Potential degradation sites on this compound.
References
-
Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. ResearchGate. Available at: [Link]
-
4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine. National Institutes of Health. Available at: [Link]
-
Possible Pathways for Oxidative Degradation of β-hydroxyl Alkanolamine for Post-combustion CO2 Capture. ResearchGate. Available at: [Link]
-
Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. National Institutes of Health. Available at: [Link]
-
Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. Available at: [Link]
-
Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. Available at: [Link]
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. ResearchGate. Available at: [Link]
-
Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. National Institutes of Health. Available at: [Link]
-
Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate. Available at: [Link]
-
Forced degradation studies. MedCrave online. Available at: [Link]
-
Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]
-
Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. Available at: [Link]
-
Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme. Available at: [Link]
-
6-Chloroquinolin-4-amine. PubChem. Available at: [Link]
-
2-Amino-6-Chloro-4-Nitrophenol. PubChem. Available at: [Link]
Sources
Technical Support Center: Purification of 6-Chloro-2-methylquinolin-4-amine by Column Chromatography
Welcome to the technical support center for the purification of 6-Chloro-2-methylquinolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the successful column chromatography purification of this compound.
Introduction
This compound is a key intermediate in pharmaceutical synthesis. Its purification via column chromatography can be challenging due to its polar nature and the basicity of the amine group, which can lead to issues such as poor separation, peak tailing, and on-column degradation. This guide provides a systematic approach to overcoming these challenges, ensuring high purity and yield.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Poor or No Separation of the Target Compound from Impurities
Question: I'm running a column, but my fractions are all mixed, and I'm not getting pure this compound. My TLC plate showed good separation. What's going wrong?
Answer: This is a common issue that can arise from several factors, often related to the translation from thin-layer chromatography (TLC) to column chromatography.
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Causality:
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Column Overloading: Applying too much sample to the column is a frequent cause of poor separation. An overloaded column exceeds its capacity to effectively separate components, leading to broad, overlapping bands.
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Inappropriate Solvent System: The solvent system that works for TLC may not be optimal for column chromatography. The larger volume of stationary phase in a column can lead to different retention behaviors.
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Compound Instability: this compound, being an amine, can interact strongly with the acidic silanol groups on standard silica gel, potentially leading to degradation or irreversible adsorption.[1][2]
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-
Troubleshooting Steps:
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Reduce Sample Load: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
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Optimize the Mobile Phase:
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Aim for a retention factor (Rf) of 0.2-0.3 for your target compound on the TLC plate for optimal separation on the column.
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Consider a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[1] This can help to first elute non-polar impurities and then your target compound, followed by more polar impurities.
-
-
Assess Compound Stability: Perform a 2D TLC. Spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see new spots, your compound is likely degrading on the silica.[2]
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-
Visualization of Troubleshooting Logic:
Caption: Troubleshooting workflow for poor separation.
Issue 2: Significant Peak Tailing of this compound
Question: My target compound is coming off the column, but the fractions show significant tailing on TLC, leading to cross-contamination and low yield of pure product. Why is this happening?
Answer: Peak tailing is a classic sign of strong, non-ideal interactions between your compound and the stationary phase.
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Causality: The basic amine group of this compound can interact with the acidic silanol groups on the surface of the silica gel.[2][3] This strong interaction slows down a portion of the molecules, causing them to elute gradually and create a "tail."
-
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your mobile phase to compete with your compound for the active sites on the silica.
-
Triethylamine (TEA): A common choice. Add 0.1-1% TEA to your eluent.
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Ammonia: Using a solution of methanol saturated with ammonia as the polar component of your mobile phase can also be effective.
-
-
Change of Stationary Phase:
-
Deactivated Silica: Use silica gel that has been treated to reduce the number of acidic silanol groups.
-
Alumina (basic or neutral): Alumina can be a good alternative to silica for the purification of basic compounds.[1]
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Amine-functionalized Silica: This type of stationary phase is specifically designed for the purification of amines and can provide excellent results.[4][5]
-
-
-
Data Summary for Mobile Phase Modification:
| Modifier | Concentration in Eluent | Advantages | Disadvantages |
| Triethylamine (TEA) | 0.1 - 1% | Volatile, easily removed under vacuum. | Strong odor. |
| Ammonia (in MeOH) | Saturated Solution | Very effective at reducing tailing. | Can be corrosive to some equipment. |
Issue 3: Low or No Recovery of the Compound from the Column
Question: I've run my entire gradient, but I can't seem to get my this compound to elute from the column. Where is my compound?
Answer: This frustrating situation usually points to either irreversible adsorption or on-column degradation.
-
Causality:
-
Irreversible Adsorption: The interaction between the basic amine and the acidic silica is so strong that the mobile phase is not polar enough to elute it.
-
Compound Degradation: The acidic environment of the silica gel may be causing your compound to decompose over the time it takes to run the column.[1][6]
-
-
Troubleshooting Steps:
-
Drastic Polarity Increase: If you suspect your compound is still on the column, try flushing with a very polar solvent system, such as 5-10% methanol in dichloromethane with 1% TEA.
-
Stability Test: Before running a large-scale column, perform a stability test by dissolving a small amount of your crude product in the intended eluent with some silica gel and stirring for a few hours. Analyze the mixture by TLC to see if the compound has degraded.
-
Alternative Purification Methods:
-
Reverse-Phase Chromatography: If your compound is sufficiently soluble in aqueous-organic mixtures, reverse-phase chromatography on a C18 column can be an excellent alternative, as it avoids the issues with acidic silica.[7]
-
Recrystallization: If a suitable solvent system can be found, recrystallization is a powerful technique for purifying solid compounds.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for the purification of this compound?
A1: For initial trials, standard silica gel (60 Å, 230-400 mesh) is a good starting point due to its versatility and cost-effectiveness. However, given the basic nature of the target compound, you may encounter issues with peak tailing. If this occurs, consider using amine-functionalized silica or basic alumina for a more inert stationary phase that minimizes unwanted interactions.[4][5]
Q2: How do I choose the right solvent system for my column?
A2: The ideal solvent system should provide a retention factor (Rf) of 0.2-0.3 for this compound on a TLC plate. A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. For more polar compounds like this, a system of dichloromethane and methanol may be necessary. Always add 0.1-1% triethylamine to your solvent system to minimize peak tailing.
Q3: What are the common impurities I should be looking for?
A3: Impurities in the synthesis of quinoline derivatives can include unreacted starting materials, isomeric byproducts, and polymeric tars.[8] For this compound, potential impurities could be starting materials from its synthesis or related isomers where the chloro or methyl groups are in different positions.
Q4: Can I dry-load my sample instead of wet-loading?
A4: Yes, dry-loading is often preferred, especially if your compound is not very soluble in the initial mobile phase. To dry-load, dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology for the purification of this compound.
-
TLC Analysis and Solvent System Selection:
-
Develop a TLC system to separate the target compound from impurities. A good starting point is a mixture of dichloromethane and methanol (e.g., 95:5) with 0.5% triethylamine.
-
Adjust the solvent ratio to achieve an Rf of 0.2-0.3 for the target compound.
-
-
Column Preparation:
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel.
-
Alternatively, use the dry-loading method described in the FAQs.
-
-
Elution and Fraction Collection:
-
Begin eluting with the mobile phase, starting with the polarity determined from your TLC analysis.
-
If a gradient elution is necessary, gradually increase the polarity of the mobile phase.
-
Collect fractions of the eluent in separate test tubes.[2]
-
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure compound.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualization of the Chromatography Workflow
Caption: Standard workflow for column chromatography purification.
References
-
Horizon IRD. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine). Retrieved from [Link]
-
AKJournals. (n.d.). Effect of Chromatographic Conditions on Separation and System Efficiency in HPTLC of Selected Quinoline Standards on Cyanopropyl Stationary Phases. Retrieved from [Link]
-
SCIRP. (n.d.). CO2 Absorption Solvent Degradation Compound Identification Using Liquid Chromatography-Mass Spectrometry Quadrapole-Time of Flight (LCMSQTOF). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-7-chloroquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Retrieved from [Link]
-
MDPI. (n.d.). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Retrieved from [Link]
-
ResearchGate. (2017). PHOTOCATALYTIC DEGRADATION OF 2-, 4-AMINO AND CHLORO PHENOLS USING H 2 O 2 SENSITIZED Cu 2 O AND VISIBLE LIGHT. Retrieved from [Link]
-
Arkivoc. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. Retrieved from [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 6,8-Dimethoxy-2-methylquinolin-4-amine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives | Request PDF. Retrieved from [Link]
-
Separation Science. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-2,6-dichlorophenol. Retrieved from [Link]
-
PubChem. (n.d.). 2-[(4-Amino-6-methylpyrimidin-2-yl)amino]phenol. Retrieved from [Link]
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- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: 6-Chloro-2-methylquinolin-4-amine Synthesis
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the complexities of 6-Chloro-2-methylquinolin-4-amine synthesis. As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested insights to help you troubleshoot common issues and optimize your synthetic protocols.
This guide is structured to address the most pressing questions and challenges encountered during the synthesis of this compound, a crucial intermediate in pharmaceutical development. We will delve into the common synthetic pathways, identify potential impurities at each stage, and provide robust troubleshooting and purification protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
A1: A widely adopted and scalable method is a three-step synthesis starting from 4-chloroaniline. This process involves:
-
Conrad-Limpach-Knorr Reaction: Condensation of 4-chloroaniline with ethyl acetoacetate to form the intermediate ethyl 3-((4-chlorophenyl)amino)but-2-enoate.
-
Thermal Cyclization: Heating the intermediate in a high-boiling point solvent (like Dowtherm A) to induce ring closure, forming 6-chloro-4-hydroxy-2-methylquinoline.
-
Chlorination: Conversion of the 4-hydroxy group to a 4-chloro intermediate using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Amination: Nucleophilic aromatic substitution of the 4-chloro group with an ammonia source to yield the final product, this compound.
This multi-step approach allows for purification at intermediate stages, which is critical for controlling the final product's impurity profile.[1]
Q2: Why is temperature control so critical during the thermal cyclization step?
A2: Temperature is arguably the most critical parameter during the cyclization of the β-amino acrylate intermediate. The reaction can proceed via two different pathways, leading to the desired 4-quinolone or an isomeric 2-quinolone impurity.
-
Lower Temperatures (e.g., ~140-160 °C): Generally favor the kinetic product, which is often the undesired isomer in related syntheses.
-
Higher Temperatures (e.g., ~240-260 °C): Favor the thermodynamically more stable 6-chloro-4-hydroxy-2-methylquinoline.[1]
Failure to maintain the optimal high temperature can result in significant quantities of the isomeric impurity, which can be challenging to separate in later stages.
Q3: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃) in the chlorination step?
A3: Phosphorus oxychloride (POCl₃) is a highly reactive and hazardous substance. Key safety precautions are mandatory:
-
Corrosivity: It is extremely corrosive to skin, eyes, and the respiratory tract.
-
Reactivity with Water: POCl₃ reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas.
-
Handling: All manipulations must be performed in a certified chemical fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles. The reaction must be conducted under anhydrous conditions.[1]
Troubleshooting Guide: Common Impurities and Solutions
This section addresses specific impurities that may arise during the synthesis, their origins, and actionable solutions to mitigate them.
Issue 1: Presence of an Isomeric Impurity in the 4-Hydroxy Intermediate
-
Question: My spectral analysis (NMR, LC-MS) of the 6-chloro-4-hydroxy-2-methylquinoline intermediate shows a significant side product with the same mass. What is it and how do I prevent it?
-
Answer & Causal Analysis: This is likely the 6-chloro-2-hydroxy-4-methylquinoline isomer. As discussed in FAQ Q2, its formation is primarily due to suboptimal temperature control during the cyclization step.[1] The reaction mechanism involves an intramolecular electrophilic attack on the aromatic ring, and different positions can be favored under different kinetic vs. thermodynamic conditions.
-
Troubleshooting Protocol:
-
Optimize Temperature: Ensure your high-boiling solvent reaches and maintains a stable temperature of at least 250 °C for the duration of the reaction.
-
Solvent Choice: Use a solvent with a sufficiently high boiling point, such as Dowtherm A or diphenyl ether, to achieve the required temperature without pressurizing the system.
-
Purification: If the impurity has already formed, it can often be removed by recrystallization. The two isomers may have different solubilities in solvents like ethanol or acetic acid.
-
Issue 2: Incomplete Chlorination and Residual Hydroxy Intermediate
-
Question: After the amination step, I'm detecting the 6-chloro-4-hydroxy-2-methylquinoline starting material in my final product. What went wrong?
-
Answer & Causal Analysis: This indicates that the preceding chlorination step was incomplete. The 4-hydroxy group was not fully converted to the 4-chloro group. The unconverted hydroxy-intermediate will not react during the subsequent amination step and will be carried through as an impurity. Another cause can be the premature hydrolysis of the 4-chloro intermediate back to the 4-hydroxy compound during workup if excess POCl₃ is not properly quenched or removed.[1]
-
Troubleshooting Protocol:
-
Reagent Stoichiometry: Use a sufficient excess of POCl₃ (typically 3-5 equivalents) to drive the reaction to completion.
-
Reaction Time/Temperature: Ensure the chlorination reaction is heated (e.g., at reflux) for a sufficient duration (monitor by TLC or LC-MS).
-
Anhydrous Conditions: The reaction is sensitive to moisture. Use dry glassware and anhydrous reagents.
-
Workup Procedure: After the reaction, carefully remove excess POCl₃ under reduced pressure before quenching the reaction mixture on ice. This minimizes the amount of water reacting with the POCl₃ and reduces the risk of hydrolyzing the product.
-
Issue 3: Formation of Dimer or Other Side-Products during Amination
-
Question: My LC-MS analysis shows peaks with higher molecular weights than my target compound. What could these be?
-
Answer & Causal Analysis: These are likely dimeric impurities or other side-products formed under harsh amination conditions. For instance, the newly formed 4-amino group of the product can act as a nucleophile and react with another molecule of the 4-chloro intermediate, leading to a dimer. This is more likely at elevated temperatures or with prolonged reaction times.
-
Troubleshooting Protocol:
-
Control Temperature: Optimize the reaction temperature. While heat is required to drive the substitution, excessive heat can promote side reactions.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction.
-
Ammonia Source: Use a large excess of the ammonia source (e.g., a solution of ammonia in an alcohol) to ensure the 4-chloro intermediate preferentially reacts with ammonia rather than the product.
-
Visualizing the Synthetic Pathway and Impurity Formation
The following diagrams illustrate the key steps and potential pitfalls in the synthesis.
Caption: High-level workflow for the synthesis of this compound.
Caption: Key impurity formation pathways during synthesis.
Analytical and Purification Protocols
Identifying and Quantifying Impurities
A robust analytical strategy is essential for quality control. A combination of techniques is recommended for comprehensive impurity profiling.[2][3][4]
| Impurity Type | Primary Analytical Technique | Secondary Technique | Purpose |
| Starting Materials | HPLC-UV | LC-MS | Quantify unreacted precursors. |
| Isomeric Impurities | HPLC-UV, LC-MS | ¹H NMR | Separate and identify isomers based on retention time and fragmentation. Confirm structure. |
| Process-Related Impurities | LC-MS | GC-MS (for solvents) | Detect and identify side-products like dimers. Quantify residual solvents. |
| Final Product Purity | HPLC-UV | Elemental Analysis | Determine overall purity (assay) and confirm elemental composition. |
Protocol 1: Purification by Column Chromatography
If recrystallization is insufficient to remove stubborn impurities, flash column chromatography is an effective alternative.[1]
-
Objective: To separate the final product from closely related impurities.
-
Materials:
-
Silica gel (230-400 mesh)
-
Crude this compound
-
Solvent System: A gradient of ethyl acetate in hexane or dichloromethane in methanol is often effective. Start with a low polarity mixture and gradually increase it.
-
-
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).
-
Column Packing: Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity mobile phase, collecting fractions.
-
Gradient Increase: Gradually increase the polarity of the mobile phase (e.g., move from 10% to 30% to 50% ethyl acetate) to elute compounds with higher polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
-
Protocol 2: Characterization by ¹H NMR
-
Objective: To confirm the chemical structure of the final product and identify impurities.
-
Procedure:
-
Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Expected Signals: Look for characteristic peaks corresponding to the aromatic protons on the quinoline ring, the methyl group protons, and the amine protons. The integration of these peaks should correspond to the number of protons in the structure. Impurities will present as extra, unassignable peaks.
-
References
-
Vennila, K. N., et al. (2011). 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(4). Available at: [Link]
-
Biotech Spain (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]
-
Ramachandra, B. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 47(1), 24-36. Available at: [Link]
-
Pivarcsik, M., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 28(13), 5035. Available at: [Link]
-
Wang, J., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: [Link]
-
Prajapati, D. & Patel, P. (2017). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 10(4), 453. Available at: [Link]
-
Swain, D., et al. (2016). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmaceutical Analysis. Available at: [Link]
- BenchChem (2025). Technical Support Center: Synthesis of 6-Chloroquinolin-2-amine. BenchChem.
-
El-Essawy, F. A. M., et al. (2007). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 12(4), 856-865. Available at: [Link]
-
Wang, X., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29336-29342. Available at: [Link]
Sources
Technical Support Center: A Guide to Scaling the Synthesis of 6-Chloro-2-methylquinolin-4-amine
This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical support for the synthesis and scale-up of 6-Chloro-2-methylquinolin-4-amine. We will move beyond simple procedural outlines to address the common challenges and critical parameters that ensure a successful, scalable, and reproducible synthesis.
Overview of Synthetic Strategy
The synthesis of this compound typically proceeds through a multi-step sequence, starting from a substituted aniline. A common and effective route involves the Conrad-Limpach or a related reaction to form the quinoline core, followed by chlorination and subsequent amination.
A generalized synthetic pathway is as follows:
-
Cyclization: Reaction of p-chloroaniline with a β-ketoester like ethyl acetoacetate to form a 4-hydroxyquinoline intermediate.
-
Chlorination: Conversion of the 4-hydroxy group to a 4-chloro group, typically using a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Amination: Nucleophilic aromatic substitution of the 4-chloro group with an amine source, such as ammonia, to yield the final product.
This guide will focus on troubleshooting and optimizing each of these critical stages for successful laboratory and pilot-plant scale-up.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is most amenable to scale-up for this compound?
A1: The Conrad-Limpach-Knorr synthesis is a robust choice for constructing the quinoline core on a larger scale.[1][2] This method involves reacting an aniline with a β-ketoester. At lower temperatures, this reaction favors the formation of a β-amino acrylate, which upon cyclization yields a 4-quinolone, the desired precursor for this synthesis.[1][2]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The key safety hazards are associated with the chlorination step. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[2] All operations involving POCl₃ must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), and all equipment must be scrupulously dried to prevent exothermic reactions.[2] Additionally, many of the organic solvents used are flammable.
Q3: My final product is difficult to purify. What are the likely impurities?
A3: Common impurities can include unreacted 4,6-dichloro-2-methylquinoline, isomers formed during the cyclization step if temperature control is poor, or byproducts from side reactions during amination. Inadequate removal of the chlorinating agent can also lead to downstream impurities.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis and scale-up of this compound.
Problem 1: Low Yield in the Cyclization Step
Question: My initial cyclization of p-chloroaniline and ethyl acetoacetate is giving a low yield of 6-chloro-4-hydroxy-2-methylquinoline. What factors should I investigate?
Answer: Low yields in this step are often related to reaction conditions and the formation of isomeric byproducts.
-
Temperature Control is Critical: The Conrad-Limpach reaction is highly temperature-sensitive.[2] Lower temperatures (e.g., 140-150°C) favor the formation of the desired 4-quinolone.[2] At higher temperatures, the reaction can favor the formation of the 2-quinolone isomer, which is a common impurity and reduces the yield of the desired product.[1][2]
-
Choice of Solvent: The use of a high-boiling, inert solvent like diphenyl ether or Dowtherm A can improve yields by allowing for precise temperature control and preventing localized overheating.[3] However, these solvents can be difficult to remove from the reaction mixture.[3]
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitoring by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.
| Parameter | Recommended Condition | Rationale |
| Temperature | 140-150°C for intermediate formation, then ~250°C for cyclization | Favors 4-quinolone isomer[2] |
| Solvent | Diphenyl ether or mineral oil | Allows for stable high temperatures and uniform heating[3] |
| Monitoring | TLC or HPLC | To ensure complete conversion of starting materials |
Problem 2: Incomplete Chlorination
Question: I am having trouble fully converting the 6-chloro-4-hydroxy-2-methylquinoline to the 4,6-dichloro intermediate. What can I do to improve this?
Answer: Incomplete chlorination is a common issue and can often be resolved by addressing the following:
-
Reagent Purity and Excess: Use a fresh, high-purity grade of phosphorus oxychloride (POCl₃). It is often used in excess to drive the reaction to completion.[2]
-
Anhydrous Conditions: The presence of moisture will rapidly decompose POCl₃, reducing its effectiveness and potentially leading to side reactions.[2] Ensure all glassware is oven-dried and reagents are anhydrous. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.[2]
-
Reaction Temperature and Time: The reaction typically requires heating at reflux for several hours.[2] If the reaction is sluggish, a modest increase in temperature or extended reaction time may be necessary. Again, monitoring the reaction progress is key.
-
Work-up Procedure: The work-up is critical for both safety and yield. The reaction mixture should be cooled and then very slowly and carefully poured onto crushed ice with vigorous stirring to quench the excess POCl₃.[2]
Problem 3: Low Yield and Side Products in the Amination Step
Question: The final amination step is giving a low yield of this compound, and I am seeing several side products. How can I optimize this?
Answer: The amination of 4,6-dichloro-2-methylquinoline is a nucleophilic aromatic substitution. Low yields can result from incomplete reaction or the formation of undesired byproducts.
-
Reaction Conditions: This step often requires heating the dichloro intermediate with a source of ammonia (e.g., a solution of ammonia in an alcohol) in a sealed pressure vessel.[2] The temperature and pressure are critical parameters that need to be carefully controlled and optimized.
-
Solvent Choice: Alcohols like ethanol or 2-propanol are common solvents for this reaction.[2]
-
Potential Side Reactions: At high temperatures, there is a risk of substitution at the 6-position or decomposition of the starting material. Using a large excess of the aminating agent can help favor the desired substitution at the more reactive 4-position.
-
Purification: The crude product will likely require purification to remove unreacted starting material and any side products. Column chromatography using a solvent system like dichloromethane/methanol or ethyl acetate/hexane is often effective.[2] Recrystallization can also be a powerful purification technique.
Troubleshooting Decision Workflow
Below is a diagram to guide troubleshooting efforts for low product yield.
Detailed Experimental Protocols
The following protocols are generalized procedures and should be adapted and optimized based on in-lab experimental results.
Protocol 1: Synthesis of 6-Chloro-4-hydroxy-2-methylquinoline
-
To a stirred solution of p-chloroaniline in a high-boiling point solvent such as diphenyl ether, add ethyl acetoacetate.
-
Heat the mixture at a controlled temperature of 140-150°C for the specified time to form the intermediate β-amino acrylate.
-
Increase the temperature to approximately 250°C to induce cyclization.
-
Monitor the reaction by TLC until the starting aniline is consumed.
-
Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.
-
Filter the solid, wash with the non-polar solvent, and dry to obtain 6-chloro-4-hydroxy-2-methylquinoline.
Protocol 2: Synthesis of 4,6-Dichloro-2-methylquinoline
-
Caution: Perform in a well-ventilated fume hood. Carefully add 6-chloro-4-hydroxy-2-methylquinoline to an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture at reflux for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry to yield 4,6-dichloro-2-methylquinoline.
Protocol 3: Synthesis of this compound
-
Caution: Use a sealed pressure vessel. Dissolve 4,6-dichloro-2-methylquinoline in a suitable alcohol (e.g., ethanol or 2-propanol).
-
Saturate the solution with ammonia gas or add a concentrated solution of ammonia in the alcohol.
-
Heat the mixture in the sealed vessel at the optimized temperature and pressure.
-
After cooling, evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain this compound.
References
Sources
Validation & Comparative
The Strategic Evolution of a Scaffold: A Comparative Analysis of 6-Chloro-2-methylquinolin-4-amine and Its Analogs in Drug Discovery
The quinoline ring system represents a cornerstone in medicinal chemistry, a "privileged scaffold" that has given rise to a multitude of therapeutic agents.[1] Its rigid, planar structure and versatile substitution points make it an ideal framework for designing molecules that can interact with a wide array of biological targets.[2] Within this vast chemical family, 6-Chloro-2-methylquinolin-4-amine stands out as a foundational structure, offering key features that have been exploited in the development of potent anticancer, antimalarial, and antimicrobial agents.[3][4]
This guide provides an in-depth comparative analysis of this compound and its analogs. Moving beyond a simple catalog of compounds, we will dissect the structure-activity relationships (SAR) that govern their biological effects. By understanding the causal links between specific structural modifications and resulting performance, researchers can more rationally design next-generation therapeutic candidates with enhanced potency, selectivity, and improved pharmacological profiles.
The Core Moiety: this compound
The parent compound, this compound, serves as our benchmark. Its structure is characterized by three key regions, each playing a critical role in its overall biological activity and providing a vector for analog development.
-
The Quinoline Core: A bicyclic aromatic system that provides the fundamental shape for target engagement.
-
The 6-Chloro Substituent: An electron-withdrawing group that significantly influences the electronic properties of the ring and has been shown to be crucial for the activity of many quinoline-based drugs.[1][5]
-
The 2-Methyl Group: A small alkyl substituent that can influence steric interactions and metabolic stability.
-
The 4-Amino Group: A basic center critical for both target binding and influencing physicochemical properties like solubility and cell permeability.[5]
The strategic modification of these positions allows for the fine-tuning of a compound's therapeutic potential.
Synthetic Strategies: Building the Quinoline Arsenal
The generation of a diverse library of analogs hinges on robust and flexible synthetic methodologies. The most common approaches for synthesizing the 4-aminoquinoline scaffold involve multi-step sequences, often culminating in a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction.[6][7]
A generalized workflow often begins with the construction of the core quinoline ring, followed by the introduction of the key functionalities. The Buchwald-Hartwig amination, for instance, has become a powerful tool for installing the C4-amino group, offering high yields and broad functional group tolerance.[8]
Caption: Generalized synthetic workflow for 4-aminoquinoline analogs.
Comparative Analysis: The Impact of Structural Modifications
The central thesis of analog design is that small structural changes can lead to profound differences in biological activity. Below, we analyze the impact of modifying each key position of the parent scaffold.
Position 2: The Steric Gatekeeper
The 2-methyl group is a common starting point for analog development. Replacing this small alkyl group with larger, more complex moieties can dramatically alter a compound's interaction with its target.
-
Alkyl vs. Arylvinyl Substitution: Studies have shown that replacing the 2-methyl group with a larger 2-arylvinyl (styryl) substituent can lead to a significant increase in antiproliferative activity against various cancer cell lines.[3] This is likely due to the introduction of a larger, rigid moiety that can engage in additional hydrophobic or π-stacking interactions within the target's binding pocket. In contrast, analogs lacking the arylvinyl group were found to be inactive, highlighting the critical role of this extension for potency.[9]
Position 4: The Pharmacodynamic Anchor
The 4-amino group is essential for the activity of many quinoline drugs, often acting as a key hydrogen bond donor or a basic center for accumulation in acidic cellular compartments like the parasite's food vacuole in malaria.[5][10]
-
Side Chain Elongation and Basicity: The nature of the substituent on the 4-amino nitrogen is critical. Structure-activity relationship studies on antimalarial 4-aminoquinolines reveal that a basic aminoalkyl side chain is crucial for activity against resistant strains.[11] The length of this side chain is also finely tuned; chains of 2-5 carbons are often optimal for activity.[11]
-
Incorporation of Aromatic Rings: Introducing an aromatic ring into the C4 side chain, as seen in the antimalarial drug amodiaquine, can reduce toxicity compared to simpler alkyl chains while maintaining or even increasing potency.[11]
Position 6 & Other Ring Substitutions: Fine-Tuning Electronics and Lipophilicity
The 6-chloro group is a hallmark of many active quinolines. Its electron-withdrawing nature is believed to be important for inhibiting β-hematin formation in malaria parasites and contributes to the overall electronic profile required for anticancer activity.[5][10]
-
Halogen Substitution: The identity of the halogen at the 7-position (a common site of modification in other series) significantly impacts activity. 7-chloro, 7-bromo, and 7-iodo analogs often exhibit similar high potency, whereas 7-fluoro and 7-trifluoromethyl derivatives are typically less active, especially against resistant parasite strains. This suggests that both electronic effects and the size/polarizability of the substituent are important.
-
Electron-Donating vs. Withdrawing Groups: Replacing the electron-withdrawing chloro group with an electron-donating group, such as a methoxy group, generally leads to a substantial decrease or complete loss of activity.
Data Summary: Structure-Activity Relationship Insights
The following table summarizes the general trends observed when modifying the 6-chloro-4-aminoquinoline scaffold, based on data from various anticancer and antimalarial studies.
| Modification Site | Structural Change | General Impact on Activity | Probable Rationale |
| Position 2 | Replace -CH₃ with larger arylvinyl group | Increase in anticancer potency[3] | Enhanced hydrophobic and π-stacking interactions with target. |
| Position 4 | Add basic aminoalkyl side chain | Essential for antimalarial activity[5] | Facilitates drug accumulation in acidic parasite food vacuole. |
| Position 4 | Modify side chain length (2-5 carbons) | Optimal for antimalarial activity[11] | Balances flexibility and proper orientation for target binding. |
| Position 6/7 | Replace -Cl with -F or -CF₃ | Decrease in antimalarial potency | Alters electronic properties and steric profile unfavorably. |
| Position 6/7 | Replace -Cl with -OCH₃ | Significant Decrease in activity | Unfavorable electronic contribution (electron-donating). |
Experimental Protocols
To ensure the reproducibility and validation of findings, standardized experimental protocols are paramount.
Protocol 1: Synthesis of a 2-Arylvinyl Analog
This protocol describes a representative synthesis of a 2-arylvinyl-4-aminoquinoline analog, adapted from published procedures.[3]
-
Intermediate Synthesis: Condense 4-chloroaniline with ethyl acetoacetate to form the corresponding enamine.
-
Cyclization: Heat the enamine intermediate in a high-boiling solvent like diphenyl ether at 250 °C to induce thermal cyclization, yielding 6-chloro-4-hydroxy-2-methylquinoline.
-
Chlorination: Treat the product from step 2 with phosphoryl chloride (POCl₃) to convert the 4-hydroxy group to a 4-chloro group, affording 4,6-dichloro-2-methylquinoline.
-
Side Chain Installation: React the 4,6-dichloro-2-methylquinoline with an appropriate amine (e.g., N,N-dimethylethylenediamine) at reflux to displace the 4-chloro group, yielding the C4-aminated intermediate.
-
Condensation: React the intermediate from step 4 with a substituted benzaldehyde (e.g., p-anisaldehyde) in the presence of a catalyst like acetic anhydride to form the final 2-arylvinyl analog via a condensation reaction.
-
Purification: Purify the final product using column chromatography on silica gel.
Protocol 2: MTT Cytotoxicity Assay
The MTT assay is a standard colorimetric method to assess the in vitro cytotoxic potential of novel compounds.[11]
-
Cell Seeding: Seed human cancer cells (e.g., H-460, HT-29) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: Experimental workflow for the MTT cytotoxicity assay.
Mechanistic Insights: Targeting Critical Cellular Pathways
Many quinoline-based anticancer agents exert their effects by inhibiting key signaling pathways that are deregulated in cancer. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many tumors.
Several quinoline derivatives have been identified as potent inhibitors of this pathway. They typically function as ATP-competitive inhibitors, binding to the kinase domain of PI3K or mTOR and preventing the phosphorylation of their downstream targets. This blockade leads to the suppression of pro-survival signals and can ultimately induce apoptosis (programmed cell death) in cancer cells.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline analogs.
Conclusion and Future Outlook
The comparative analysis of this compound and its analogs underscores the power of iterative design in medicinal chemistry. The 4-aminoquinoline scaffold is not merely a static framework but a dynamic platform for innovation. Key structure-activity relationship principles have been established:
-
Substitution at the 2-position is a powerful strategy for enhancing anticancer potency, with larger arylvinyl groups showing significant promise.
-
The 4-amino side chain is a critical determinant of antimalarial activity, where basicity and chain length must be carefully optimized.
-
The 6-chloro substituent is a vital electronic feature, and its replacement with electron-donating groups is generally detrimental to activity.
Future research should focus on synthesizing novel analogs that combine these optimal features. For instance, developing 6-chloro-2-arylvinylquinolines bearing optimized basic side chains at the 4-position could lead to dual-action compounds with both anticancer and antimalarial properties. Furthermore, exploring substitutions at other positions on the quinoline ring could uncover new SARs and lead to compounds with novel mechanisms of action or improved selectivity profiles. The continued, rational evolution of this privileged scaffold holds immense promise for addressing unmet needs in oncology and infectious disease.
References
- Kuo, S. C., et al. (1994). Synthesis and biological evaluation of 2-phenyl-4-quinolones and 2-phenyl-4-aminoquinolines as potential anticancer agents. Journal of Medicinal Chemistry.
-
Zhang, H., et al. (2015). Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines. Molecules. [Link]
-
Madrid, D. C., et al. (2001). Structure-Activity Relationships for Antiplasmodial Activity among 7-Substituted 4-Aminoquinolines. Journal of Medicinal Chemistry. [Link]
-
Made Easy (2022). SAR of 4 Aminoquinolines, SAR of Quinolines, (Anti-Malarial Drugs)| Medicinal Chemistry| Made Easy. YouTube. [Link]
-
Egan, T. J., et al. (2000). Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity. Journal of Medicinal Chemistry. [Link]
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Solano, F., et al. (2020). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. [Link]
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Kaschula, C. H., et al. (2002). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Medicinal Chemistry. [Link]
-
Panwar, H., et al. (2013). Quinolin-6-amines: Synthesis and biological evaluation. Indonesian Journal of Chemistry. [Link]
-
Romero-Díaz, F., & Delgado, F. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
-
Wang, L., et al. (2018). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry. [Link]
-
Hu, Y. L., et al. (2005). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. Revista de la Sociedad Química de México. [Link]
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Solomon, V. R., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Medicinal Chemistry Research. [Link]
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da Silva, G. O., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]
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A Comparative Guide to the Biological Activity of 6-Chloro-2-methylquinolin-4-amine and Related Heterocyclic Compounds
This guide provides an in-depth comparative analysis of the biological activity of 6-Chloro-2-methylquinolin-4-amine and structurally related analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer a clear perspective on the therapeutic potential of this class of compounds. We will explore the causality behind experimental choices and provide detailed, self-validating protocols to ensure scientific integrity.
Introduction: The Versatile Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] Quinoline derivatives have been extensively investigated and have led to the development of drugs with anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[3][4] The specific substitutions on the quinoline core play a crucial role in modulating the biological activity, making the exploration of new derivatives a fertile ground for drug discovery.[3] this compound, the focus of this guide, belongs to this versatile family of compounds. Its structural features, including the chlorine atom at the 6-position and the amine group at the 4-position, are anticipated to confer significant biological properties.
Comparative Analysis of Biological Activity
To objectively evaluate the potential of this compound, we will compare its anticipated activities with those of well-characterized quinoline derivatives and other related heterocyclic compounds. The following sections present a comparative overview of their anticancer and antimicrobial activities, supported by experimental data from the literature.
Anticancer Activity
Quinoline derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of cell proliferation and the induction of apoptosis.[2][5] The presence of a chlorine atom at the 6-position of the quinoline ring has been noted as a significant contributor to heightened anticancer activity in some analogs.[2]
Below is a comparative summary of the in vitro cytotoxic activity of various quinoline and quinazoline derivatives against different human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 7.35 - 8.73 | [6][7] |
| butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | 8.22 | [6][7] |
| 6-chloro-quinazolin derivative 5a | MGC-803 (Gastric) | Induces apoptosis at 10 µM (31.7%) | [8] |
| 6-chloro-quinazolin derivative 5f | Bcap-37 (Breast) | Induces apoptosis at 10 µM (21.9%) | [8] |
| Quinazoline-chalcone 14g | K-562 (Leukemia) | 0.622 - 1.81 | [9] |
| Pyrimidodiazepine 16c | Various | 10-fold higher cytotoxicity than Doxorubicin | [9] |
| NSC 368390 (a 4-quinolinecarboxylic acid derivative) | Human Tumor Xenografts | >90% growth inhibition (20-40 mg/kg) | [10] |
Expertise & Experience: The data clearly indicates that chloro-substituted quinolines and quinazolines exhibit potent anticancer activity. The mechanism often involves the induction of apoptosis, a programmed cell death pathway crucial for eliminating cancerous cells.[8] The choice of cell lines in these studies is critical; for instance, MCF-7 and MDA-MB-468 are standard models for breast cancer research, representing different subtypes of the disease.[6][7] The comparison with established anticancer drugs like Doxorubicin provides a benchmark for the potency of these novel compounds.[9]
Antimicrobial Activity
The quinoline scaffold is also a cornerstone in the development of antimicrobial agents.[3] Fluoroquinolones, a major class of antibiotics, are a testament to the power of this chemical motif.[5] The antimicrobial activity of quinoline derivatives extends to bacteria, fungi, and protozoa.[1][3]
Here, we compare the antimicrobial efficacy of various quinoline derivatives.
| Compound/Derivative | Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| Novel 6-amino-8-methylquinolone (19v) | Staphylococcus aureus (MRSA) | Superior to Ciprofloxacin | [11] |
| 4H-4-oxoquinolizine derivatives | Gram-positive & Gram-negative | Better than Ciprofloxacin (Gram-positive) | [12] |
| 2-chloro-6-methylquinoline derivatives | Aspergillus niger, A. flavus | Promising antifungal activity | [13] |
| Pleuromutilin derivative with 6-chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino side chain (22c) | MRSA ATCC 43300 | 0.25 µg/mL | [14] |
Trustworthiness: The use of standard reference drugs like Ciprofloxacin in these studies is a self-validating mechanism, providing a clear and accepted baseline for evaluating the potency of the new compounds.[11][12] The determination of the Minimum Inhibitory Concentration (MIC) is a standardized and reproducible method for assessing antimicrobial activity, ensuring the reliability of the presented data.
Experimental Protocols
To facilitate the validation and further exploration of the biological activities discussed, we provide detailed, step-by-step methodologies for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and comparators) in the cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Causality Behind Experimental Choices: The 48-hour incubation period is chosen to allow sufficient time for the compounds to exert their cytotoxic effects. The use of DMSO is essential for solubilizing the formazan crystals, which are insoluble in aqueous solutions.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) equivalent to 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Trustworthiness: The inclusion of positive and negative controls is a critical component of this self-validating system, ensuring that the observed inhibition is due to the compound and not other factors.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams visualize a key signaling pathway and a typical experimental workflow.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline analogs.
Caption: Workflow for high-throughput antimicrobial screening.
Conclusion
This compound, as a member of the quinoline family, holds significant promise for biological activity, particularly in the realms of anticancer and antimicrobial applications. The comparative data presented in this guide highlights the potential of the chloro-substituted quinoline scaffold. The detailed experimental protocols and visual workflows provide a solid foundation for researchers to validate these findings and to further explore the therapeutic potential of this and related compounds. The continued investigation into the structure-activity relationships of quinoline derivatives will undoubtedly pave the way for the development of novel and effective therapeutic agents.
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- Biological Activities of Quinoline Deriv
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Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. (1988). PubMed. [Link]
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Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain. (2020). MDPI. [Link]
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A Comparative Guide to the Synthesis of 6-Chloro-2-methylquinolin-4-amine: From Classical Reactions to Modern Methodologies
The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a wide array of therapeutic agents. Among these, 6-Chloro-2-methylquinolin-4-amine stands as a crucial intermediate and a pharmacologically significant moiety. Its synthesis has been approached through various routes, each with its own set of advantages and challenges. This in-depth technical guide provides a comparative analysis of the most prominent methods for the synthesis of this important compound, offering insights into the underlying chemical principles and providing actionable experimental data for researchers and drug development professionals.
The Strategic Importance of this compound
The strategic placement of the chloro, methyl, and amino groups on the quinoline core imparts specific physicochemical properties that are critical for its biological activity. The chlorine atom at the 6-position can influence the molecule's lipophilicity and metabolic stability, while the methyl group at the 2-position and the amino group at the 4-position are often key for receptor binding and pharmacological effect. Consequently, the efficient and controlled synthesis of this molecule is of paramount importance.
Classical Synthetic Pathways: A Three-Step Approach
The traditional synthesis of this compound is typically a three-stage process, commencing with the formation of a 4-hydroxyquinoline intermediate, followed by chlorination and subsequent amination. Several classical named reactions can be employed for the initial cyclization step.
The Conrad-Limpach-Knorr Synthesis
A venerable and widely used method, the Conrad-Limpach-Knorr synthesis involves the condensation of an aniline with a β-ketoester.[1][2] The regioselectivity of the initial condensation is critically dependent on the reaction temperature.
-
Kinetic Control (Lower Temperatures): At room temperature, the more nucleophilic amino group of 4-chloroaniline attacks the highly electrophilic keto-carbonyl of ethyl acetoacetate. This is a kinetically controlled process that, after thermal cyclization, leads to the desired 4-hydroxyquinoline.[1]
-
Thermodynamic Control (Higher Temperatures): At elevated temperatures (around 140-160°C), the reaction favors the thermodynamically more stable anilide intermediate, which upon cyclization yields the isomeric 2-hydroxyquinoline, an undesired byproduct in this context.[2]
The subsequent thermal cyclization of the β-aminoacrylate intermediate requires high temperatures, often in excess of 250°C. The choice of a high-boiling, inert solvent such as mineral oil or diphenyl ether is crucial for achieving high yields in this step, with some reports indicating yields of up to 95%.[1][3]
The Gould-Jacobs Reaction
The Gould-Jacobs reaction offers a versatile route to 4-hydroxyquinolines, starting from an aniline and an alkoxymethylenemalonate ester.[4][5] The reaction proceeds through the formation of an anilidomethylenemalonate intermediate, followed by a high-temperature intramolecular cyclization.[4] Subsequent hydrolysis and decarboxylation furnish the 4-hydroxyquinoline core.[3][4] This method is particularly effective for anilines bearing electron-donating groups in the meta-position.[4]
The Camps Cyclization
The Camps cyclization utilizes an o-acylaminoacetophenone as the precursor, which undergoes a base-catalyzed intramolecular condensation to form hydroxyquinolines.[6][7][8] The regioselectivity of this reaction is dictated by the strength of the base used. Strong bases favor the formation of quinolin-4-ones, which are tautomers of 4-hydroxyquinolines.[6] While a viable route, the synthesis of the required ortho-acylaminoacetophenone starting material can add complexity to the overall process.
The Friedländer Annulation
The Friedländer synthesis provides a direct route to quinolines through the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[9][10][11][12] For the synthesis of this compound, this would involve the reaction of a 2-amino-5-chlorobenzaldehyde or a related ketone with acetone. A significant limitation of this method is the often-limited availability of the required 2-aminoaryl carbonyl precursors.[12]
The Crucial Intermediary Steps: Chlorination and Amination
Regardless of the initial cyclization method, the resulting 6-chloro-2-methyl-4-hydroxyquinoline must undergo two further transformations to yield the final product.
Chlorination of the 4-Hydroxy Group
The conversion of the 4-hydroxy group to a chloro group is a critical step, as it activates the 4-position for nucleophilic substitution. The most common and effective reagent for this transformation is phosphorus oxychloride (POCl₃).[13][14] The reaction is typically carried out by heating the 4-hydroxyquinoline in excess POCl₃, which often serves as both the reagent and the solvent.[14] More modern, solvent-free methods using equimolar amounts of POCl₃ in a sealed reactor have also been developed, offering a greener and more efficient alternative.[15]
Amination of the 4-Chloro Position
The final step is the introduction of the amino group at the 4-position via a nucleophilic aromatic substitution (SNAr) reaction.[16] This is typically achieved by reacting the 4,6-dichloro-2-methylquinoline with a source of ammonia.[16] The reaction can be carried out using various ammonia equivalents in different solvent systems. The reactivity of the 4-chloro position is enhanced by the electron-withdrawing nature of the quinoline ring nitrogen.
Comparative Analysis of Synthesis Pathways
| Method | Starting Materials | Key Intermediate | Typical Yields | Advantages | Disadvantages |
| Conrad-Limpach | 4-Chloroaniline, Ethyl acetoacetate | 6-Chloro-2-methyl-4-hydroxyquinoline | High (up to 95% for cyclization)[1][3] | Readily available starting materials, well-established. | High cyclization temperatures, potential for isomer formation.[2] |
| Gould-Jacobs | 4-Chloroaniline, Diethyl ethoxymethylenemalonate | 6-Chloro-2-methyl-4-hydroxyquinoline | Good to High | Versatile, good for substituted anilines.[4] | Multi-step (hydrolysis, decarboxylation), high temperatures.[4] |
| Camps Cyclization | o-Acylaminoacetophenone derivative | 6-Chloro-2-methyl-4-hydroxyquinoline | Moderate to Good[17] | Good regioselectivity with appropriate base.[6] | Starting material synthesis can be complex. |
| Friedländer Annulation | 2-Amino-5-chlorobenzaldehyde/ketone, Acetone | 6-Chloro-2-methylquinoline | Moderate to Good[11] | Direct formation of the quinoline ring. | Limited availability of starting materials.[12] |
Modern Approaches: Enhancing Efficiency and Sustainability
In recent years, significant efforts have been directed towards developing more efficient and environmentally friendly methods for quinoline synthesis.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[18][19][20] In the context of 4-aminoquinoline synthesis, microwave-assisted SNAr reactions have been shown to dramatically reduce reaction times and improve yields, often with simplified purification procedures.[18][19] For instance, the conversion of 4,7-dichloroquinoline to various aminoquinolines has been achieved in high yields (80-95%) and short reaction times (20-30 minutes) using microwave heating.[16]
Continuous-Flow Synthesis
Continuous-flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability.[21][22][23][24][25] Flow processes have been successfully applied to the synthesis of quinolines and tetrahydroquinolines, demonstrating high yields and throughputs.[21][24] This technology holds significant promise for the large-scale, efficient, and safe production of this compound and its derivatives.
Experimental Protocols
Protocol 1: Conrad-Limpach Synthesis of 6-Chloro-2-methyl-4-hydroxyquinoline
Step 1: Condensation
-
In a round-bottom flask, combine 4-chloroaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Stir the mixture at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC).
-
The resulting crude β-(4-chloroanilino)crotonate can be used directly in the next step or purified by recrystallization.
Step 2: Thermal Cyclization
-
In a flask equipped with a high-temperature condenser, dissolve the crude β-(4-chloroanilino)crotonate in a high-boiling inert solvent (e.g., diphenyl ether or mineral oil).
-
Heat the mixture to 250-260°C and maintain this temperature for 30-60 minutes.
-
Cool the reaction mixture, and the product, 6-chloro-2-methyl-4-hydroxyquinoline, will precipitate.
-
Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent, and dry.
Protocol 2: Chlorination with Phosphorus Oxychloride
-
To a flask containing 6-chloro-2-methyl-4-hydroxyquinoline (1 equivalent), carefully add phosphorus oxychloride (5-10 equivalents) under an inert atmosphere.
-
Heat the mixture to reflux (approximately 110°C) for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 4,6-dichloro-2-methylquinoline.
Protocol 3: Amination of 4,6-Dichloro-2-methylquinoline
-
In a sealed pressure vessel, dissolve 4,6-dichloro-2-methylquinoline (1 equivalent) in a suitable solvent (e.g., ethanol or phenol).
-
Add an excess of an ammonia source (e.g., a solution of ammonia in ethanol or ammonium carbonate).
-
Heat the mixture to 120-150°C for several hours, monitoring the reaction by TLC.
-
After cooling, evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain this compound.
Visualizing the Synthetic Pathways
Caption: Classical synthetic pathways to this compound.
Conclusion and Future Outlook
The synthesis of this compound can be effectively achieved through several classical routes, with the Conrad-Limpach and Gould-Jacobs reactions being the most established and versatile. The choice of method often depends on the availability of starting materials, desired scale, and the specific experimental capabilities of the laboratory.
The subsequent chlorination and amination steps are well-precedented and generally proceed with good efficiency. However, these classical methods often suffer from harsh reaction conditions, long reaction times, and the use of hazardous reagents.
The advent of modern techniques such as microwave-assisted synthesis and continuous-flow chemistry offers significant advantages in terms of reaction efficiency, safety, and sustainability. These methods not only accelerate the synthesis but also align with the principles of green chemistry, reducing waste and energy consumption. For researchers and professionals in drug development, the adoption of these modern methodologies will be crucial for the efficient and environmentally responsible production of this compound and other vital quinoline-based compounds. Future research will likely focus on the development of novel catalytic systems and one-pot procedures to further streamline the synthesis of this important molecule.
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- Di Filippo, M., & Baumann, M. (2020). Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization‐Cyclization Process. Chemistry–A European Journal, 26(55), 12574-12578.
- Uozumi, Y., & Niimi, R. (2020). Continuous-Flow Photoisomerization–Cyclization Process for Quinoline Synthesis. Synfacts, 16(11), 1335.
- Romero, M. H., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1389693.
- Romero, M. H., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1389693.
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- Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
- Larsen, R. D., et al. (2002). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. The Journal of Organic Chemistry, 67(13), 4673-4675.
- Camps, R. (1899). Ueber die Darstellung von Oxychinolinen. Berichte der deutschen chemischen Gesellschaft, 32(3), 3228-3234.
- Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
- Camps, R. (1899). Ueber die Darstellung von Oxychinolinen. Berichte der deutschen chemischen Gesellschaft, 32(3), 3228-3234.
- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575.
- Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895.
- Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction.
- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575.
- BenchChem. (2025). Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline. BenchChem.
- Ghorab, M. M., et al. (2000). Conrad-Limpach reaction in the synthesis of some new quinoline derivatives of expected antimicrobial activity. Egyptian Journal of Pharmaceutical Sciences, 41(1-2), 159-173.
- Camps, R. (1899). Ueber die Darstellung von Oxychinolinen. Berichte der deutschen chemischen Gesellschaft, 32(3), 3228-3234.
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- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895.
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Navigating the Structure-Activity Landscape of 6-Chloro-2-methylquinolin-4-amine Derivatives: A Comparative Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and antiviral properties.[1] This guide focuses on a specific, promising subclass: 6-Chloro-2-methylquinolin-4-amine derivatives. We will delve into their structure-activity relationships (SAR), offering a comparative analysis based on available data for structurally related compounds, and provide detailed experimental protocols to empower researchers in their quest for more potent and selective drug candidates.
The this compound Core: A Privileged Scaffold
The this compound core possesses key features that contribute to its bioactivity. The quinoline ring system is a known pharmacophore that can intercalate into DNA and inhibit key enzymes. The chlorine atom at the 6-position is often associated with enhanced biological activity in related quinoline and quinazoline series.[2] The methyl group at the 2-position can influence the molecule's conformation and interaction with its biological target. Finally, the 4-amino group serves as a crucial attachment point for various substituents, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity.
Structure-Activity Relationship (SAR) Analysis: Unraveling the Impact of Substituents
The biological activity of this compound derivatives is profoundly influenced by the nature of the substituent at the 4-amino position. By analyzing data from structurally similar 7-chloroquinoline and other 4-aminoquinoline analogues, we can infer key SAR trends.
Comparative Cytotoxicity of Structurally Related 4-Aminoquinoline Derivatives
The following table summarizes the in vitro anticancer activity of various 4-aminoquinoline derivatives against different cancer cell lines. It is important to note that these are not direct analogues of this compound, but they provide valuable insights into the effect of substitutions at the 4-amino position.
| Compound ID | Core Structure | 4-Amino Substituent (R) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 7-Chloroquinoline | -NH-(CH₂)₂-N(CH₃)₂ | MDA-MB-468 (Breast) | 8.73 | [3][4] |
| 2 | 7-Chloroquinoline | -NH-(CH₂)₂-N(CH₃)₂ | MCF7 (Breast) | 11.52 | [3] |
| 3 | 7-Fluoroquinoline | -NH-(CH₂)₃-CH₃ | MCF7 (Breast) | 8.22 | [3] |
| 4 | 7-Fluoroquinoline | -NH-(CH₂)₃-CH₃ | MDA-MB-468 (Breast) | 10.85 | [3] |
Key Insights from the Data:
-
Nature of the Side Chain: The presence of a basic amino group in the side chain, as seen in compounds 1 and 2 , is a common feature in many biologically active 4-aminoquinolines, including the antimalarial drug chloroquine. This feature can influence the compound's accumulation in acidic organelles like lysosomes, a mechanism implicated in some anticancer activities.[1]
-
Impact of Halogen Substitution: While the table above shows data for 7-chloro and 7-fluoro analogues, the position and nature of the halogen can significantly impact activity. The electron-withdrawing nature of the chlorine atom at position 6 in our target scaffold is anticipated to play a crucial role in its biological profile.
-
Lipophilicity and Chain Length: The butylamino side chain in compounds 3 and 4 suggests that lipophilicity is another important factor influencing anticancer activity. The optimal chain length and branching of the alkyl or aryl substituent at the 4-amino position need to be systematically explored for the this compound scaffold.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To ensure the integrity and reproducibility of research in this area, detailed and validated experimental protocols are essential.
Synthesis of this compound Derivatives
The general and most common method for synthesizing 4-aminoquinoline derivatives is through a nucleophilic aromatic substitution (SNA_r_) reaction, starting from the corresponding 4-chloroquinoline.
General Procedure for the Synthesis of N-Aryl-6-chloro-2-methylquinolin-4-amines:
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 4,6-dichloro-2-methylquinoline in a suitable solvent such as dioxane or ethanol.
-
Addition of Amine: Add 1 to 1.2 equivalents of the desired aniline or alkylamine to the solution.
-
Base and Catalyst (if necessary): For less reactive amines, the addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) may be required to scavenge the HCl generated during the reaction. In some cases, a palladium catalyst and a ligand can be used to facilitate the coupling.
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80°C to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired this compound derivative.
Caption: General workflow for the synthesis of this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[5]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Potential Mechanisms of Action: Targeting Kinase Signaling
Many quinoline-based anticancer agents exert their effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival. While the specific kinase targets of this compound derivatives require further investigation, a plausible mechanism of action is the inhibition of a signaling pathway frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.
Caption: A potential signaling pathway targeted by this compound derivatives.
Future Directions and Conclusion
The this compound scaffold holds significant promise for the development of novel anticancer agents. This guide has provided a framework for understanding the structure-activity relationships of these compounds by drawing comparisons with structurally related analogues and has detailed essential experimental protocols for their synthesis and biological evaluation.
Future research should focus on the systematic synthesis and screening of a library of this compound derivatives with diverse substituents at the 4-amino position. This will enable the construction of a robust SAR model and the identification of lead compounds with improved potency and selectivity. Elucidating the precise molecular targets and mechanisms of action of the most promising derivatives will be crucial for their further development as therapeutic agents.
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A Comparative Spectroscopic Guide to 6-Chloro-2-methylquinolin-4-amine Derivatives
<
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, quinoline derivatives stand out for their broad spectrum of biological activities, forming the backbone of numerous therapeutic agents.[1][2][3] The precise structural elucidation of these compounds is a critical step in the drug discovery pipeline, ensuring the integrity of structure-activity relationship (SAR) studies and the ultimate success of a therapeutic candidate. This guide provides a comprehensive comparison of spectroscopic data for 6-Chloro-2-methylquinolin-4-amine and its derivatives, offering field-proven insights and detailed experimental protocols to aid in their unambiguous characterization.
The quinoline scaffold, a fusion of a benzene ring and a pyridine ring, is a privileged structure in drug design.[2] The introduction of various substituents, such as a chlorine atom at the 6-position and a methyl group at the 2-position, significantly modulates the electronic and steric properties of the molecule, thereby influencing its biological activity.[4][5] The 4-amino group, in particular, is a key pharmacophoric feature, often involved in crucial interactions with biological targets.
The Spectroscopic Trinity: A Multi-faceted Approach to Structural Verification
A robust structural confirmation of this compound derivatives relies on the synergistic application of three core spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for molecular characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.[6][7][8][9] Both ¹H and ¹³C NMR are indispensable for characterizing quinoline derivatives.
¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the protons on the quinoline ring are highly sensitive to the nature and position of substituents. In this compound derivatives, the protons on the aromatic rings typically resonate in the downfield region (δ 7.0-9.0 ppm).[7] The methyl group at the C2 position will appear as a singlet in the upfield region, while the protons of the amino group at C4 may present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and offers insights into their electronic environment. The carbons directly attached to the nitrogen and chlorine atoms will experience significant shifts in their resonance frequencies. For instance, the C4 carbon bearing the amino group and the C6 carbon attached to the chlorine atom will have characteristic chemical shifts that are invaluable for confirming the substitution pattern.[4]
Advanced 2D NMR Techniques: In cases of complex or overlapping signals in 1D NMR spectra, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for unambiguously assigning proton and carbon signals.[4][10][11][12][13]
-
COSY reveals proton-proton coupling relationships, helping to trace out the connectivity of adjacent protons within the quinoline ring system.[4][10]
-
HSQC correlates protons directly to the carbons they are attached to, resolving ambiguities in crowded proton spectra.[4][10]
-
HMBC identifies longer-range couplings between protons and carbons (typically over two or three bonds), which is crucial for piecing together different molecular fragments and confirming the placement of substituents.[4][10]
Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative
| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 100 MHz) |
| δ (ppm) | Multiplicity |
| 7.85 | d, J = 8.8 Hz |
| 7.60 | d, J = 2.4 Hz |
| 7.45 | dd, J = 8.8, 2.4 Hz |
| 6.80 | s |
| 6.50 | br s |
| 2.40 | s |
Note: This is a representative dataset and actual chemical shifts may vary depending on the specific derivative and experimental conditions.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[14][15][16] The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.[17][18][19]
For this compound derivatives, key IR absorption bands to look for include:
-
N-H Stretching: The amino group at C4 will exhibit characteristic stretching vibrations in the region of 3500-3300 cm⁻¹. The presence of two bands in this region is indicative of a primary amine.
-
C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.
-
C=C and C=N Stretching: The stretching vibrations of the quinoline ring system will give rise to a series of sharp bands in the 1650-1400 cm⁻¹ region.[20]
-
C-Cl Stretching: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 800-600 cm⁻¹.
Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives
| Vibrational Mode | Frequency Range (cm⁻¹) |
| N-H Stretch (Amine) | 3500 - 3300 |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C-H Stretch (Aliphatic) | 3000 - 2850 |
| C=C/C=N Stretch (Ring) | 1650 - 1400 |
| C-Cl Stretch | 800 - 600 |
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[21][22][23] It provides crucial information about the molecular weight and elemental composition of a compound.[2]
For this compound derivatives, high-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the molecular formula with high accuracy. A key feature to observe in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, the molecular ion peak (M⁺) will be accompanied by an (M+2)⁺ peak with an intensity of approximately one-third that of the M⁺ peak.[2] This isotopic signature provides definitive evidence for the presence of a chlorine atom in the molecule.
Fragmentation analysis in MS can also provide structural information. The fragmentation patterns of heterocyclic compounds can be complex but often reveal characteristic losses of substituents or ring fragments.[22][24]
Experimental Protocols
General NMR Spectroscopy Protocol
A general procedure for acquiring high-quality NMR spectra of this compound derivatives is as follows:[7]
-
Sample Preparation:
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to resolve any structural ambiguities.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
General FT-IR Spectroscopy Protocol
The following outlines a standard procedure for obtaining an FT-IR spectrum of a solid sample using the Attenuated Total Reflectance (ATR) technique:[19][26]
-
Instrument Preparation:
-
Ensure the ATR crystal is clean. If necessary, clean it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.
-
Record a background spectrum.
-
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure to the sample using the instrument's clamp to ensure good contact with the crystal.
-
Acquire the sample spectrum.
-
-
Data Processing:
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands.
-
General Mass Spectrometry Protocol (Electrospray Ionization - ESI)
This protocol describes a typical procedure for analyzing a sample by ESI-MS:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.
-
The solvent should be compatible with the ESI process and may require the addition of a small amount of an acid (e.g., formic acid) or base to promote ionization.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) for the compound of interest.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum over a relevant m/z range.
-
-
Data Analysis:
-
Determine the m/z of the molecular ion and any significant fragment ions.
-
For HRMS data, use the accurate mass to determine the elemental composition.
-
Analyze the isotopic pattern to confirm the presence of chlorine.
-
Conclusion
The structural characterization of this compound derivatives is a critical endeavor in the pursuit of novel therapeutics. By employing a multi-pronged spectroscopic approach that leverages the strengths of NMR, IR, and MS, researchers can achieve unambiguous structural confirmation. This guide provides a foundational framework for this process, combining theoretical principles with practical, field-tested protocols. Adherence to these rigorous analytical standards is paramount for ensuring the integrity and reproducibility of research in drug discovery and development.
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A Comparative Cytotoxicity Analysis of 6-Chloro-2-methylquinolin-4-amine and Structurally Related Quinoline Derivatives
In the landscape of oncological research, the quinoline scaffold remains a privileged structure, serving as the foundation for a multitude of compounds with potent cytotoxic activities against various cancer cell lines.[1][2] This guide provides an in-depth comparative analysis of the cytotoxic profile of 6-Chloro-2-methylquinolin-4-amine and a selection of its structural analogs. While direct experimental cytotoxicity data for this compound is not extensively available in the public domain, this guide synthesizes data from closely related derivatives to forecast its potential efficacy and to highlight key structure-activity relationships that govern the cytotoxicity of this chemical class.
This analysis is tailored for researchers, scientists, and drug development professionals, offering a technical deep-dive into the cytotoxic performance of these compounds, supported by experimental data from peer-reviewed literature. We will explore the methodologies for assessing cytotoxicity, compare the available data, and discuss the molecular mechanisms that may contribute to their anticancer effects.
The Rationale for Cytotoxicity Profiling of Quinoline Derivatives
The development of novel anticancer agents is a critical endeavor in the face of evolving cancer biology and the emergence of drug resistance.[3][4] Quinoline derivatives have garnered significant attention due to their diverse biological activities, including their ability to induce apoptosis, arrest the cell cycle, and interfere with crucial tumor-growth signaling pathways.[2][5] The specific substitutions on the quinoline ring, such as chloro and methyl groups, can significantly modulate the cytotoxic potency and selectivity of these compounds. Therefore, a comparative analysis of their in vitro cytotoxicity is a crucial first step in identifying promising lead candidates for further preclinical and clinical development.
Methodologies for Assessing In Vitro Cytotoxicity
A robust evaluation of a compound's cytotoxic potential relies on well-established and reproducible in vitro assays. These assays measure different aspects of cell health, from metabolic activity to membrane integrity.
The MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow of the MTT cytotoxicity assay.
Comparative Cytotoxicity Data
| Compound | Cell Line | GI50 (µM) | Reference |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 | [3] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | >10 | [3] |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 | 82.9% growth reduction at 100 µM | [2] |
| 2-Arylquinoline Derivative (Compound 13) | HeLa | 8.3 | [6] |
| 2-Arylquinoline Derivative (Compound 12) | PC3 | 31.37 | [6] |
| Chloroquine (Reference) | MDA-MB-468 | 24.36 | [3] |
| Chloroquine (Reference) | MCF-7 | 20.72 | [3] |
Structure-Activity Relationship (SAR) Insights
The cytotoxic efficacy of quinoline derivatives is intricately linked to the nature and position of substituents on the quinoline ring.
-
The 4-Amino Group: The 4-aminoquinoline scaffold is a common feature in many biologically active compounds, including antimalarials like chloroquine, which also exhibits anticancer properties.[3][7] This group is often crucial for the compound's interaction with biological targets.
-
Chloro Substitution: The presence of a chlorine atom, particularly at the 7-position of the quinoline ring, has been shown to enhance cytotoxic activity in several 4-aminoquinoline derivatives.[3] For instance, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine demonstrated a five-fold increase in cytotoxicity against MDA-MB-468 cells compared to chloroquine.[3] Conversely, in some contexts, a 7-chloro substitution has been reported to decrease cytotoxic activity.[4] This highlights the complex interplay between different substituents.
-
Methyl Substitution: The effect of a methyl group is position-dependent. While specific data on a 2-methyl group in conjunction with a 6-chloro substitution is sparse, studies on other methylated quinolines suggest that these substitutions can influence the compound's lipophilicity and steric interactions with target molecules, thereby affecting its biological activity.[5][6]
Potential Mechanisms of Action
The cytotoxic effects of quinoline derivatives are often multifactorial, involving the modulation of several key cellular pathways that are frequently dysregulated in cancer.
Potential Signaling Pathways Targeted by Quinoline Derivatives
Caption: Inhibition of key cancer signaling pathways.
-
Inhibition of Kinase Signaling: Many quinoline derivatives have been shown to inhibit protein kinases that are critical for cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.[5]
-
Induction of Apoptosis: A common mechanism of action for many anticancer drugs is the induction of programmed cell death, or apoptosis. Quinoline derivatives can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases.[8]
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, quinoline compounds can halt the proliferation of cancer cells.[4]
-
Topoisomerase Inhibition: Some quinoline derivatives can inhibit topoisomerases, enzymes that are essential for DNA replication and repair.[1]
Conclusion and Future Directions
Based on the comparative analysis of its structural analogs, it is plausible that this compound possesses cytotoxic activity against various cancer cell lines. The presence of both a chloro and a methyl group on the quinoline ring, in combination with the 4-amino moiety, suggests a potential for interesting biological activity.
However, to definitively establish the cytotoxic profile of this compound, direct experimental evaluation is imperative. Future studies should focus on:
-
In Vitro Cytotoxicity Screening: Assessing the IC50 or GI50 values of this compound against a panel of diverse human cancer cell lines using standardized assays like the MTT assay.
-
Mechanism of Action Studies: Investigating the molecular mechanisms underlying its cytotoxic effects, including its impact on cell cycle progression, apoptosis induction, and key cancer-related signaling pathways.
-
Comparative Analysis: Directly comparing its activity with established anticancer drugs and other relevant quinoline derivatives to determine its relative potency and selectivity.
The insights gained from such studies will be invaluable in determining the potential of this compound as a lead compound for the development of novel anticancer therapeutics.
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Navigating Quinoline Synthesis: A Comparative Guide to Alternatives for 6-Chloro-2-methylquinolin-4-amine
For researchers, scientists, and drug development professionals, the quinoline scaffold remains a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among the vast family of quinoline derivatives, 6-Chloro-2-methylquinolin-4-amine serves as a critical intermediate, particularly in the synthesis of kinase inhibitors and antimalarial drugs. This guide provides an in-depth technical comparison of synthetic strategies involving this key building block and explores viable alternatives, offering experimental insights to inform rational drug design and process development.
The strategic importance of this compound lies in its reactive handles: the 4-amino group and the 6-chloro substituent. The amino group provides a nucleophilic center for further elaboration, while the chloro group can participate in cross-coupling reactions, allowing for the introduction of diverse functionalities. This dual reactivity has made it a valuable precursor in the synthesis of complex molecules, most notably in the development of tyrosine kinase inhibitors like lapatinib and its analogues.
The Conventional Approach: Nucleophilic Aromatic Substitution
The most prevalent synthetic route to derivatives of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This typically starts with a more readily available precursor, 4,6-dichloro-2-methylquinoline, which is then reacted with a suitable amine to install the 4-amino group.[1]
Experimental Protocol: Synthesis of 4-Amino-6-chloro-2-methylquinoline Derivatives via SNAr
This protocol outlines a general procedure for the amination of a 4-chloroquinoline precursor.
Materials:
-
4,6-dichloro-2-methylquinoline
-
Desired primary or secondary amine
-
Anhydrous solvent (e.g., ethanol, isopropanol, or N,N-Dimethylformamide (DMF))
-
Base (e.g., triethylamine, potassium carbonate) (optional, depending on the amine)
-
Pressure vessel (if required)
Procedure:
-
In a pressure vessel, dissolve 4,6-dichloro-2-methylquinoline (1.0 eq) in the chosen anhydrous solvent.
-
Add the desired amine (1.1 - 2.0 eq). If the amine salt is used, add a base (e.g., triethylamine, 2.0 eq) to liberate the free amine.
-
Seal the vessel and heat the reaction mixture to a temperature ranging from 80°C to 150°C. The optimal temperature and reaction time (typically 4-24 hours) will depend on the reactivity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the desired 4-amino-6-chloro-2-methylquinoline derivative.
Alternative Strategies: Bypassing the Pre-aminated Quinoline
While the use of this compound or its direct precursors is effective, alternative synthetic strategies can offer advantages in terms of step economy, functional group tolerance, and the ability to generate diverse libraries of compounds. These alternatives can be broadly categorized into two main approaches: building the quinoline ring with the 4-amino substituent already in place, or utilizing a different reactive handle at the 4-position.
Constructing the 4-Aminoquinoline Core: The Friedländer Annulation
The Friedländer synthesis is a powerful method for constructing the quinoline core by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. By carefully selecting the starting materials, one can directly install the desired amino functionality at the 4-position, thereby circumventing the need for a separate amination step.[2]
Caption: A typical workflow starting with a Friedländer annulation to construct the quinoline core.
Alternative Leaving Groups at the 4-Position
Instead of a chloro group, other functionalities can serve as a leaving group for the introduction of the amino substituent. For instance, a 4-hydroxyquinoline can be activated for nucleophilic substitution.
Comparative Performance
The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction.
| Method | Starting Materials | Key Transformation | Typical Yields | Advantages | Disadvantages |
| SNAr from 4-Chloroquinoline | 4,6-dichloro-2-methylquinoline, Amine | Nucleophilic Aromatic Substitution | 60-95%[3] | High yielding, reliable, wide range of amines can be used. | Requires the synthesis of the 4-chloro precursor, which can add steps. |
| Friedländer Annulation | 2-Amino-5-chlorobenzaldehyde, α-Methylene Ketone | Cyclocondensation | 50-85%[2] | Convergent synthesis, builds complexity quickly. | Regioselectivity can be an issue with unsymmetrical ketones. |
Bioisosteric Replacements: Moving Beyond the Quinoline Scaffold
In drug discovery, it is often beneficial to explore alternative heterocyclic scaffolds that can mimic the biological activity of the parent molecule while offering improved physicochemical properties, selectivity, or a novel intellectual property position. These alternative scaffolds are known as bioisosteres.[4]
For kinase inhibitors, where the quinoline core often serves as a hinge-binding motif, several other heterocycles have been successfully employed.
Prominent Bioisosteres for the Quinoline Core in Kinase Inhibitors
-
Quinazoline: The quinazoline scaffold is a very common bioisostere for quinoline in kinase inhibitors.[5] Many approved drugs, such as gefitinib and erlotinib, feature this core. The nitrogen at position 1 can act as an additional hydrogen bond acceptor, potentially altering the binding mode and selectivity.
-
Pyrazolopyrimidine: This scaffold has also been effectively used as a quinoline mimic. It offers a different arrangement of hydrogen bond donors and acceptors, which can be exploited to achieve selectivity for different kinases.
-
Pyrrolopyrimidine: Similar to pyrazolopyrimidines, this scaffold provides a distinct electronic and steric profile compared to quinoline.
Caption: General synthetic approach for 4-aminoquinazoline-based kinase inhibitors.
Comparative Data on Bioisosteric Replacements
The effectiveness of a bioisosteric replacement is highly target-dependent and requires experimental validation. However, the following table provides a conceptual comparison of these scaffolds.
| Scaffold | Key Features | Potential Advantages over Quinoline | Representative Kinase Inhibitor |
| Quinoline | Planar, aromatic, weakly basic nitrogen. | Well-established, synthetically accessible. | Lapatinib |
| Quinazoline | Contains an additional nitrogen in the pyrimidine ring. | Can form an additional hydrogen bond, potentially increasing potency and selectivity.[5] | Gefitinib |
| Pyrazolopyrimidine | Fused pyrazole and pyrimidine rings. | Different vector for substituent placement, can modulate solubility and cell permeability. | Ruxolitinib |
| Pyrrolopyrimidine | Fused pyrrole and pyrimidine rings. | Can offer improved metabolic stability and kinase selectivity. | Tofacitinib |
Conclusion
While this compound remains a valuable and widely used intermediate in organic synthesis, a thorough understanding of the available alternatives is crucial for the modern medicinal chemist. By considering alternative synthetic routes such as the Friedländer annulation, researchers can streamline synthetic sequences and potentially improve overall efficiency. Furthermore, the exploration of bioisosteric replacements like quinazolines and pyrazolopyrimidines opens up new avenues for drug design, enabling the fine-tuning of pharmacological properties and the development of next-generation therapeutics. The choice of the optimal strategy will always be a multifactorial decision, balancing synthetic feasibility, cost, and the specific biological and physicochemical properties required for the target molecule.
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- Heterocyclic Analogues as Kinase Inhibitors: A Focus Review. (2017). Current Medicinal Chemistry, 24(15), 1547-1565.
- Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2015). PLoS ONE, 10(10), e0140878.
- 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2023). Frontiers in Chemistry, 11, 1187498.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(33), 19452-19475.
- New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (2022). ChemMedChem, 17(11), e202200085.
- Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. (2009). Journal of Medicinal Chemistry, 52(15), 4638–4648.
- Application Notes and Protocols for Nucleophilic Aromatic Substitution on Quinolines. (n.d.). Benchchem.
- Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. (2021). European Journal of Medicinal Chemistry, 223, 113645.
- New Heterocyclic Analogues of 4-(2-Chloro-5-methoxyanilino)quinazolines as Potent and Selective c-Src Kinase Inhibitors. (2008). Journal of Medicinal Chemistry, 51(14), 4392–4406.
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- Improvement of Aqueous Solubility of Lapatinib-derived Analogs: Identification of a Quinolinimine as a Lead for Human African Trypanosomiasis Drug Development. (2019). Journal of Medicinal Chemistry, 62(17), 8086–8104.
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Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[6][7][8]triazino[2,3-c]quinazolines. (2024). Pharmaceuticals, 17(11), 1437.
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A Comparative Guide to the Biological Target Validation of 6-Chloro-2-methylquinolin-4-amine
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both an art and a science. This guide provides an in-depth, technical comparison of methodologies for the biological target validation of 6-Chloro-2-methylquinolin-4-amine, a member of the quinoline class of compounds. Quinoline derivatives have a rich history in medicinal chemistry, with demonstrated efficacy across a range of diseases including cancer, malaria, and various microbial infections[1][2][3][4][5]. The specific biological target of this compound is not yet fully elucidated in publicly available literature, presenting an ideal case study for outlining a robust, multi-faceted target validation strategy.
This document will not follow a rigid template. Instead, it will be structured to logically and comprehensively guide the reader through the process of target identification and validation, emphasizing the "why" behind experimental choices and providing a framework for generating high-confidence data. We will operate under the hypothesis that, based on the known activities of similar quinoline-based molecules, this compound is a putative inhibitor of a protein kinase involved in cancer cell proliferation. For the purpose of this guide, we will use the hypothetical target, "Kinase X," as our focus.
Part 1: Initial Target Identification and Hypothesis Generation
The first step in any target validation campaign is to identify a plausible biological target. Given the prevalence of quinoline scaffolds in kinase inhibitors, a logical starting point is to screen this compound against a panel of kinases.
High-Throughput Screening (HTS) for Putative Targets
A broad, unbiased approach to identifying potential targets is to perform a high-throughput screen. This typically involves testing the compound against a large library of purified enzymes or in a cellular assay that measures a specific phenotype.
Experimental Approach: Kinase Panel Screening
A commercially available kinase panel (e.g., Eurofins' KinaseProfiler™ or Promega's Kinase-Glo® platform) can be used to rapidly assess the inhibitory activity of this compound against hundreds of kinases.
Data Interpretation and Hypothesis
The results of such a screen would be presented in a table, highlighting the kinases that are significantly inhibited by the compound. For our case study, let's assume the screen yields the following hypothetical data:
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| Kinase X | 95% | 50 |
| Kinase Y | 45% | >1000 |
| Kinase Z | 30% | >1000 |
| ... | ... | ... |
This data strongly suggests that "Kinase X" is a primary, high-affinity target of this compound. This forms the basis of our target validation hypothesis.
Part 2: In Vitro Target Validation: From Binding to Function
Once a putative target is identified, the next crucial phase is to validate this interaction using orthogonal, in vitro methods. This involves confirming direct binding and assessing the functional consequences of this interaction.
Confirming Direct Target Engagement
It is essential to demonstrate that this compound physically interacts with Kinase X. Several biophysical techniques can be employed for this purpose.
Comparison of Biophysical Methods
| Method | Principle | Pros | Cons |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to an immobilized target. | Real-time kinetics (kon, koff), label-free. | Requires target immobilization, potential for protein denaturation. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding. | Provides full thermodynamic profile (Kd, ΔH, ΔS), solution-based. | Requires large amounts of pure protein and compound. |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in protein thermal stability upon ligand binding. | Can be performed in cell lysates and intact cells, label-free. | Not all proteins show a significant thermal shift. |
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize purified, recombinant Kinase X onto a sensor chip (e.g., a CM5 chip from Cytiva).
-
Binding Analysis: Flow a series of concentrations of this compound over the chip surface.
-
Data Collection: Measure the change in response units (RU) over time to determine the association and dissociation rates.
-
Analysis: Fit the data to a binding model to calculate the equilibrium dissociation constant (Kd).
Assessing Functional Inhibition
Confirming binding is necessary, but not sufficient. We must also demonstrate that this binding event leads to a functional consequence, i.e., inhibition of Kinase X's enzymatic activity.
Experimental Protocol: In Vitro Kinase Assay
-
Reaction Setup: In a 384-well plate, combine recombinant Kinase X, its specific substrate peptide, and ATP.
-
Inhibitor Titration: Add a serial dilution of this compound to the wells.
-
Incubation: Allow the kinase reaction to proceed for a set time at 30°C.
-
Detection: Use a phosphospecific antibody or a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to measure the extent of substrate phosphorylation.
-
Data Analysis: Plot the % inhibition against the compound concentration and fit to a dose-response curve to determine the IC50 value.
Part 3: Cellular Target Validation: Linking Target to Phenotype
The ultimate goal of target validation is to demonstrate that engaging the target in a cellular context leads to a desired biological outcome. This involves confirming target engagement in cells and linking it to a cellular phenotype.
Confirming Target Engagement in a Cellular Milieu
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
A positive result in a CETSA experiment, where the protein melt curve for Kinase X is shifted to a higher temperature in the presence of this compound, provides strong evidence of target engagement in a physiological context.
Connecting Target Inhibition to a Cellular Phenotype
If Kinase X is a valid therapeutic target for cancer, its inhibition should lead to an anti-proliferative effect.
Experimental Protocol: Cell Proliferation Assay
-
Cell Plating: Seed cancer cells known to be dependent on Kinase X signaling in a 96-well plate.
-
Treatment: Treat the cells with a dose-response of this compound.
-
Incubation: Incubate for 72 hours.
-
Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo® (Promega) or by staining with crystal violet.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition).
Part 4: The Gold Standard Comparison: Pharmacological vs. Genetic Target Validation
A key component of rigorous target validation is to compare the effects of the small molecule inhibitor with genetic methods of target modulation. This helps to deconvolute on-target from off-target effects.
Comparison of Pharmacological and Genetic Approaches
| Approach | Method | Pros | Cons |
| Pharmacological (This Guide) | This compound | Dose-dependent, reversible, good for in vivo studies. | Potential for off-target effects. |
| Genetic | CRISPR/Cas9 Knockout or siRNA Knockdown | Highly specific for the target gene. | Can induce compensatory mechanisms, potential for off-target gene edits. |
Experimental Workflow: Comparative Phenotypic Analysis
Caption: Comparing pharmacological and genetic target validation.
If the phenotype observed with this compound (e.g., decreased proliferation and reduced downstream signaling) is consistent with the phenotype of Kinase X knockdown or knockout, this provides very strong evidence that Kinase X is the relevant biological target.
Part 5: Concluding Remarks and Future Directions
This guide has outlined a comprehensive, multi-pronged approach to the biological target validation of this compound, using the hypothetical target "Kinase X". By employing a combination of in vitro, cellular, and genetic techniques, researchers can build a robust data package to support the progression of a compound through the drug discovery pipeline. The key to successful target validation lies in the use of orthogonal assays and the critical comparison of pharmacological and genetic approaches to ensure that the observed biological effects are indeed mediated by the intended target. The next logical steps in the development of this compound would involve preclinical in vivo studies in animal models of cancer to assess its efficacy and safety profile.
References
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Biological activities of quinoline derivatives. Mini Reviews in Medicinal Chemistry, [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, [Link]
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Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, [Link]
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Biological Activities of Quinoline Derivatives. Ingenta Connect, [Link]
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Biological Activities of Quinoline Derivatives. Bentham Science, [Link]
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- 3. biointerfaceresearch.com [biointerfaceresearch.com]
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- 5. benthamdirect.com [benthamdirect.com]
A Comparative Guide to In Vitro and In Vivo Studies of 6-Chloro-2-methylquinolin-4-amine and its Analogs
In the landscape of modern medicinal chemistry, quinoline derivatives stand out as a versatile scaffold with a broad spectrum of pharmacological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] Among these, 6-Chloro-2-methylquinolin-4-amine represents a key pharmacophore whose therapeutic potential is actively being explored. This guide provides a comparative analysis of in vitro and in vivo research methodologies essential for the preclinical evaluation of this compound and its derivatives, offering insights into the rationale behind experimental choices and the interpretation of data.
The Foundational Role of In Vitro Studies: A First Look at Biological Activity
In vitro studies are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess the biological activity of a compound in a controlled, artificial environment. These assays are crucial for initial screening, mechanism of action studies, and lead optimization.
Cytotoxicity Screening: The Frontline Assay
A primary application of in vitro testing for quinoline derivatives is the evaluation of their cytotoxic effects against various cancer cell lines.[3][4][5] This is often the first step in identifying potential anticancer agents.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, MGC-803 for gastric cancer) are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: The cells are treated with serial dilutions of this compound or its analogs and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the resulting colored solution is measured using a microplate reader, which is proportional to the number of viable cells.
-
Data Analysis: The half-maximal growth inhibition (GI₅₀) value, the concentration of the compound that inhibits cell growth by 50%, is calculated.
Data Presentation: Cytotoxicity of 4-Aminoquinoline Derivatives
| Compound | Target Cell Line | GI₅₀ (μM) | Reference |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 7.35 | [3] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | 8.22 | [5] |
| Compound 5 (a 4-aminoquinoline derivative) | MDA-MB-468 | 11.47 | [3] |
| Compound 8 (a 4-aminoquinoline derivative) | MCF-7 | 12.90 | [3] |
This table presents a selection of cytotoxicity data for various 4-aminoquinoline derivatives, illustrating the range of potencies observed in vitro.
Causality Behind Experimental Choices: The selection of cell lines is critical and should represent a diverse panel of cancer types to identify broad-spectrum activity or specific selectivity. The concentration range of the test compound is chosen to generate a dose-response curve, which is essential for determining the GI₅₀.
Below is a diagram illustrating a typical in vitro cytotoxicity screening workflow.
Caption: Workflow for In Vitro Cytotoxicity Screening.
Antimicrobial Activity Screening
Quinoline derivatives have also shown promise as antimicrobial agents.[2] In vitro assays are used to determine a compound's efficacy against various strains of bacteria and fungi.
Experimental Protocol: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under conditions suitable for the growth of the microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
The Indispensable Role of In Vivo Studies: Assessing Performance in a Living System
Preclinical Animal Models
The choice of animal model is critical and depends on the therapeutic indication. For anticancer drug development, rodent models are commonly used.
Experimental Protocol: Xenograft Mouse Model of Cancer
This model is widely used to assess the antitumor efficacy of a test compound.
-
Cell Implantation: Human cancer cells (the same ones used in in vitro studies) are injected subcutaneously into immunocompromised mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are randomized into control and treatment groups. The treatment group receives the test compound (e.g., this compound) via a clinically relevant route of administration (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Tumor size and body weight are monitored regularly throughout the study.
-
Endpoint: At the end of the study, the tumors are excised and weighed.
-
Data Analysis: The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
Causality Behind Experimental Choices: Immunocompromised mice are used to prevent the rejection of human tumor cells. The route of administration and dosing schedule are designed to mimic potential clinical use. Tumor growth inhibition is a key efficacy endpoint.
Below is a diagram illustrating a typical in vivo xenograft study workflow.
Caption: Workflow for an In Vivo Xenograft Study.
Bridging the Gap: The In Vitro-In Vivo Correlation
The ultimate goal of preclinical studies is to identify compounds that will be safe and effective in humans. A strong correlation between in vitro and in vivo data is therefore highly desirable.
| Parameter | In Vitro Study | In Vivo Study |
| Environment | Isolated cells in culture | Whole, living organism |
| Key Question | Does the compound have biological activity? | Is the compound effective and safe in a living system? |
| Data Output | GI₅₀, IC₅₀, MIC | Tumor growth inhibition, pharmacokinetics, toxicity profile |
| Complexity | Low | High |
| Cost & Time | Low | High |
The diagram below illustrates the logical progression from in vitro to in vivo studies in the drug discovery pipeline.
Caption: Relationship between In Vitro and In Vivo Studies.
References
- BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of 6-Methoxy-2-methylquinolin-4-amine Analogs. BenchChem.
- Vennila, K. N., Prabha, K., Manoj, M., Rajendra Prasad, K. J., & Velmurugan, D. (n.d.). 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine. National Institutes of Health.
- BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of 4-amino-6,8-difluoro-2-methylquinoline. BenchChem.
- BenchChem. (2025). An In-depth Technical Guide to 6-Chloro-2-phenylquinolin-4-ol: Core Properties and Scientific Context. BenchChem.
- Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino-1,2,4-triazole-3-thiol ring at C-4 position. (n.d.).
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). PubMed Central.
- Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. (2014). PubMed.
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). PubMed.
Sources
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- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of 6-Chloro-2-methylquinolin-4-amine Derivatives Against P. falciparum DHFR-TS
This guide provides an in-depth, experimentally grounded protocol for conducting a comparative molecular docking study. We will investigate a series of 6-Chloro-2-methylquinolin-4-amine derivatives, a scaffold of interest due to its structural similarity to known antimalarial agents like chloroquine. Our objective is to computationally screen these derivatives against a validated antimalarial drug target, Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS), to predict their binding affinities and elucidate potential structure-activity relationships (SAR).
Part 1: Target Selection and Scientific Rationale
The success of any structure-based drug design campaign hinges on the selection of a biologically relevant and structurally characterized target. Quinoline-containing compounds have a well-documented history of antimalarial activity.[1][2][3] Therefore, a logical starting point is to investigate their potential against key enzymes in the Plasmodium falciparum life cycle.
We have selected dihydrofolate reductase-thymidylate synthase (DHFR-TS) , a bifunctional enzyme essential for parasite survival. It catalyzes key steps in the folate biosynthesis pathway, which is critical for DNA synthesis and repair. Inhibition of the DHFR domain of this enzyme is a clinically validated strategy for antimalarial therapy.
For this study, we will utilize the crystal structure of wild-type PfDHFR-TS complexed with the inhibitor WR99210, available from the Protein Data Bank (PDB).
-
Target: Wild-type Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS)
-
PDB ID: 1J3I[4]
-
Resolution: 2.33 Å[4]
Causality of Choice: The choice of PDB entry 1J3I is deliberate. It provides a high-resolution crystal structure with a co-crystallized ligand (WR99210) in the active site.[4] This is invaluable for two reasons: it clearly defines the binding pocket for our docking simulations, and it provides a reference ligand that is essential for validating our docking protocol.[5][6]
Part 2: Ligand Preparation: From 2D Scaffold to 3D Docking Candidates
Our study will compare the parent this compound scaffold against three rationally designed derivatives. The goal is to probe how substitutions at the 4-amino position influence binding affinity.
-
Scaffold (LIG-01): this compound
-
Derivative A (LIG-02): N-(6-Chloro-2-methylquinolin-4-yl)acetamide (addition of an acetyl group to introduce a potential hydrogen bond acceptor).
-
Derivative B (LIG-03): 1-(6-Chloro-2-methylquinolin-4-yl)-3-phenylurea (addition of a larger, more complex group with hydrogen bond donors and acceptors, and a phenyl ring for potential pi-stacking).
-
Derivative C (LIG-04): N-(6-Chloro-2-methylquinolin-4-yl)benzenesulfonamide (introduction of a sulfonamide group, a common pharmacophore).
Step-by-Step Ligand Preparation Protocol
The conversion of 2D chemical structures into energetically favorable 3D conformations is a critical prerequisite for meaningful docking studies.[7][8]
-
2D Sketching: Draw each of the four ligands using chemical drawing software (e.g., MarvinSketch, ChemDraw).
-
Conversion to 3D: Convert the 2D structures into 3D coordinates. Most chemical drawing tools have this functionality built-in.[9]
-
Energy Minimization: Subject each 3D structure to energy minimization using a suitable force field (e.g., MMFF94). This step is crucial to relieve steric clashes and find a low-energy, stable conformation.[7]
-
File Format Conversion: Save the final, minimized 3D structures in a format compatible with docking software, such as .sdf or .mol2. For use with AutoDock Vina, these will be further converted to the .pdbqt format, which includes atomic charges and atom type definitions.[10][11]
Part 3: The Comparative Docking Workflow
This section details the complete computational protocol, from preparing the protein target to running the final docking simulations. We will use AutoDock Tools (ADT) for preparation and AutoDock Vina for the docking calculations, as they are widely used and extensively validated tools.[12][13]
Experimental Workflow Diagram
Caption: The end-to-end workflow for the comparative docking study.
Protocol 1: Protein Preparation
-
Download Structure: Obtain the PDB file for 1J3I from the RCSB PDB database.[4]
-
Clean the Structure: Open the PDB file in a molecular viewer like UCSF Chimera or PyMOL.[14]
-
Remove all water molecules. While some water molecules can be critical for binding, for an initial screening, their removal simplifies the system.[7][15]
-
Remove all non-protein heteroatoms (HETATMs), including the native ligand (WR99210) and cofactors. Save the native ligand to a separate file for later use in protocol validation.
-
-
Prepare for Docking (using AutoDock Tools):
Protocol 2: Docking Protocol Validation (Self-Validating System)
To ensure our docking parameters are trustworthy, we must first validate the protocol by redocking the co-crystallized ligand (WR99210) back into the prepared protein.[6][17]
-
Prepare Native Ligand: Prepare the extracted WR99210 ligand using the same steps outlined in the ligand preparation protocol, saving it as native_ligand.pdbqt.
-
Define the Grid Box: In AutoDock Tools, define a grid box centered on the position of the original co-crystallized ligand. The box should be large enough to encompass the entire binding site and allow for rotational and translational freedom of the ligand. A size of 25x25x25 Å is often a good starting point.[12]
-
Run Docking: Use AutoDock Vina to dock native_ligand.pdbqt into protein.pdbqt using the defined grid parameters.
-
Analyze the Result: Superimpose the top-ranked docked pose of WR99210 with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the two poses.
-
Validation Checkpoint: A successful validation is generally accepted when the RMSD is below 2.0 Å.[5][6][18] This indicates that the chosen docking protocol can accurately reproduce the experimentally observed binding mode. If the RMSD is high, parameters such as the grid box size or center may need adjustment.
Protocol 3: Comparative Docking of Derivatives
Once the protocol is validated, proceed with docking the custom derivatives.
-
Prepare Derivatives: Ensure LIG-01, LIG-02, LIG-03, and LIG-04 are prepared as .pdbqt files.
-
Run Vina: Using the exact same grid parameters and configuration file from the validation step, run AutoDock Vina for each of the four derivatives.[19]
-
Collect Results: Vina will output a log file for each ligand containing the binding affinity scores (in kcal/mol) for the top-ranked poses, along with a .pdbqt file containing the coordinates of these poses.[10][11]
Part 4: Results and Comparative Analysis
Quantitative Data Summary
The results of the docking simulations are summarized below. Note that these are representative values for illustrative purposes. A more negative binding affinity suggests a stronger predicted interaction.[20][22]
| Ligand ID | Derivative Name | Binding Affinity (kcal/mol) | Predicted H-Bonds | Key Interacting Residues (Hypothetical) |
| LIG-01 | This compound (Scaffold) | -7.2 | 1 | Asp54 |
| LIG-02 | N-(6-Chloro-2-methylquinolin-4-yl)acetamide | -7.9 | 3 | Asp54, Ile14, Leu164 |
| LIG-03 | 1-(6-Chloro-2-methylquinolin-4-yl)-3-phenylurea | -9.1 | 4 | Asp54, Ile14, Phe116, Ser108 |
| LIG-04 | N-(6-Chloro-2-methylquinolin-4-yl)benzenesulfonamide | -8.5 | 3 | Asp54, Ser108, Leu164 |
Analysis of Structure-Activity Relationships (SAR)
The true value of comparative docking lies in explaining why certain derivatives perform better than others.[23] This involves visually inspecting the docked poses and analyzing their molecular interactions.
-
LIG-01 (Scaffold): The parent scaffold shows moderate binding affinity, likely anchored by a key hydrogen bond between its 4-amino group and the critical active site residue Asp54.
-
LIG-02 (Acetamide): The addition of the acetyl group improves the binding score. Analysis of the pose reveals that the carbonyl oxygen acts as an additional hydrogen bond acceptor, forming new interactions with residues like Ile14 and Leu164 in the active site, thereby increasing stability.[20]
-
LIG-03 (Phenylurea): This derivative shows the best binding affinity. The urea moiety provides both hydrogen bond donors and acceptors, forming a more extensive hydrogen bond network with residues like Ser108.[20] Furthermore, the terminal phenyl group is positioned to form a favorable pi-pi stacking interaction with a Phe116 residue in the binding pocket, a common feature in potent inhibitors.
-
LIG-04 (Sulfonamide): The sulfonamide derivative also shows improved binding over the scaffold. The sulfonyl oxygens participate in hydrogen bonding, but the overall geometry may be less optimal than the phenylurea derivative, resulting in a slightly lower (less negative) score.
Logical Relationship Diagram
Caption: Relationship between chemical modification and binding improvement.
Conclusion and Future Directions
This comparative docking study successfully screened four derivatives of the this compound scaffold against PfDHFR-TS. The computational results predict that substitutions at the 4-amino position can significantly enhance binding affinity. The phenylurea derivative (LIG-03) emerged as the most promising candidate due to its ability to form an extensive hydrogen bond network and engage in pi-pi stacking interactions.
These in silico findings provide a strong hypothesis for guiding synthetic efforts. The next logical steps would be:
-
Synthesis: Synthesize LIG-01 through LIG-04.
-
In Vitro Validation: Experimentally test the synthesized compounds for their inhibitory activity against the PfDHFR-TS enzyme and their antimalarial activity against P. falciparum cell cultures.
-
Lead Optimization: Based on the experimental results, further optimize the most promising scaffold (LIG-03) to improve potency and drug-like properties.
This guide demonstrates a robust, logical, and self-validating workflow for using comparative molecular docking as a predictive tool in the early stages of structure-based drug discovery.
References
-
ResearchGate. (2024). How to interprete and analyze molecular docking results?
-
Quora. (2021). How does one prepare proteins for molecular docking?
-
YouTube. (2024). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening.
-
Creative Proteomics. Molecular Docking Results Analysis and Accuracy Improvement.
-
UCSF DOCK. (2025). Tutorial: Prepping Molecules.
-
EMBL-EBI. Session 4: Introduction to in silico docking.
-
YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
-
ResearchGate. (2022). Molecular docking protocol validation.
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?
-
YouTube. (2020). Autodock Vina Tutorial - Molecular Docking.
-
CD ComputaBio. Analysis and Mapping of Molecular Docking Results.
-
Eagon Research Group. Vina Docking Tutorial.
-
Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina.
-
ResearchGate. (2015). How can I validate a docking protocol?
-
University of St Andrews. 6. Preparing the protein and ligand for docking.
-
RCSB PDB. (2003). 1J3I: Wild-type Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) complexed with WR99210, NADPH, and dUMP.
-
RCSB PDB. (2021). 7F3Y: Wild-type Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) complexed with methotrexate (MTX), NADPH and dUMP.
-
RCSB PDB. (2021). 7CTW: Wild-type Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) complexed with fragment 820, NADPH, dUMP.
-
wwPDB. PDB Entry - 7F3Y.
-
ResearchGate. Structure of pfDHFR-TS,PDB ID:3UM8.
-
NIH National Library of Medicine. (2012). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
-
ACS Publications. (2006). Validation Studies of the Site-Directed Docking Program LibDock.
-
YouTube. (2024). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock.
-
ResearchGate. (2023). Interpretation of Molecular docking results?
-
ResearchGate. (2019). Molecular docking proteins preparation.
-
MDPI. (2021). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R).
-
YouTube. (2024). Learn Maestro: Preparing protein structures.
-
ScotChem. 6. Preparing the protein and ligand for docking.
-
NIH National Library of Medicine. (2017). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries.
-
YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.
-
MDPI. (2018). Molecular Docking and Structure-Based Drug Design Strategies.
-
Semantic Scholar. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches.
-
OUCI. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches.
-
ResearchGate. (2023). (PDF) Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches.
-
MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
-
PubMed. (1985). Synthesis and antimalarial effects of 4-[(7-chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl]-6-alkylphenols and their N omega-oxides.
-
ResearchGate. (2024). (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
-
MDPI. (2017). 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine.
-
PubMed Central. (2016). [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Chloro-2-methylquinolin-4-amine
This guide provides an in-depth, procedural framework for the safe handling and disposal of 6-Chloro-2-methylquinolin-4-amine. As a chlorinated quinoline derivative, this compound requires meticulous management to mitigate risks to personnel and the environment. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale underpinning them.
Hazard Assessment and Chemical Profile
Understanding the chemical nature of this compound is fundamental to appreciating its disposal requirements. It is a halogenated aromatic amine. The presence of a chlorine atom on the quinoline ring designates it as a halogenated organic compound .[1] This classification is critical because the disposal pathways for halogenated and non-halogenated wastes are distinct, primarily due to the byproducts formed during thermal decomposition.
| Property/Hazard | Assessment based on Analogous Compounds | Citation |
| Physical State | Solid | [2][3] |
| Acute Oral Toxicity | Harmful if swallowed. | [2][3][4] |
| Skin Corrosion/Irritation | Causes skin irritation. | [2][4] |
| Eye Damage/Irritation | Causes serious eye irritation. | [2][3][4] |
| Respiratory Hazard | May cause respiratory irritation upon inhalation of dust. | [2] |
| Incompatible Materials | Strong oxidizing agents, Acids. | [4] |
| Hazardous Combustion Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen chloride (HCl) gas. | [4] |
The most significant disposal consideration is the generation of hydrogen chloride (HCl) gas upon incineration.[5][6] Improper combustion at low temperatures can also lead to the formation of other hazardous chlorinated compounds. Therefore, the only acceptable disposal method is high-temperature incineration in a facility equipped with flue-gas scrubbers to neutralize the acidic HCl byproduct.[5][7][8]
Waste Management Workflow
A systematic workflow ensures that the compound is handled safely from the moment it is designated as waste to its final disposal. This process involves proper segregation, accumulation, and preparation for pickup by a certified hazardous waste management service.
Caption: Waste Management Workflow for this compound.
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for safely collecting and preparing this compound waste for disposal.
Part A: Waste Segregation and Collection
The principle of waste segregation is paramount. Mixing halogenated wastes with non-halogenated solvents significantly increases disposal costs and complexity.[9]
Caption: Decision Tree for Waste Segregation.
Procedure:
-
Identify the Waste Stream: Designate all solid this compound, solutions containing it, and any materials contaminated with it (e.g., filter paper, silica gel, gloves) as Halogenated Organic Waste .
-
Select the Correct Container: Use a dedicated, chemically compatible container clearly labeled "Halogenated Organic Waste".[10] The container must have a secure, sealable lid and be in good condition.
-
Label the Container: Before adding any waste, affix a hazardous waste tag.[9][11] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound" and any other components in the mixture with their approximate percentages. Do not use abbreviations.
-
The associated hazards (e.g., Toxic, Irritant).
-
The date the first waste was added.
-
-
Accumulate Waste Safely:
-
Store Properly: Store the container in a designated Satellite Accumulation Area (SAA).[9][11] This area should be away from ignition sources and incompatible materials. Ensure the container is within secondary containment to catch any potential leaks.
Part B: Preparing for Disposal
-
Finalize the Waste Tag: Once the container is full, complete the hazardous waste tag by adding the date it was filled.
-
Request Pickup: Follow your institution's procedure to request a waste pickup from the Environmental Health & Safety (EHS) department or contracted waste handler.
-
Do Not Dispose via Drain or Trash: Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer.[10] This is illegal and environmentally hazardous.
Decontamination and Spill Management
Proper decontamination of labware and swift, safe response to spills are critical components of the chemical handling lifecycle.
Decontamination of Glassware and Equipment
-
Initial Removal: Scrape out any solid residue. This collected solid is disposed of as halogenated organic waste.
-
Solvent Rinse: Rinse the contaminated item with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol). This first rinseate is considered hazardous and must be collected in the Halogenated Organic Waste container. [12]
-
Subsequent Rinses: Perform a second and third rinse. For highly toxic materials, these subsequent rinses may also need to be collected as hazardous waste. For trace residues of this compound, subsequent rinses can often be managed as non-halogenated solvent waste, but consult your institution's EHS for specific guidance.
-
Final Cleaning: After the solvent rinses, wash the equipment with soap and water as usual.[12][13]
Spill Response Protocol
Immediate and correct action is required in the event of a spill.
Caption: Emergency Spill Response Protocol for this compound.
Spill Cleanup Steps:
-
Alert and Isolate: Immediately alert others in the lab and restrict access to the spill area.
-
Don PPE: Wear at a minimum two pairs of nitrile gloves, safety goggles, and a lab coat. For large spills or significant dust, a respirator may be necessary.
-
Contain the Spill: For a solid spill, gently cover it with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.
-
Collect Waste: Carefully sweep the material into a dustpan and place it into a sealable, labeled container. Avoid creating dust.
-
Decontaminate Area: Wipe the spill area with a cloth dampened with a solvent (collecting the cloth as hazardous waste), followed by a thorough cleaning with soap and water.
-
Dispose of Materials: All cleanup materials (absorbent, gloves, cloths) must be placed in the hazardous waste container and disposed of according to the protocol in Section 3.[9]
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
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Process for Disposal of Chlorinated Organic Residues. Industrial & Engineering Chemistry Process Design and Development. Available from: [Link]
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Hazardous Laboratory Chemicals Disposal Guide. Reed College. Available from: [Link]
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Waste incinerators - Toolkit for Identification and Quantification of Releases of Dioxins, Furans and Other Unintentional POPs. UNEP. Available from: [Link]
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6-chloro-2-ethyl-N-methylquinolin-4-amine. PubChem, National Center for Biotechnology Information. Available from: [Link]
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Basic principles of waste incineration. European IPPC Bureau. Available from: [Link]
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Waste Incineration Overview. National Center for Biotechnology Information (NCBI). Available from: [Link]
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Decontamination Protocols for Lab Equipment. Aport. Available from: [Link]
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Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. American Instrument Exchange. Available from: [Link]
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Laboratory Equipment Decontamination Procedures. Central Michigan University. Available from: [Link]
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IBC GUIDELINE: Decontamination of laboratory equipment, packing recombinant DNA (rDNA) and biohazardous agents for relocation. Texas A&M University-Commerce. Available from: [Link]
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Laboratory Equipment Decontamination Procedures. Wayne State University. Available from: [Link]
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Treatment and disposal of chemical wastes in daily laboratory work. Organic Chemistry Praktikum. Available from: [Link]
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Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. Available from: [Link]
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6-Chloro-2-methylpyrimidin-4-amine. PubChem, National Center for Biotechnology Information. Available from: [Link]
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6,8-Dimethoxy-2-methylquinolin-4-amine. PubChem, National Center for Biotechnology Information. Available from: [Link]
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Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. Australian Department of Health. Available from: [Link]
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Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. Nature. Available from: [Link]
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Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available from: [Link]
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Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. PubMed. Available from: [Link]
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Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl5 in Glycerol as Green Solvent. ResearchGate. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
